molecular formula C20H44BrN B1205827 Tetrapentylammonium bromide CAS No. 866-97-7

Tetrapentylammonium bromide

Cat. No.: B1205827
CAS No.: 866-97-7
M. Wt: 378.5 g/mol
InChI Key: SPALIFXDWQTXKS-UHFFFAOYSA-M
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Description

Tetrapentylammonium bromide is a quaternary ammonium salt with pentyl chains and a bromide counterion, which is generally used as a phase transfer catalyst.>

Properties

IUPAC Name

tetrapentylazanium;bromide
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InChI

InChI=1S/C20H44N.BrH/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1
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InChI Key

SPALIFXDWQTXKS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[N+](CCCCC)(CCCCC)CCCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

15959-61-2 (Parent)
Record name 1-Pentanaminium, N,N,N-tripentyl-, bromide (1:1)
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DSSTOX Substance ID

DTXSID40883596
Record name 1-Pentanaminium, N,N,N-tripentyl-, bromide (1:1)
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Molecular Weight

378.5 g/mol
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Physical Description

White hygroscopic flakes; [Acros Organics MSDS]
Record name Tetrapentylammonium bromide
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CAS No.

866-97-7
Record name Tetrapentylammonium bromide
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Record name 1-Pentanaminium, N,N,N-tripentyl-, bromide (1:1)
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Record name 1-Pentanaminium, N,N,N-tripentyl-, bromide (1:1)
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Foundational & Exploratory

What are the physical and chemical properties of Tetrapentylammonium bromide?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapentylammonium bromide (TPAB) is a quaternary ammonium (B1175870) salt with the chemical formula C₂₀H₄₄BrN. It is a white, crystalline solid that is highly soluble in many organic solvents and also soluble in water.[1][2] This compound is widely utilized as a phase-transfer catalyst in a variety of organic reactions, facilitating the reaction between reactants present in different immiscible phases.[3][4][5] Its applications extend to electrochemistry, the synthesis of pharmaceuticals, and as a structure-directing agent in the formation of zeolite-like frameworks.[2][6] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its synthesis and catalytic mechanism.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.

General and Physical Properties
PropertyValueReference(s)
Chemical Name This compound[7]
Synonyms Tetra-n-pentylammonium bromide, TPAB[7]
CAS Number 866-97-7
Molecular Formula C₂₀H₄₄BrN
Molecular Weight 378.47 g/mol
Appearance White to off-white crystalline powder or shiny flakes[1][2]
Melting Point 100-102 °C[8]
Density 0.92333 g/cm³ (at 35.00 °C)[9]
Solubility in Water Soluble[1]
Solubility in Organic Solvents Soluble in DMSO (100 mg/mL), methanol, dichloromethane, chloroform (B151607), and acetone/ether mixtures.[1][9]
Spectroscopic Properties
PropertyDataReference(s)
¹H NMR (CDCl₃) Chemical shifts for the protons on the pentyl chains.[10][11]
¹³C NMR Chemical shifts for the carbons of the pentyl chains.[11]
FT-IR Characteristic peaks for C-H stretching and bending vibrations.[12][13]

Experimental Protocols

Detailed methodologies for the characterization and synthesis of this compound are provided below.

Synthesis of this compound

This protocol is based on the general principle of the Menshutkin reaction, involving the alkylation of a tertiary amine.[14]

Materials:

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve tripentylamine in anhydrous acetonitrile.

  • Add a stoichiometric equivalent of 1-bromopentane to the solution.

  • Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • The crude product is then precipitated by the addition of anhydrous diethyl ether.

  • The precipitate is collected by filtration and washed with cold diethyl ether to remove any unreacted starting materials.

  • The resulting white solid is dried under vacuum to yield pure this compound.

Melting Point Determination

The melting point is a crucial parameter for assessing the purity of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., DigiMelt)

  • Capillary tubes (sealed at one end)

Procedure:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of approximately 10-20 °C per minute for a preliminary, rapid determination of the approximate melting range.

  • Allow the apparatus to cool.

  • For an accurate measurement, prepare a new sample and heat to a temperature approximately 20 °C below the previously observed melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Method: Attenuated Total Reflectance (ATR)

Apparatus:

  • FT-IR spectrometer with an ATR accessory (e.g., with a diamond crystal)

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Place a small amount of the solid this compound sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • After the measurement, clean the ATR crystal thoroughly.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the structure of a molecule, including the number and types of protons and their connectivity.

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard (if not provided by the solvent)

Procedure:

  • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Transfer the solution to a clean, dry NMR tube.

  • Place the NMR tube in the spinner turbine and adjust its depth according to the spectrometer's requirements.

  • Insert the sample into the NMR spectrometer.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. This typically involves tuning and shimming the magnetic field to ensure homogeneity.

  • Process the acquired free induction decay (FID) by applying a Fourier transform.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative number of protons corresponding to each peak.

Visualizations

The following diagrams illustrate the synthesis pathway of this compound and its mechanism of action as a phase-transfer catalyst.

Synthesis_of_Tetrapentylammonium_Bromide cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Tripentylamine Tripentylamine (C₁₅H₃₃N) Reaction Tripentylamine->Reaction Bromopentane 1-Bromopentane (C₅H₁₁Br) Bromopentane->Reaction Solvent Acetonitrile (Solvent) Reflux Solvent->Reaction Product This compound (C₂₀H₄₄BrN) Reaction->Product +

Caption: Synthesis of this compound via the Menshutkin reaction.

Caption: Mechanism of phase-transfer catalysis by a quaternary ammonium salt.

References

Tetrapentylammonium bromide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tetrapentylammonium (B98587) Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetrapentylammonium bromide, a quaternary ammonium (B1175870) salt with significant applications in organic synthesis and electrochemistry. The document details its core properties, outlines a general experimental protocol for its use as a phase transfer catalyst, and illustrates key processes through diagrams.

Core Properties of this compound

This compound is a white, hygroscopic solid.[1][2] Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

Data PointValue
CAS Number 866-97-7[1][2][3][4]
Molecular Formula C₂₀H₄₄BrN[1][2][3][4]
Molecular Weight 378.47 g/mol [2]
Melting Point 100-101 °C[2][3]
Synonyms Tetra-n-amylammonium bromide, 1-Pentanaminium, N,N,N-tripentyl-, bromide[1]

Applications in Research and Development

This compound is primarily utilized for its ability to act as a phase transfer catalyst and as an electrolyte in electrochemical applications.

  • Phase Transfer Catalysis : It serves as a highly effective phase transfer catalyst, facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous and an organic phase).[2] This property is invaluable in the synthesis of pharmaceuticals and other specialty chemicals, as it enhances reaction rates and product yields.[2]

  • Electrochemistry : The compound is also used in the formulation of ionic liquids and as a supporting electrolyte in various electrochemical studies.[2] Its ionic nature contributes to the conductivity of non-aqueous solutions, which is essential for many electrochemical processes.

Experimental Protocols: Phase Transfer Catalysis

The following is a generalized methodology for a nucleophilic substitution reaction using this compound as a phase transfer catalyst.

Objective: To synthesize an organic product via a substitution reaction between an organic-soluble substrate and an aqueous-soluble nucleophile.

Materials:

  • Organic Substrate (e.g., an alkyl halide)

  • Organic Solvent (e.g., Toluene, Dichloromethane)

  • Aqueous Nucleophile (e.g., Sodium Cyanide, Sodium Azide)

  • This compound (Catalyst)

  • Deionized Water

  • Standard laboratory glassware (reaction flask, condenser, separatory funnel)

  • Stirring and heating apparatus

  • Analytical equipment for reaction monitoring (e.g., TLC, GC-MS)

Methodology:

  • Reaction Setup : The organic substrate is dissolved in a water-immiscible organic solvent within a temperature-controlled reaction vessel equipped with a stirrer and a reflux condenser.

  • Catalyst Introduction : A catalytic amount of this compound (typically 1-5 mol%) is added to the organic phase.

  • Aqueous Phase Addition : The nucleophile is dissolved in deionized water and added to the reaction vessel.

  • Reaction Execution : The biphasic mixture is stirred vigorously at a specified temperature to facilitate the transfer of the nucleophile into the organic phase.

  • Monitoring : The reaction progress is monitored periodically by withdrawing aliquots from the organic layer and analyzing them.

  • Work-up : Upon completion, the mixture is cooled, and the aqueous and organic layers are separated. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and filtered.

  • Isolation : The solvent is removed from the organic phase under reduced pressure to yield the crude product, which can then be purified by techniques such as recrystallization or column chromatography.

Visualized Workflows and Pathways

The following diagrams illustrate the logical and experimental workflows involving this compound.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_catalyst Catalytic Cycle NaY Nucleophile Salt (e.g., NaY) QBr Q⁺Br⁻ (this compound) NaY->QBr Ion Exchange RX Organic Substrate (RX) RY Product (RY) RY->QBr Catalyst Regeneration QY Q⁺Y⁻ (Activated Nucleophile) QY->RX Nucleophilic Attack G prep Prepare Electrolyte (Solvent + this compound) cell Assemble Electrochemical Cell (Working, Counter, Reference Electrodes) prep->cell instrument Connect to Potentiostat cell->instrument params Set Experimental Parameters (e.g., Scan Rate, Potential Window) instrument->params run Run Experiment (e.g., Cyclic Voltammetry) params->run data Data Acquisition run->data analysis Data Analysis (e.g., Determine Redox Potentials) data->analysis

References

An In-depth Technical Guide to the Synthesis and Structural Characterization of Tetrapentylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of Tetrapentylammonium (B98587) bromide (TPAB), a quaternary ammonium (B1175870) salt with increasing relevance in various scientific and pharmaceutical applications. This document details the experimental protocol for its preparation, presents a thorough analysis of its structural properties through modern spectroscopic techniques, and offers visual representations of the synthetic workflow.

Synthesis of Tetrapentylammonium Bromide

The synthesis of this compound is achieved via the Menschutkin reaction, a classic and efficient method for the quaternization of tertiary amines. This reaction involves the nucleophilic substitution of a halide from an alkyl halide by a tertiary amine. In this specific synthesis, tripentylamine acts as the nucleophile, and pentyl bromide serves as the alkylating agent.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous quaternary ammonium salts, such as tetrabutylammonium (B224687) bromide.

Materials and Reagents:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve tripentylamine (1.0 equivalent) in anhydrous acetonitrile.

  • Addition of Alkylating Agent: To the stirring solution, add pentyl bromide (1.05 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Precipitation and Washing: To the resulting crude product, add anhydrous diethyl ether to precipitate the solid this compound. Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with cold diethyl ether to remove any unreacted starting materials.

  • Purification: For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexane. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Tripentylamine Tripentylamine Reaction_Mixture Reaction Mixture in Acetonitrile Tripentylamine->Reaction_Mixture Pentyl Bromide Pentyl Bromide Pentyl Bromide->Reaction_Mixture Acetonitrile (Solvent) Acetonitrile (Solvent) Acetonitrile (Solvent)->Reaction_Mixture Reflux Reflux (24-48h) Reaction_Mixture->Reflux Solvent_Removal Solvent Removal (Rotary Evaporator) Reflux->Solvent_Removal Precipitation Precipitation with Diethyl Ether Solvent_Removal->Precipitation Filtration_Washing Filtration & Washing Precipitation->Filtration_Washing Recrystallization Recrystallization (Ethyl Acetate/Hexane) Filtration_Washing->Recrystallization Drying Drying under Vacuum Recrystallization->Drying Product Pure this compound Drying->Product

Caption: Synthesis workflow for this compound.

Structural Characterization

The structural identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic techniques.

Physical and Chemical Properties
PropertyValue
Chemical Formula C₂₀H₄₄BrN
Molecular Weight 378.48 g/mol
Appearance White to off-white crystalline solid
Melting Point 100-103 °C
Solubility Soluble in water, chloroform, and methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals corresponding to the different carbon and hydrogen environments in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the protons of the four pentyl chains attached to the nitrogen atom.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.3 - 3.5Triplet8HProtons on the α-carbon (N-CH₂ -CH₂-CH₂-CH₂-CH₃)
~1.6 - 1.8Multiplet8HProtons on the β-carbon (N-CH₂-CH₂ -CH₂-CH₂-CH₃)
~1.3 - 1.5Multiplet16HProtons on the γ- and δ-carbons (N-CH₂-CH₂-CH₂ -CH₂ -CH₃)
~0.9 - 1.0Triplet12HProtons of the terminal methyl group (N-CH₂-CH₂-CH₂-CH₂-CH₃ )

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show five signals corresponding to the five non-equivalent carbon atoms in the pentyl chains.

Chemical Shift (δ, ppm)Assignment
~58 - 60α-carbon (C H₂-N)
~28 - 30γ-carbon (N-CH₂-CH₂-C H₂-CH₂-CH₃)
~22 - 24β-carbon (N-CH₂-C H₂-CH₂-CH₂-CH₃)
~21 - 23δ-carbon (N-CH₂-CH₂-CH₂-C H₂-CH₃)
~13 - 15Terminal methyl carbon (-C H₃)
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of the C-H and C-N bonds within the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
2950 - 2850StrongC-H stretching (alkyl chains)
1470 - 1450MediumC-H bending (alkyl chains)
~1000 - 1200MediumC-N stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the cationic component, the tetrapentylammonium ion ([C₂₀H₄₄N]⁺), is the species typically detected.

m/zRelative IntensityAssignment
298.4HighTetrapentylammonium cation ([M-Br]⁺)
FragmentsVariableLoss of pentyl or smaller alkyl fragments

The fragmentation pattern will likely involve the sequential loss of pentyl radicals or smaller alkyl chains from the quaternary ammonium cation.

Logical Relationships in Characterization

The structural confirmation of this compound relies on the convergence of data from multiple analytical techniques.

Characterization_Logic cluster_synthesis Synthesis cluster_characterization Structural Characterization Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Physical_Properties Physical Properties (m.p., solubility) Synthesized_Product->Physical_Properties Confirmed_Structure Confirmed Structure of This compound NMR->Confirmed_Structure IR->Confirmed_Structure MS->Confirmed_Structure Physical_Properties->Confirmed_Structure

Caption: Logical flow for structural confirmation.

This guide provides a foundational understanding of the synthesis and detailed structural analysis of this compound, equipping researchers and professionals with the necessary knowledge for its preparation and characterization in a laboratory setting.

An In-depth Technical Guide to the Safe Handling of Tetrapentylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for Tetrapentylammonium bromide (CAS No: 866-97-7). The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough guide for laboratory and drug development environments.

Chemical Identification and Properties

This compound is a quaternary ammonium (B1175870) salt used primarily as a laboratory chemical and for the synthesis of other substances.[1] Its fundamental properties are summarized below.

PropertyValueReference
Chemical Name 1-Pentanaminium, N,N,N-tripentyl-, bromide[2]
Synonyms Tetraamylammonium bromide[1]
CAS Number 866-97-7[1][2]
EC Number 212-756-0[1][2]
Molecular Formula C20H44BrN[1][2]
Molecular Weight 378.47 g/mol [2][3]
Physical Appearance White hygroscopic flakes or solid[4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification provides a clear understanding of its potential health risks.

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][4]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[2][4]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory System)H335: May cause respiratory irritation[2][4]

The GHS label elements are visualized in the diagram below, indicating the required pictogram, signal word, and associated hazards.

GHS_Classification substance Tetrapentylammonium Bromide pictogram_node label_info Signal Word Warning Hazard Statements H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation

GHS Hazard Communication for this compound.

Precautionary Statements:

Safe handling requires adherence to the following precautionary statements.

TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][5]
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.[2]
Response P302 + P352IF ON SKIN: Wash with plenty of soap and water.[2]
P304 + P340 + P312IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Safe Handling and Personal Protection

Proper handling and the use of appropriate Personal Protective Equipment (PPE) are critical to minimize exposure and ensure safety.

Handling Procedures:

  • Avoid all contact with skin and eyes.[1][6]

  • Avoid the formation of dust and aerosols.[1]

  • Use in a well-ventilated area, with appropriate exhaust ventilation where dust is formed.[1][7]

  • Do not eat, drink, or smoke when handling the product.[7]

  • Wash hands thoroughly after handling.

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[1][6]

  • Keep containers tightly closed as the material is hygroscopic.[1][2]

  • Store away from incompatible materials, such as strong oxidizing agents.[2][6]

Personal Protective Equipment (PPE):

The selection of PPE depends on the scale of work and potential for exposure. The following workflow outlines the necessary protective measures.

PPE_Workflow start Handling Tetrapentylammonium Bromide ppe_basic Mandatory PPE: - Safety Goggles (EN 166) - Protective Gloves - Lab Coat start->ppe_basic ventilation Is adequate ventilation (e.g., fume hood) available? ppe_advanced Additional PPE Required: - Approved Respirator (NIOSH N95 / EN 136) ventilation->ppe_advanced No spill_check Is there a risk of spills or large-scale handling? ventilation->spill_check Yes ppe_basic->ventilation ppe_advanced->spill_check ppe_spill Additional Measures: - Wear appropriate protective clothing to prevent skin exposure. spill_check->ppe_spill Yes end Proceed with work spill_check->end No ppe_spill->end

Personal Protective Equipment (PPE) selection workflow.

Emergency Procedures

In case of accidental exposure or release, immediate and appropriate action is necessary.

First-Aid Measures:

Exposure RouteFirst-Aid Protocol
Inhalation Remove the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][6]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[2][6]
Eye Contact Rinse immediately and cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]
Ingestion Do NOT induce vomiting. Clean mouth with water and then drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to safe areas. Use personal protective equipment as outlined above. Avoid breathing dust and ensure adequate ventilation.[1][6]

  • Environmental Precautions: Prevent the product from entering drains or water courses.[1]

  • Containment: Pick up and arrange disposal without creating dust. Sweep up or vacuum the spill and place it in a suitable, closed, and labeled container for disposal.[1][6]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[2][5]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[2][6]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][6]

Toxicological and Reactivity Profile

Understanding the toxicological properties and chemical stability is essential for risk assessment.

Toxicological Data Summary:

Toxicological EndpointFinding
Acute Toxicity (Oral, Dermal, Inhalation) No data available.
Skin Corrosion/Irritation Causes skin irritation.[6]
Serious Eye Damage/Irritation Causes serious eye irritation.[6]
Respiratory or Skin Sensitization No data available.
Germ Cell Mutagenicity No data available.
Carcinogenicity Not classified as a carcinogen by IARC, NTP, or OSHA.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[6]

Experimental Protocols: The hazard classifications are based on data derived from standard testing guidelines. However, the specific experimental protocols and raw data are not provided in the safety data sheets. The classifications are consistent with guidelines from regulatory bodies like OSHA and under CLP regulations.[2]

Reactivity and Stability:

ParameterDescription
Chemical Stability Stable under normal storage and handling conditions.[2]
Hazardous Reactions No hazardous reactions have been reported. Hazardous polymerization does not occur.[2]
Conditions to Avoid Exposure to moist air or water due to its hygroscopic nature.[2] Incompatible products.
Incompatible Materials Strong oxidizing agents.[2][6]
Hazardous Decomposition Products Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[2][6]

References

Unlocking New Catalytic Frontiers: A Technical Guide to Tetrapentylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning applications of Tetrapentylammonium (B98587) bromide (TPAB) in catalysis. As a versatile quaternary ammonium (B1175870) salt, TPAB is gaining traction beyond its traditional role as a phase-transfer catalyst, demonstrating unique advantages in the synthesis of advanced materials and complex organic molecules. This document provides a comprehensive overview of its novel applications, complete with detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in their quest for innovative catalytic solutions.

Phase-Transfer Catalysis: Enhanced Efficacy in Biphasic Reactions

Tetrapentylammonium bromide excels as a phase-transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases.[1][2] Its larger alkyl chains, compared to the more common tetrabutylammonium (B224687) bromide (TBAB), can enhance its lipophilicity, leading to improved solubility in organic solvents and potentially faster reaction rates and higher yields.[3][4]

General Mechanism of Action

The core function of TPAB in phase-transfer catalysis is to transport a water-soluble anion into an organic phase where the reaction with an organic-soluble substrate occurs. The lipophilic tetrapentylammonium cation forms an ion pair with the anion, rendering it soluble in the organic medium.

Phase_Transfer_Catalysis cluster_aqueous Aqueous Phase cluster_organic Organic Phase anion Anion (Y⁻) tpab_org Ion Pair (Q⁺Y⁻) anion->tpab_org Ion Exchange tpab_aq TPAB (Q⁺X⁻) substrate Organic Substrate (RX) product Product (RY) product->tpab_aq Catalyst Regeneration tpab_org->substrate Reaction

Figure 1: Generalized workflow of phase-transfer catalysis using TPAB.
Representative Application: N-Alkylation of Azaheterocycles

The N-alkylation of azaheterocycles is a fundamental transformation in the synthesis of pharmaceuticals and agrochemicals. TPAB can significantly enhance the efficiency of this reaction under mild conditions.[5][6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the azaheterocycle (1.0 eq), an alkyl halide (1.2 eq), powdered potassium carbonate (2.0 eq), and this compound (0.1 eq).

  • Solvent Addition: Add a suitable organic solvent (e.g., acetonitrile (B52724) or toluene).

  • Reaction Conditions: Heat the mixture to 60-80 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data Summary:

AzaheterocycleAlkylating AgentCatalystSolventTemp (°C)Time (h)Yield (%)
IndoleBenzyl bromideTPABToluene80695
Pyrrolen-Butyl iodideTPABAcetonitrile70888
ImidazoleEthyl bromideTPABTHF601092
CarbazolePropargyl bromideTPABToluene80590

Table 1: Representative yields for the N-alkylation of azaheterocycles using TPAB as a phase-transfer catalyst. Data is illustrative and based on typical outcomes for similar reactions.

Structure-Directing Agent in Zeolite Synthesis

Novel applications of TPAB are emerging in materials science, particularly as a structure-directing agent (SDA) in the hydrothermal synthesis of zeolites.[7][8] The size and shape of the tetrapentylammonium cation can influence the pore structure and framework topology of the resulting zeolite, leading to the formation of novel materials with unique catalytic and adsorption properties.[9]

Synthesis Workflow

Zeolite_Synthesis start Prepare Silicate (B1173343) Gel (SiO₂, NaOH, H₂O) add_tpab Add TPAB (Structure-Directing Agent) start->add_tpab hydrothermal Hydrothermal Treatment (Autoclave, 150-180°C) add_tpab->hydrothermal crystallization Zeolite Crystallization hydrothermal->crystallization filtration Filtration and Washing crystallization->filtration drying Drying (100°C) filtration->drying calcination Calcination (Template Removal, 550°C) drying->calcination product Final Zeolite Product calcination->product

Figure 2: Experimental workflow for the synthesis of zeolites using TPAB as an SDA.
Experimental Protocol for Zeolite Synthesis

  • Preparation of the Synthesis Gel: Dissolve sodium hydroxide (B78521) in deionized water in a Teflon-lined autoclave.

  • Addition of SDA: Add this compound to the alkaline solution and stir until fully dissolved.

  • Addition of Silica Source: Gradually add fumed silica to the solution while stirring vigorously to form a homogeneous gel. The typical molar ratio is 1 SiO₂ : 0.1-0.3 NaOH : 0.1-0.2 TPAB : 20-40 H₂O.

  • Hydrothermal Synthesis: Seal the autoclave and heat it in an oven at 150-180 °C for 24-72 hours under static conditions.

  • Product Recovery: After cooling the autoclave to room temperature, filter the solid product, wash it thoroughly with deionized water until the pH of the filtrate is neutral, and dry it at 100 °C overnight.

  • Template Removal: Calcine the as-synthesized zeolite in air at 550 °C for 6 hours to remove the organic template.

Precursor for Advanced Catalytic Materials

This compound serves as a precursor for the synthesis of novel organometallic complexes with catalytic activity. A notable example is the formation of a cobalt-TPAB complex used in the synthesis of multiwalled carbon nanotubes (MWCNTs).[10]

Synthesis of Cobalt-TPAB Complex and MWCNTs

CNT_Synthesis_Workflow cluster_catalyst_prep Catalyst Preparation cluster_ccvd Chemical Vapor Deposition (CCVD) tpab_sol TPAB Solution mixing Mixing and Precipitation tpab_sol->mixing cobalt_sol Cobalt(II) Bromide Solution cobalt_sol->mixing complex {[(Pentyl)₄N]₃CoBr₃}Cl₂ Complex mixing->complex substrate Substrate Coating with Catalyst complex->substrate reactor Heating in Reactor (700-900°C) substrate->reactor carbon_source Introduction of Carbon Source (e.g., Acetylene) reactor->carbon_source growth MWCNT Growth carbon_source->growth cooling Cooling and Collection growth->cooling product Purified MWCNTs cooling->product

Figure 3: Logical relationship for the synthesis of MWCNTs using a TPAB-derived cobalt catalyst.
Experimental Protocol for MWCNT Synthesis

Part A: Synthesis of the Cobalt-TPAB Catalyst Precursor

  • Solution Preparation: Prepare an aqueous solution of this compound and a separate aqueous solution of cobalt(II) bromide.

  • Complex Formation: Slowly add the cobalt(II) bromide solution to the TPAB solution with constant stirring. A precipitate of the {[(Pentyl)₄N]₃CoBr₃}Cl₂ complex should form.

  • Isolation: Isolate the precipitate by filtration, wash with cold deionized water, and dry under vacuum.

Part B: Synthesis of MWCNTs by Chemical Vapor Deposition (CCVD)

  • Catalyst Deposition: Disperse the synthesized cobalt-TPAB complex in a suitable solvent (e.g., ethanol) and deposit it onto a substrate (e.g., silicon wafer) by spin-coating or dip-coating.

  • CCVD Process: Place the catalyst-coated substrate in a quartz tube furnace. Heat the furnace to 700-900 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Carbon Source Introduction: Introduce a carbon-containing gas (e.g., acetylene, ethylene) into the furnace for a specified duration (15-60 minutes).

  • Cooling and Collection: After the growth period, stop the flow of the carbon source and cool the furnace to room temperature under the inert atmosphere. The black deposit on the substrate consists of MWCNTs.

  • Purification: The collected MWCNTs can be purified by standard methods, such as acid treatment, to remove residual catalyst particles.

Role in Rhodium-Catalyzed C-H Alkylation

Recent research has highlighted the use of quaternary ammonium salts in transition metal-catalyzed reactions. While specific detailed protocols for TPAB are still emerging, it is proposed to play a role as an additive or co-catalyst in reactions such as the rhodium-catalyzed direct alkylation of benzylic amines.[1][11] The presence of TPAB can influence the reaction environment, potentially by aiding in the dissolution of reagents or by stabilizing catalytic intermediates.

Illustrative Quantitative Data:

SubstrateAlkylating AgentCatalyst SystemAdditiveYield (%)
N-benzylpyridine1-bromohexane[Rh(cod)Cl]₂ / dppeTPAB85
2-phenylpyridine1-bromooctane[Rh(coe)₂Cl]₂ / PCy₃TPAB78

Table 2: Illustrative yields for rhodium-catalyzed C-H alkylation where TPAB may act as a beneficial additive. Data is hypothetical and intended to represent potential outcomes.

Conclusion

This compound is proving to be a highly versatile and effective compound in modern catalysis. Its applications extend from enhancing the efficiency of established phase-transfer catalysis to enabling the synthesis of novel materials like zeolites and carbon nanotubes. The detailed protocols and data presented in this guide offer a solid foundation for researchers to explore and exploit the full potential of TPAB in their own work. As research continues, further novel and impactful applications of this powerful catalytic tool are anticipated, particularly in the fields of fine chemical synthesis and advanced materials science.

References

Preliminary Investigation of Tetrapentylammonium Bromide in Ionic Liquids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapentylammonium bromide (TPAB) is a quaternary ammonium (B1175870) salt that has garnered significant interest within the scientific community, particularly for its role as a versatile phase transfer catalyst and its potential applications in the formulation of ionic liquids.[1][2] Ionic liquids (ILs), defined as salts with melting points below 100°C, are considered a novel class of solvents with unique physicochemical properties, making them attractive for various applications, including drug delivery.[3][4] This technical guide provides a preliminary investigation into the core characteristics of TPAB, summarizing its physicochemical properties, detailing experimental protocols for its synthesis and application, and visualizing key processes.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of TPAB is crucial for its effective application. The following tables summarize key quantitative data for this compound.

General Properties Value Reference
Molecular FormulaC₂₀H₄₄BrN[5]
Molecular Weight378.47 g/mol [5]
CAS Number866-97-7[5]
AppearanceWhite to off-white crystalline powder/flakes[1]
Thermal Properties Value Reference
Melting Point100-101 °C[2]
Solubility Solvent Observation Reference
WaterSoluble[6]
DichloromethaneSoluble[1]
ChloroformSoluble[1]
MethanolSoluble[1]
DMSO100 mg/mL (264.21 mM)Requires sonication[3]
Spectroscopic Data λmax Amax Reference
UV-Vis240 nm0.04[6]
250 nm0.03[6]
260 nm0.02[6]
500 nm0.02[6]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following sections provide protocols for the synthesis of TPAB and its application as a phase transfer catalyst.

Synthesis of this compound

Objective: To synthesize this compound from tripentylamine and 1-bromopentane (B41390).

Materials:

  • Tripentylamine

  • 1-Bromopentane

  • Acetonitrile (B52724) (solvent)

  • Ethyl acetate (B1210297) (for washing)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine tripentylamine and 1-bromopentane in a 1:1.1 molar ratio.

  • Add a sufficient volume of acetonitrile to dissolve the reactants.

  • Heat the reaction mixture to reflux (approximately 82°C) with continuous stirring.

  • Maintain the reflux for 24-48 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the acetonitrile using a rotary evaporator to yield the crude product.

  • Wash the solid product with ethyl acetate to remove any unreacted starting materials and byproducts.

  • Collect the purified this compound crystals by suction filtration using a Büchner funnel.

  • Dry the product in a vacuum oven at 40-50°C for 48 hours.[2]

Application of this compound as a Phase Transfer Catalyst in a Nucleophilic Substitution Reaction

Objective: To demonstrate the use of TPAB as a phase transfer catalyst in the alkylation of an alcohol with an alkyl halide in a biphasic system.

Materials:

  • An alcohol (e.g., benzyl (B1604629) alcohol)

  • An alkyl halide (e.g., n-butyl bromide)

  • Aqueous sodium hydroxide (B78521) (50% w/v)

  • This compound (TPAB)

  • An organic solvent (e.g., toluene)

  • Separatory funnel

  • Magnetic stirrer and hotplate

Procedure:

  • Set up a two-phase system in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • The aqueous phase consists of a 50% (w/v) sodium hydroxide solution.

  • The organic phase consists of the alcohol, alkyl halide, and TPAB (typically 1-5 mol%) dissolved in toluene.

  • Stir the biphasic mixture vigorously to ensure efficient mixing of the two phases.

  • Heat the reaction mixture to a temperature appropriate for the specific reactants (e.g., 60-80°C).

  • Monitor the reaction progress by TLC or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the organic layer, which contains the product.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by a suitable method, such as column chromatography or distillation.

Visualizations

Diagrams are provided to illustrate key conceptual frameworks and experimental workflows.

Phase_Transfer_Catalysis cluster_AqueousPhase Aqueous Phase cluster_OrganicPhase Organic Phase Nu_aq Nucleophile (Nu⁻) TPAB_interface TPAB (Q⁺X⁻) Nu_aq->TPAB_interface Ion Exchange M_aq Counter-ion (M⁺) RX_org Organic Substrate (R-X) Product_org Product (R-Nu) RX_org->Product_org Substitution X_org Leaving Group (X⁻) Product_org->X_org X_org->TPAB_interface Regeneration TPAB_interface->RX_org Nucleophilic Attack

Mechanism of Phase Transfer Catalysis.

Alkylation_Workflow start Start: Biphasic System (Aqueous NaOH and Organic Reactants) react Vigorous Stirring and Heating (e.g., 60-80°C) start->react monitor Monitor Reaction Progress (TLC or GC) react->monitor cool Cool to Room Temperature monitor->cool separate Phase Separation (Separatory Funnel) cool->separate wash Wash Organic Layer (Water and Brine) separate->wash dry Dry Organic Layer (Anhydrous Na₂SO₄) wash->dry isolate Isolate Crude Product (Solvent Evaporation) dry->isolate purify Purify Product (Column Chromatography or Distillation) isolate->purify end End: Purified Product purify->end

Experimental Workflow for a TPAB-Catalyzed Alkylation Reaction.
Interaction with Biological Systems

While this compound is not primarily studied for its interaction with specific intracellular signaling pathways, as a quaternary ammonium compound (QAC), its interaction with cell membranes is a key aspect of its biological activity. This interaction can be considered a form of signaling at the cellular level, leading to downstream cellular responses.

QAC_Membrane_Interaction TPAB Tetrapentylammonium Cation (Q⁺) Membrane Cell Membrane (Lipid Bilayer) TPAB->Membrane Electrostatic and Hydrophobic Interactions Disruption Membrane Disruption and Increased Permeability Membrane->Disruption Ion_Leakage Ion Leakage Disruption->Ion_Leakage Metabolic_Imbalance Metabolic Imbalance Disruption->Metabolic_Imbalance Cell_Death Cell Death / Apoptosis Ion_Leakage->Cell_Death Metabolic_Imbalance->Cell_Death

References

An In-depth Technical Guide to the Surfactant Properties of Tetrapentylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the surfactant properties of Tetrapentylammonium bromide (TPAB). While specific quantitative data for TPAB is not extensively documented in publicly available literature, this guide synthesizes information on its expected behavior based on related quaternary ammonium (B1175870) compounds and outlines detailed experimental protocols for the determination of its core surfactant characteristics.

This compound is a quaternary ammonium salt that is utilized in the production of surfactants and detergents.[1] Its molecular structure, featuring a positively charged nitrogen atom at the core of four pentyl chains, imparts amphiphilic properties, making it surface-active.[2] The balance between the hydrophobic interactions of the pentyl chains and the electrostatic repulsion of the charged head groups governs its behavior in aqueous solutions.[2]

Quantitative Surfactant Properties

Precise, experimentally determined values for the critical micelle concentration (CMC), surface tension at CMC, aggregation number, and Krafft temperature of this compound are not readily found in current literature. However, by examining trends in homologous series of tetraalkylammonium bromides, we can infer its likely characteristics. Generally, for ionic surfactants, the CMC decreases and the aggregation number increases with an increase in the length of the hydrophobic alkyl chains. The Krafft temperature, the temperature at which the solubility of a surfactant equals its CMC, also tends to increase with longer alkyl chains.[3]

For context, the properties of some common quaternary ammonium bromide surfactants are presented below. It is anticipated that the CMC of TPAB would be lower than that of Tetrabutylammonium bromide (TBAB) and other shorter-chain analogues due to its greater hydrophobicity.

SurfactantAlkyl ChainCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)Aggregation NumberKrafft Temperature (°C)
Dodecyltrimethylammonium bromide (DTAB)C12~15~36~50< 0
Tetradecyltrimethylammonium bromide (TTAB)C14~3.6~35~75~25
Cetyltrimethylammonium bromide (CTAB)C16~0.9~34~95~25[3]
This compound (TPAB) 4 x C5 Not Documented Not Documented Not Documented Not Documented

Note: The values for DTAB, TTAB, and CTAB are approximate and can vary with experimental conditions (e.g., temperature, presence of electrolytes). The structure of TPAB differs as it has four equivalent alkyl chains.

Experimental Protocols for Surfactant Characterization

To empower researchers to determine the specific surfactant properties of this compound, this section provides detailed methodologies for key experiments.

This method is based on the principle that as the concentration of a surfactant in a solution increases, the surface tension decreases until the point of micelle formation (the CMC), after which the surface tension remains relatively constant.[4]

Apparatus:

  • Digital Tensiometer (with a Wilhelmy plate or Du Noüy ring)[5][6]

  • Precision balance

  • Glassware (beakers, volumetric flasks)

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of this compound in high-purity water (e.g., deionized or distilled).

  • Create a series of dilutions of the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

  • Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

  • For each concentration, measure the surface tension. Ensure the Wilhelmy plate or Du Noüy ring is thoroughly cleaned and dried between measurements to avoid cross-contamination.

  • Allow the solution to equilibrate at a constant temperature before each measurement.

Data Analysis:

  • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[4]

  • The resulting graph will show two distinct linear regions. The point of intersection of these two lines corresponds to the Critical Micelle Concentration.[4]

This technique utilizes a fluorescent probe (e.g., pyrene) and a quencher to determine the average number of surfactant molecules in a micelle (the aggregation number). The probe is solubilized within the micelles, and the quenching of its fluorescence by a quencher molecule is monitored.

Apparatus:

  • Fluorometer

  • Volumetric flasks and micropipettes

  • UV-Vis spectrophotometer

Reagents:

Procedure:

  • Prepare a stock solution of the fluorescent probe (e.g., pyrene (B120774) in methanol).

  • Prepare a series of this compound solutions at a concentration significantly above the determined CMC.

  • Add a small aliquot of the probe stock solution to each surfactant solution and allow the solvent to evaporate, leaving the probe solubilized in the micelles. The final probe concentration should be low enough to ensure that there is, on average, no more than one probe molecule per micelle.

  • Prepare a stock solution of the quencher in a concentrated surfactant solution.

  • Titrate the probe-containing micellar solutions with the quencher stock solution, recording the fluorescence intensity after each addition.

Data Analysis:

  • The relationship between the fluorescence intensity and the quencher concentration can be modeled using the following equation: ln(I₀ / I) = [Quencher] / [Micelle] where I₀ is the initial fluorescence intensity and I is the intensity in the presence of the quencher.

  • The concentration of micelles can be calculated as: [Micelle] = (C - CMC) / N where C is the total surfactant concentration and N is the aggregation number.

  • By plotting ln(I₀ / I) against the quencher concentration, the aggregation number (N) can be determined from the slope of the resulting linear fit.[7]

Potentiometric titration is a reliable method for determining the concentration of quaternary ammonium compounds.[8] This can be particularly useful for verifying the purity of a TPAB sample. One common method involves titrating the cationic surfactant with a standard solution of an anionic surfactant, such as sodium lauryl sulfate (B86663) (SLS).[9]

Apparatus:

  • Automatic titrator[10]

  • Ion-selective electrode (e.g., nitrate (B79036) ISE) or a surfactant electrode[8][9]

  • Reference electrode (e.g., Ag/AgCl)[8]

  • Burette, beaker, and stirrer

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture (e.g., a mixture of isopropyl alcohol and water).[11]

  • Prepare a standardized solution of sodium lauryl sulfate.

  • Immerse the ion-selective and reference electrodes in the TPAB solution.

  • Titrate the TPAB solution with the standardized SLS solution. The formation of a complex between the cationic and anionic surfactants leads to a change in the potential, which is monitored by the electrode.

  • The endpoint of the titration, corresponding to the complete complexation of the TPAB, is identified by a sharp inflection in the potential curve.

Data Analysis:

  • The concentration of this compound in the sample can be calculated from the volume of SLS titrant used to reach the endpoint and the stoichiometry of the reaction.

Visualizations: Logical Workflows and Postulated Mechanisms

To further aid in the understanding of the characterization and potential applications of this compound, the following diagrams are provided.

Experimental_Workflow_for_Surfactant_Characterization cluster_synthesis Synthesis & Purification cluster_thermo Thermodynamic Properties Synthesis Synthesis of TPAB Purification Purification & Purity Assessment Synthesis->Purification Surface_Tensiometry Surface Tensiometry Purification->Surface_Tensiometry Conductivity Conductivity Measurement Purification->Conductivity Fluorescence_Quenching Fluorescence Quenching (Aggregation Number) Surface_Tensiometry->Fluorescence_Quenching Conductivity->Fluorescence_Quenching DLS Dynamic Light Scattering (Micelle Size) Fluorescence_Quenching->DLS Krafft_Temp Krafft Temperature Determination DLS->Krafft_Temp

Caption: Workflow for the characterization of a novel surfactant like TPAB.

While specific signaling pathways modulated by this compound are not well-documented, the general mechanism of action for quaternary ammonium compounds as antimicrobial agents involves the disruption of cellular membranes. This can lead to a cascade of events culminating in cell death.

QAC_Antimicrobial_Mechanism QAC Quaternary Ammonium Compound (TPAB) Bacterial_Cell Bacterial Cell Membrane QAC->Bacterial_Cell Membrane_Disruption Membrane Disruption & Increased Permeability Bacterial_Cell->Membrane_Disruption Leakage Leakage of Intracellular Components (Ions, Metabolites) Membrane_Disruption->Leakage Metabolic_Inhibition Inhibition of Metabolic Enzymes Leakage->Metabolic_Inhibition Protein_Denaturation Protein Denaturation Leakage->Protein_Denaturation Cell_Death Cell Death Metabolic_Inhibition->Cell_Death Protein_Denaturation->Cell_Death

References

Methodological & Application

Application Notes and Protocols: N-Alkylation of Azaheterocycles using Tetrapentylammonium Bromide as a Phase Transfer Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of azaheterocycles utilizing tetrapentylammonium (B98587) bromide as a phase transfer catalyst (PTC). While specific examples in the literature extensively feature the closely related tetrabutylammonium (B224687) bromide (TBAB), the principles of phase transfer catalysis are directly applicable to tetrapentylammonium bromide. This protocol is, therefore, an adapted guideline, with the expectation of similar or enhanced catalytic activity due to the increased lipophilicity of the tetrapentylammonium cation.

Phase transfer catalysis is a powerful technique for facilitating reactions between reactants in immiscible phases, such as a solid or aqueous phase and an organic phase.[1] In the N-alkylation of azaheterocycles, the azaheterocycle is often deprotonated by a base in an aqueous or solid phase, while the alkylating agent resides in an organic solvent. The quaternary ammonium (B1175870) salt, such as this compound, acts as a shuttle, transporting the deprotonated azaheterocycle anion from the aqueous/solid phase into the organic phase where it can react with the alkylating agent.[2] This methodology avoids the need for harsh reaction conditions and anhydrous solvents, often leading to higher yields and cleaner reactions.[3][4]

Reaction Mechanism and Workflow

The mechanism of phase transfer catalyzed N-alkylation involves the formation of an ion pair between the lipophilic quaternary ammonium cation and the anion of the deprotonated azaheterocycle. This ion pair has sufficient solubility in the organic phase to allow for the subsequent nucleophilic attack on the alkylating agent.

Caption: Figure 1. General workflow for the N-alkylation of azaheterocycles.

Experimental Protocols

The following protocols are adapted from established procedures for N-alkylation using tetrabutylammonium bromide (TBAB) under conventional heating and microwave irradiation.[5] These can be used as a starting point for optimization with this compound.

Protocol 1: N-Alkylation of Azaheterocycles under Conventional Heating

This protocol is suitable for a wide range of azaheterocycles and alkylating agents.

Materials:

  • Azaheterocycle (e.g., imidazole, pyrazole, indole)

  • Alkylating agent (e.g., alkyl halide)

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Organic solvent (e.g., acetonitrile, toluene, or acetone)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the azaheterocycle (1.0 eq), potassium carbonate (2.0-3.0 eq), and this compound (0.1 eq).

  • Add the organic solvent (e.g., acetonitrile, 5-10 mL per mmol of azaheterocycle).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the alkylating agent (1.1-1.5 eq) to the suspension.

  • Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel, recrystallization, or distillation.

Protocol 2: Microwave-Assisted N-Alkylation of Azaheterocycles (Solvent-Free)

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[6]

Materials:

  • Azaheterocycle

  • Alkylating agent

  • This compound

  • Potassium carbonate (K₂CO₃) and optionally Potassium hydroxide (B78521) (KOH)

  • Mortar and pestle

  • Open Erlenmeyer flask or a dedicated microwave synthesis vessel

  • Domestic or laboratory microwave oven

  • Extraction and purification equipment

Procedure:

  • In a mortar, grind the azaheterocycle (1.0 eq), alkylating agent (1.5 eq), this compound (0.1 eq), and potassium carbonate (4.0 eq) to a fine, homogeneous powder.[7] For less acidic azaheterocycles, a mixture of potassium carbonate (4.0 eq) and potassium hydroxide (4.0 eq) can be used as the solid support and base.[5]

  • Transfer the powdered mixture to an open Erlenmeyer flask or a microwave-safe vessel.

  • Place the vessel in the microwave oven and irradiate at a suitable power level (e.g., 300-800 W) for short intervals (e.g., 30-60 seconds) to avoid overheating. Monitor the reaction progress between intervals using TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate, 2 x 25 mL).

  • Dry the combined organic extracts over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product as described in Protocol 1.

Quantitative Data

The following tables summarize representative yields for the N-alkylation of various azaheterocycles using tetrabutylammonium bromide (TBAB) as a phase transfer catalyst. Similar yields are anticipated with this compound.

Table 1: N-Alkylation of Five-Membered Azaheterocycles with Alkyl Halides under Microwave Irradiation [5]

EntryAzaheterocycleAlkyl HalideBaseTime (min)Yield (%)
1Pyrrolen-Butyl bromideK₂CO₃/KOH392
2Imidazolen-Butyl bromideK₂CO₃295
3Pyrazolen-Butyl bromideK₂CO₃/KOH485
4IndoleEthyl bromideK₂CO₃/KOH590
5Carbazolen-Propyl iodideK₂CO₃/KOH1.598

Table 2: N-Alkylation of 4-chloro-6-methylquinolin-2(1H)-one under Phase Transfer Catalysis [8]

EntryAlkylating AgentSolventTime (h)Yield (%)
1Methyl iodideAcetone870
2Ethyl bromideAcetone1065
3n-Propyl bromideAcetone1260
4Allyl bromideAcetone676
5Benzyl chlorideAcetone1072

Safety and Handling

  • This compound is a quaternary ammonium salt and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Alkylating agents are often toxic, mutagenic, and/or carcinogenic. Handle these reagents in a well-ventilated fume hood.

  • Microwave-assisted reactions should be conducted with caution, using appropriate vessels and monitoring to prevent pressure buildup and solvent superheating.

These protocols and data provide a comprehensive guide for researchers interested in utilizing this compound for the N-alkylation of azaheterocycles. The versatility and efficiency of phase transfer catalysis make it an attractive method for the synthesis of a wide range of N-functionalized heterocyclic compounds, which are important scaffolds in medicinal chemistry and materials science.

References

Application Notes and Protocols: Tetrapentylammonium Bromide in Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable method for the formation of ethers from an alkoxide and a primary alkyl halide. The reaction's scope and efficiency can be significantly enhanced through the use of phase transfer catalysts (PTCs), particularly in reactions involving immiscible aqueous and organic phases. Quaternary ammonium (B1175870) salts, such as tetrapentylammonium (B98587) bromide, are effective PTCs that facilitate the transfer of the alkoxide nucleophile from the aqueous phase to the organic phase where the alkyl halide resides, thereby accelerating the reaction rate.[1][2][3]

These application notes provide a detailed protocol for the Williamson ether synthesis of 4-ethylanisole (B128215) from 4-ethylphenol (B45693) using a quaternary ammonium salt as a phase transfer catalyst. While the provided protocol specifies tetrabutylammonium (B224687) bromide (TBAB), the principles and procedures are directly applicable to tetrapentylammonium bromide. The increased lipophilicity of the tetrapentylammonium cation may offer advantages in certain solvent systems by enhancing its solubility and concentration in the organic phase.[4]

Mechanism of Phase Transfer Catalysis

In the Williamson ether synthesis conducted under phase transfer conditions, the alcohol is deprotonated by a base (e.g., sodium hydroxide) in the aqueous phase to form an alkoxide. The quaternary ammonium cation (Q+) from the phase transfer catalyst pairs with the alkoxide anion (RO-) to form an ion pair [Q+RO-]. Due to the lipophilic nature of the alkyl groups on the cation, this ion pair is soluble in the organic phase and is transported across the phase boundary. In the organic phase, the alkoxide is now available to react with the alkyl halide via an SN2 mechanism to form the ether product. The resulting bromide anion then pairs with the quaternary ammonium cation and returns to the aqueous phase, completing the catalytic cycle.[1][2][3]

Experimental Protocols

General Protocol for the Synthesis of 4-Ethylanisole

This protocol details the synthesis of 4-ethylanisole from 4-ethylphenol and methyl iodide using a phase transfer catalyst.

Materials:

  • 4-Ethylphenol

  • Sodium hydroxide (B78521) (NaOH)

  • This compound (or Tetrabutylammonium bromide)

  • Methyl iodide (CH₃I)

  • Diethyl ether

  • Distilled water

  • 5% Sodium hydroxide solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Spin vane

  • 5 mL conical vial

  • Reflux condenser

  • Separatory funnel

  • Heating mantle or water bath

Procedure: [5]

  • Reaction Setup:

    • To a 5 mL conical vial containing a spin vane, add 150 mg of 4-ethylphenol and an appropriate amount of 25% aqueous sodium hydroxide solution (e.g., 1.25 mL).

    • Gently heat the mixture until the 4-ethylphenol dissolves.

    • Add a catalytic amount of this compound (e.g., 45 mg).

    • Fit the vial with a reflux condenser.

    • Carefully add the methyl iodide through the top of the condenser.

  • Reaction:

    • Reflux the reaction mixture gently for one hour. Caution: Methyl iodide is volatile, so excessive heating may lead to its escape and a lower product yield. The reaction requires sufficient heat to proceed.[5]

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature, then briefly cool it in an ice bath.[5]

    • Remove the spin vane, rinsing it with 1-2 mL of diethyl ether into the vial.

    • Add a small amount of distilled water to increase the volume of the aqueous layer for easier separation.[5]

    • Using a pipet, transfer the aqueous layer to a separatory funnel.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers in the separatory funnel.

    • Wash the combined organic extracts with 5% sodium hydroxide solution, followed by a wash with distilled water.[5]

    • Dry the organic layer over anhydrous sodium sulfate.[5]

    • The resulting solution contains the crude product dissolved in diethyl ether.

  • Purification:

    • The crude product can be purified by techniques such as column chromatography to yield the pure 4-ethylanisole.

Data Presentation

The efficiency of a phase transfer catalyst in Williamson ether synthesis is influenced by factors such as the structure of the catalyst, the solvent system, and the nature of the reactants. The number of carbon atoms in the alkyl chains of the quaternary ammonium salt (C#) is a key parameter; a higher C# generally increases the catalyst's organophilicity and its concentration in the organic phase, which can enhance the reaction rate when the organic phase reaction is the rate-determining step.[4]

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Tetrabutylammonium bromide (TBAB)Sodium phenoxide, n-Butyl bromideToluene/Water704>80 (estimated from comparative study)[1]
Butyldimethylanilinium bromide (BDAB)Sodium phenoxide, n-Butyl bromideToluene/Water704<80 (lower than TBAB)[1]

Mandatory Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification a Combine 4-Ethylphenol, NaOH(aq), and Spin Vane b Heat to Dissolve a->b c Add Tetrapentylammonium Bromide b->c d Add Methyl Iodide c->d e Reflux for 1 hour d->e f Cool Reaction Mixture e->f g Add Diethyl Ether & Water f->g h Separate Layers g->h i Extract Aqueous Layer with Diethyl Ether h->i j Wash Combined Organic Layers i->j k Dry Organic Layer j->k l Column Chromatography k->l G cluster_0 Aqueous Phase cluster_1 Organic Phase aq_start R-OH + NaOH aq_alkoxide R-O⁻ Na⁺ aq_start->aq_alkoxide Deprotonation ion_pair [Q⁺R-O⁻] aq_alkoxide->ion_pair Ion Exchange & Phase Transfer aq_catalyst_out [Q⁺Br⁻] aq_catalyst_in [Q⁺Br⁻] org_product R-O-R' ion_pair->org_product SN2 Reaction with R'-X ion_pair_return [Q⁺X⁻] ion_pair_return->aq_catalyst_in Catalyst Regeneration ion_pair_return->aq_catalyst_in org_halide R'-X

References

Application Notes and Protocols for Nanoparticle Synthesis Using Tetrapentylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tetrapentylammonium (B98587) Bromide (TPAB) in the synthesis of nanoparticles, particularly gold nanoparticles and perovskite quantum dots. Detailed protocols, data interpretation, and potential applications in drug development are discussed.

Introduction to Tetrapentylammonium Bromide in Nanoparticle Synthesis

This compound (TPAB) is a quaternary ammonium (B1175870) salt that serves as a versatile phase transfer catalyst and capping agent in the synthesis of various nanoparticles.[1][2] Its amphiphilic nature, with a positively charged nitrogen center and five-carbon alkyl chains, allows it to facilitate the transfer of reactants between immiscible aqueous and organic phases, a critical step in many nanoparticle synthesis protocols.[1] Furthermore, the tetrapentylammonium cation can adsorb to the surface of newly formed nanoparticles, providing electrostatic and steric stabilization, which controls their growth and prevents aggregation. The length of the alkyl chains in tetra-alkylammonium bromide compounds can influence the size and properties of the resulting nanoparticles.[3][4][5][6]

Synthesis of Gold Nanoparticles (AuNPs)

The Brust-Schiffrin method is a widely adopted two-phase synthesis for preparing highly stable gold nanoparticles.[7] While tetraoctylammonium bromide (TOAB) is commonly used, TPAB can be employed as a phase transfer catalyst and stabilizing agent. The following is an adapted protocol for the synthesis of TPAB-stabilized gold nanoparticles.

Experimental Protocol: Two-Phase Synthesis of AuNPs using TPAB

Materials:

Procedure:

  • Preparation of Aqueous Gold Solution: Dissolve a specific amount of HAuCl₄·3H₂O in deionized water in a flask with vigorous stirring.

  • Phase Transfer of Gold Ions: In a separate container, dissolve TPAB in toluene. Add this organic solution to the aqueous gold solution. The mixture should be stirred vigorously, leading to the transfer of the tetrachloroaurate ions from the aqueous phase to the organic (toluene) phase, indicated by a color change of the organic layer to orange/red.

  • Reduction of Gold Ions: Prepare a fresh aqueous solution of the reducing agent, sodium borohydride (NaBH₄). This solution should be added dropwise to the vigorously stirred organic phase containing the gold-TPAB complex. A color change to dark brown or deep red indicates the formation of gold nanoparticles.

  • Purification: After the reaction is complete, the organic phase containing the AuNPs is separated. The nanoparticles are then precipitated by adding ethanol and collected by centrifugation. The purification process is repeated multiple times by re-dispersing the nanoparticles in toluene and precipitating with ethanol to remove excess TPAB and other byproducts.

  • Storage: The purified AuNPs can be dried under vacuum and stored as a powder or re-dispersed in a suitable organic solvent.

Experimental Workflow for AuNP Synthesis

AuNP_Synthesis cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Toluene) cluster_reduction Reduction Au_aq HAuCl₄ in Water Phase_Transfer Phase Transfer of AuCl₄⁻ Au_aq->Phase_Transfer Mix & Stir TPAB_org TPAB in Toluene TPAB_org->Phase_Transfer NaBH4_aq NaBH₄ in Water Reduction_Step Reduction to Au(0) NaBH4_aq->Reduction_Step Add dropwise Phase_Transfer->Reduction_Step Au-TPAB complex in Toluene Purification Purification (Precipitation with Ethanol & Centrifugation) Reduction_Step->Purification TPAB-capped AuNPs Final_Product AuNPs in Toluene or as Powder Purification->Final_Product Purified AuNPs

Caption: Workflow for the two-phase synthesis of gold nanoparticles using TPAB.

Quantitative Data for Gold Nanoparticle Synthesis

The following table provides expected quantitative data based on syntheses using similar tetra-alkylammonium bromides. The exact values for TPAB may vary and should be determined experimentally.

ParameterExpected Value/RangeMethod of Determination
Nanoparticle Size 2-10 nmTransmission Electron Microscopy (TEM)
Size Distribution (σ) < 15%Dynamic Light Scattering (DLS), TEM
Surface Plasmon Resonance (λmax) 515-530 nmUV-Vis Spectroscopy
Yield > 70%Gravimetric analysis, ICP-MS
Zeta Potential Positive (in organic solvent)Zeta Potential Analyzer

Synthesis of Perovskite Quantum Dots (PQDs)

Tetra-alkylammonium halides are also utilized in the synthesis of perovskite quantum dots (PQDs), where they can act as capping ligands to control crystal growth and enhance stability.[8][9][10] The following protocol is adapted for the synthesis of methylammonium (B1206745) lead bromide (MAPbBr₃) quantum dots using TPAB.

Experimental Protocol: Ligand-Assisted Reprecipitation (LARP) Synthesis of MAPbBr₃ QDs

Materials:

  • Lead(II) bromide (PbBr₂)

  • Methylammonium bromide (MABr)

  • This compound (TPAB)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Oleic acid (OA)

  • Octylamine (B49996) (OAm)

Procedure:

  • Precursor Solution Preparation: In a vial, dissolve PbBr₂, MABr, and TPAB in DMF. Oleic acid and octylamine are also added as co-ligands. The solution should be sonicated or stirred until all components are fully dissolved.

  • Injection: In a separate flask, add toluene and stir it vigorously.

  • Nanocrystal Formation: Rapidly inject a small volume of the precursor solution into the stirring toluene. The immediate change in solvent polarity induces the precipitation of MAPbBr₃ nanocrystals, which are capped by TPAB and the other ligands. A color change to bright green/yellow indicates the formation of quantum dots.

  • Purification: The colloidal solution of PQDs is purified by centrifugation to remove unreacted precursors and excess ligands. The supernatant containing the purified PQDs is carefully collected.

  • Storage: The purified PQD solution should be stored in a dark, airtight container to prevent degradation.

Experimental Workflow for PQD Synthesis

PQD_Synthesis cluster_precursor Precursor Solution (DMF) cluster_antisolvent Anti-Solvent (Toluene) Precursors PbBr₂, MABr, TPAB, OA, OAm Injection Rapid Injection Precursors->Injection Dissolve Toluene Toluene (vigorously stirred) Toluene->Injection Precipitation Nanocrystal Formation Injection->Precipitation Induces Precipitation Purification Purification (Centrifugation) Precipitation->Purification TPAB-capped PQDs Final_Product Colloidal PQD Solution Purification->Final_Product Purified PQDs in Toluene

Caption: Workflow for the LARP synthesis of perovskite quantum dots using TPAB.

Quantitative Data for Perovskite Quantum Dot Synthesis

The following table provides expected quantitative data for MAPbBr₃ QDs. The specific properties will depend on the precise synthesis conditions.

ParameterExpected Value/RangeMethod of Determination
Nanocrystal Size 5-15 nmTransmission Electron Microscopy (TEM)
Photoluminescence (PL) Peak ~520-530 nm (green)Photoluminescence Spectroscopy
Photoluminescence Quantum Yield (PLQY) 50-90%Integrating Sphere Measurement
Full Width at Half Maximum (FWHM) 15-25 nmPhotoluminescence Spectroscopy
Crystal Structure CubicX-ray Diffraction (XRD)

Applications in Drug Development

Nanoparticles synthesized with stabilizing agents like TPAB have significant potential in drug delivery and development. The surface properties imparted by the capping agent are crucial for their biological interactions.

Role of TPAB in Drug Delivery Formulations
  • Surface Functionalization: The quaternary ammonium group on the surface of TPAB-capped nanoparticles provides a positive charge, which can be utilized for electrostatic interactions with negatively charged biological molecules like DNA, RNA, or certain proteins. This can be advantageous for gene delivery applications.

  • Hydrophobicity and Encapsulation: The pentyl chains of TPAB create a hydrophobic layer on the nanoparticle surface. This can be beneficial for encapsulating hydrophobic drugs, improving their solubility and bioavailability.

  • Controlled Release: The capping layer can influence the release kinetics of encapsulated drugs. By modifying the surface chemistry, for example, through ligand exchange reactions, the drug release profile can be tailored for specific therapeutic needs.

Signaling Pathway for Nanoparticle-Mediated Drug Delivery

The following diagram illustrates a general pathway for the cellular uptake and action of drug-loaded nanoparticles.

Drug_Delivery_Pathway NP_Drug Drug-loaded Nanoparticle (TPAB-stabilized) Endocytosis Endocytosis NP_Drug->Endocytosis Cellular Uptake Cell_Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Formation of Drug_Release Drug Release into Cytoplasm Endosome->Drug_Release Endosomal Escape Target Intracellular Target (e.g., Protein, DNA) Drug_Release->Target Interaction with Therapeutic_Effect Therapeutic Effect Target->Therapeutic_Effect Leads to

Caption: General signaling pathway for nanoparticle-mediated drug delivery.

Conclusion

This compound is a valuable reagent in the synthesis of nanoparticles, acting as both a phase transfer catalyst and a capping agent. By carefully controlling the reaction conditions, it is possible to produce gold nanoparticles and perovskite quantum dots with tailored properties. The surface characteristics imparted by TPAB can be leveraged for various applications, particularly in the field of drug delivery, where surface charge and hydrophobicity play critical roles in the interaction with biological systems. The provided protocols serve as a foundation for researchers to explore the use of TPAB in their own nanoparticle synthesis endeavors.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions Using Tetrapentylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Tetrapentylammonium (B98587) Bromide (TPABr) as a phase-transfer catalyst in nucleophilic substitution reactions. The information is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction to Phase-Transfer Catalysis with Tetrapentylammonium Bromide

Nucleophilic substitution reactions are fundamental transformations in organic chemistry. However, challenges often arise when the nucleophile is a salt soluble in an aqueous phase while the organic substrate is soluble only in a non-polar organic solvent. This immiscibility limits the reaction rate by preventing the reactants from interacting. Phase-transfer catalysis (PTC) offers an elegant solution to this problem.

This compound (TPABr) is a quaternary ammonium (B1175870) salt that functions as an efficient phase-transfer catalyst. Its lipophilic pentyl chains allow the cation to be soluble in the organic phase, while the positive charge on the nitrogen atom enables it to pair with an anion (the nucleophile) from the aqueous phase. This ion pair is then transported into the organic phase, where the "naked" and highly reactive nucleophile can readily react with the organic substrate. Following the reaction, the tetrapentylammonium cation pairs with the leaving group and returns to the aqueous phase to repeat the catalytic cycle. The use of TPABr can lead to increased reaction rates, milder reaction conditions, and improved yields.

Key Applications and Experimental Protocols

Two common and powerful applications of TPABr in nucleophilic substitution are the Williamson ether synthesis and the synthesis of alkyl azides.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide and an alkyl halide. When the alkoxide is generated from a phenol (B47542) or alcohol using an aqueous base, TPABr can efficiently transfer the alkoxide to the organic phase to react with the alkyl halide.

Experimental Protocol: Synthesis of 4-Methoxytoluene

This protocol describes the synthesis of 4-methoxytoluene from p-cresol (B1678582) and methyl iodide using TPABr as a phase-transfer catalyst.

Materials:

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add p-cresol (1.08 g, 10 mmol), sodium hydroxide (0.8 g, 20 mmol), and water (20 mL).

  • Stir the mixture at room temperature until the p-cresol has dissolved to form the sodium p-cresolate solution.

  • Add this compound (0.38 g, 1 mmol, 10 mol%) to the aqueous solution.

  • Add a solution of methyl iodide (2.13 g, 15 mmol) in 20 mL of dichloromethane to the flask.

  • Attach a reflux condenser and heat the mixture to a gentle reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers and wash with 5% aqueous NaOH (20 mL) to remove any unreacted p-cresol, followed by a wash with water (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • The product, 4-methoxytoluene, can be further purified by distillation if necessary.

Synthesis of Alkyl Azides

Alkyl azides are versatile intermediates in organic synthesis, readily converted to amines or used in "click" chemistry. The synthesis of alkyl azides from alkyl halides and sodium azide (B81097) is another classic example of a nucleophilic substitution reaction that benefits greatly from phase-transfer catalysis.

Experimental Protocol: Synthesis of 1-Azidooctane (B1266841)

This protocol details the synthesis of 1-azidooctane from 1-bromooctane (B94149) and sodium azide using TPABr.

Materials:

  • 1-Bromooctane

  • Sodium azide (NaN₃)

  • This compound (TPABr)

  • Toluene (B28343)

  • Water (H₂O)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve sodium azide (1.3 g, 20 mmol) in 20 mL of water.

  • Add 1-bromooctane (1.93 g, 10 mmol) and 20 mL of toluene to the flask.

  • Add this compound (0.38 g, 1 mmol, 10 mol%) to the biphasic mixture.

  • Equip the flask with a reflux condenser and heat the mixture to 90-100 °C with vigorous stirring for 8-12 hours. Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting 1-azidooctane can be purified by vacuum distillation.

Data Presentation

The following table summarizes typical reaction conditions and yields for nucleophilic substitution reactions catalyzed by a phase-transfer catalyst, based on literature data for similar quaternary ammonium salts.

Reaction Type Substrate Nucleophile Catalyst Solvent System Temperature (°C) Time (h) Yield (%)
Williamson Ether Synthesisp-CresolCH₃ITPABrCH₂Cl₂ / H₂OReflux4-6~90
Williamson Ether SynthesisPhenolC₂H₅BrTPABrToluene / H₂O805~95
Azide Synthesis1-BromooctaneNaN₃TPABrToluene / H₂O1001098
Azide Synthesis1-ChlorooctaneNaN₃TPABrToluene / H₂O1001292
Cyanide SynthesisBenzyl ChlorideNaCNTPABrCH₂Cl₂ / H₂OReflux3>95

Visualizations

Experimental Workflow for TPABr-Catalyzed Nucleophilic Substitution

G reagents Reactants: - Organic Substrate (in Organic Solvent) - Nucleophile Salt (in Water) - this compound (TPABr) reaction_setup Combine reactants in a round-bottom flask. Set up for reflux with vigorous stirring. reagents->reaction_setup heating Heat the biphasic mixture to the specified reaction temperature. reaction_setup->heating monitoring Monitor reaction progress (e.g., by TLC or GC). heating->monitoring workup Cool to room temperature. Separate the organic and aqueous layers. monitoring->workup Upon completion extraction Extract the aqueous layer with additional organic solvent. workup->extraction washing Wash the combined organic layers (e.g., with water, brine). extraction->washing drying Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄). washing->drying isolation Filter and concentrate the solvent (rotary evaporation). drying->isolation purification Purify the product (e.g., distillation, chromatography). isolation->purification

Caption: General experimental workflow for a TPABr-catalyzed reaction.

Catalytic Cycle of this compound in Nucleophilic Substitution

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase organic_reaction R-X + [N(C₅H₁₁)₄]⁺Y⁻ → R-Y + [N(C₅H₁₁)₄]⁺X⁻ q_x_org [N(C₅H₁₁)₄]⁺X⁻ organic_reaction->q_x_org forms product & new ion pair q_y_org [N(C₅H₁₁)₄]⁺Y⁻ q_y_org->organic_reaction reacts with substrate q_x_aq [N(C₅H₁₁)₄]⁺X⁻ q_x_org->q_x_aq Phase Transfer ion_exchange [N(C₅H₁₁)₄]⁺X⁻ + Na⁺Y⁻ → [N(C₅H₁₁)₄]⁺Y⁻ + Na⁺X⁻ q_y_aq [N(C₅H₁₁)₄]⁺Y⁻ ion_exchange->q_y_aq q_x_aq->ion_exchange exchanges anion q_y_aq->q_y_org Phase Transfer

Caption: Catalytic cycle of TPABr in a nucleophilic substitution reaction.

Tetrapentylammonium Bromide as a Structure-Directing Agent for Zeolite Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zeolites are crystalline aluminosilicates with well-defined microporous structures that have found widespread applications as catalysts, adsorbents, and ion-exchange materials. The synthesis of zeolites with specific framework topologies is often guided by the use of organic molecules known as structure-directing agents (SDAs). Tetraalkylammonium salts are a prominent class of SDAs, with the cation's size and shape influencing the assembly of silicate (B1173343) and aluminate precursors into a particular zeolite structure.

While extensive literature exists for smaller tetraalkylammonium cations like tetrapropylammonium (B79313) and tetraethylammonium (B1195904), specific research on tetrapentylammonium (B98587) bromide (TPABr) as an SDA in zeolite synthesis is not widely documented. However, the principles governing the role of tetraalkylammonium salts as SDAs are well-established. This document provides detailed application notes and protocols based on the use of closely related tetraalkylammonium bromides, which can be adapted and explored for the use of tetrapentylammonium bromide in the synthesis of various zeolites.

Application Notes

The use of tetraalkylammonium bromides as SDAs offers several advantages in zeolite synthesis. They can direct the formation of specific zeolite phases, influence the crystal size and morphology, and affect the composition, such as the silicon-to-aluminum (Si/Al) ratio. In many syntheses, a tetraalkylammonium bromide is used in conjunction with a hydroxide (B78521) source, such as sodium hydroxide or a tetraalkylammonium hydroxide, to control the alkalinity of the synthesis gel, which is a critical parameter for zeolite crystallization.

The choice of the tetraalkylammonium cation can have a significant impact on the final zeolite product. For instance, tetrapropylammonium is a well-known SDA for the synthesis of MFI-type zeolites like ZSM-5, while tetraethylammonium is often used for Beta (BEA) type zeolites. It is hypothesized that larger cations like tetrapentylammonium could direct the formation of zeolites with larger pore structures or unique framework topologies.

Experimental Protocols

The following are generalized protocols for the synthesis of two common types of zeolites, ZSM-5 and Beta, using a tetraalkylammonium bromide as a structure-directing agent. These can serve as a starting point for experiments utilizing this compound.

Protocol 1: Synthesis of ZSM-5 Zeolite

This protocol is adapted from methodologies using tetrapropylammonium bromide (TPABr) and can be modified for this compound.

1. Preparation of the Synthesis Gel:

  • Step 1: In a polypropylene (B1209903) beaker, dissolve the aluminum source (e.g., sodium aluminate, aluminum hydroxide) in a sodium hydroxide solution.

  • Step 2: To this solution, add the tetraalkylammonium bromide (e.g., this compound) and stir until fully dissolved.

  • Step 3: In a separate beaker, add the silicon source (e.g., fumed silica, tetraethyl orthosilicate (B98303) - TEOS) to a portion of deionized water and stir to form a uniform slurry.

  • Step 4: Slowly add the silicon source slurry to the aluminum/SDA solution with vigorous stirring.

  • Step 5: Continue stirring the resulting gel for a specified period (e.g., 1-2 hours) at room temperature to ensure homogeneity.

2. Hydrothermal Crystallization:

  • Step 1: Transfer the synthesis gel to a Teflon-lined stainless-steel autoclave.

  • Step 2: Place the sealed autoclave in a convection oven preheated to the desired crystallization temperature (typically 160-180°C).

  • Step 3: Maintain the autoclave at this temperature for the required crystallization time (e.g., 24-72 hours). The crystallization can be performed under static or tumbling conditions.

3. Product Recovery and Purification:

  • Step 1: After crystallization, quench the autoclave in cold water.

  • Step 2: Filter the solid product and wash it thoroughly with deionized water until the pH of the filtrate is neutral.

  • Step 3: Dry the product in an oven at 100-120°C overnight.

4. Template Removal (Calcination):

  • Step 1: Place the dried, as-synthesized zeolite in a crucible.

  • Step 2: Heat the sample in a muffle furnace under a flow of air. Ramp the temperature slowly (e.g., 1-2°C/min) to 550-600°C and hold for 6-8 hours to burn off the organic SDA.

Protocol 2: Synthesis of Beta Zeolite

This protocol is based on syntheses utilizing tetraethylammonium bromide (TEABr).

1. Preparation of the Synthesis Gel:

  • Step 1: Prepare a sodium aluminate solution by dissolving an aluminum source in a sodium hydroxide solution.

  • Step 2: In a separate vessel, dissolve the tetraalkylammonium bromide (e.g., this compound) in deionized water.

  • Step 3: Add the silicon source (e.g., ludox colloidal silica) to the tetraalkylammonium bromide solution with stirring.

  • Step 4: Slowly add the sodium aluminate solution to the silica/SDA mixture with vigorous stirring to form a homogeneous gel.

  • Step 5: Age the gel at room temperature for a specific duration (e.g., 4-24 hours) with continuous stirring.

2. Hydrothermal Crystallization:

  • Step 1: Transfer the aged gel to a Teflon-lined stainless-steel autoclave.

  • Step 2: Heat the autoclave in an oven to the crystallization temperature, typically between 130-150°C.

  • Step 3: Maintain the temperature for the specified crystallization period (e.g., 3-7 days).

3. Product Recovery, Purification, and Calcination:

  • Follow the same steps as outlined in Protocol 1 for product recovery, purification, and template removal.

Quantitative Data Presentation

The following tables summarize typical quantitative data for zeolite synthesis using tetraalkylammonium bromides as SDAs. These values can be used as a guide for designing experiments with this compound.

Table 1: Molar Composition of Synthesis Gels for Zeolite Synthesis

Zeolite TypeSi/Al RatioSDA/SiO₂ RatioOH⁻/SiO₂ RatioH₂O/SiO₂ RatioSDA Used (Example)
ZSM-525 - 1000.1 - 0.20.1 - 0.320 - 40Tetrapropylammonium Bromide
Beta10 - 500.15 - 0.30.2 - 0.415 - 30Tetraethylammonium Bromide
TS-125 - 1000.05 - 0.150.25 - 0.430 - 40Tetrapropylammonium Bromide

Table 2: Crystallization Conditions for Zeolite Synthesis

Zeolite TypeTemperature (°C)Time (hours)Conditions
ZSM-5160 - 18024 - 72Static or Tumbling
Beta130 - 15072 - 168Static
TS-11706 - 48Static

Visualizations

experimental_workflow start Start: Raw Materials (Si Source, Al Source, SDA, Base, Water) gel_prep Gel Preparation (Mixing and Aging) start->gel_prep hydrothermal Hydrothermal Synthesis (Autoclave, Heating) gel_prep->hydrothermal Transfer to Autoclave recovery Product Recovery (Filtration, Washing, Drying) hydrothermal->recovery Cooling calcination Calcination (Template Removal) recovery->calcination product Final Zeolite Product calcination->product

Caption: General experimental workflow for hydrothermal zeolite synthesis.

sda_mechanism cluster_precursors Precursor Solution cluster_assembly Nucleation and Growth cluster_product Final Structure silicate Silicate/Aluminate Precursors assembly SDA-templated Aluminosilicate Framework silicate->assembly sda Tetraalkylammonium Cation (SDA) sda->assembly Directs Structure zeolite Crystalline Zeolite with entrapped SDA assembly->zeolite Crystallization

Caption: Role of the SDA in directing zeolite framework formation.

logical_relationships params Synthesis Parameters sda_type SDA Type (e.g., TPA⁺ vs TEA⁺) params->sda_type sial_ratio Si/Al Ratio params->sial_ratio temp_time Temperature & Time params->temp_time zeolite_phase Zeolite Phase (e.g., MFI, BEA) sda_type->zeolite_phase Influences sial_ratio->zeolite_phase Influences acidity Acidity sial_ratio->acidity Determines temp_time->zeolite_phase Can Affect crystal_size Crystal Size & Morphology temp_time->crystal_size Affects

Caption: Logical relationships between synthesis parameters and zeolite properties.

Application Notes and Protocols: Standard Solution of Tetrapentylammonium Bromide for Electrochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tetrapentylammonium bromide (TPABr) is a quaternary ammonium (B1175870) salt widely employed as a supporting electrolyte in non-aqueous electrochemistry.[1] Its large cationic size and high solubility in organic solvents make it an effective electrolyte for a variety of electrochemical applications, including cyclic voltammetry, polarography, and controlled potential electrolysis.[1] A supporting electrolyte is essential in electrochemical measurements to increase the conductivity of the solution and to minimize the iR drop, ensuring that the measured potential accurately reflects the potential at the electrode surface. This document provides a detailed protocol for the preparation of a standard solution of TPABr for use in electrochemical studies.

Physicochemical and Electrochemical Properties

A summary of the key physicochemical and electrochemical properties of this compound is provided below. It is important to note that while some data is available for TPABr, other values are estimated based on the properties of the closely related compound, Tetrabutylammonium bromide (TBAB), and should be experimentally verified for specific applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₄₄BrN[2]
Molecular Weight 378.48 g/mol [3]
Appearance White, shiny flakes or crystalline powder[2][3]
Melting Point 100-102 °C[4]
Solubility in DMSO 100 mg/mL (264.21 mM)[5]
Solubility in Water Soluble[3]
Solubility in Other Organic Solvents High solubility in many organic solvents[1]

Table 2: Electrochemical Properties of this compound

PropertyValue (in Acetonitrile, unless specified)Reference/Note
Typical Concentration 0.1 MGeneral practice for supporting electrolytes
Molar Conductivity (0.1 M) Data not available for TPABr. For 0.1 M TBAB, it is in the range of 80-100 S·cm²/mol.Estimated based on related compounds
Electrochemical Window Approximately -2.8 V to +1.6 V vs. Ag/AgClEstimated based on TBAB

Experimental Protocol: Preparation of 0.1 M this compound Standard Solution

This protocol outlines the steps for preparing a 0.1 M standard solution of TPABr in an anhydrous organic solvent (e.g., acetonitrile), suitable for most electrochemical applications.

Materials:

  • This compound (TPABr), ≥99% purity

  • Anhydrous electrochemical-grade solvent (e.g., acetonitrile, dimethylformamide, propylene (B89431) carbonate)

  • Volumetric flask (e.g., 100 mL)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Funnel

  • Inert atmosphere glovebox or Schlenk line (recommended)

  • Drying oven

Procedure:

  • Drying the Salt: Place a suitable amount of TPABr in a clean, dry glass container. Dry the salt under vacuum at 60-80 °C for at least 4 hours to remove any residual moisture. Hygroscopic nature of the salt makes this step critical for non-aqueous electrochemistry.

  • Weighing the Salt:

    • For the preparation of 100 mL of a 0.1 M solution, calculate the required mass of TPABr:

      • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

      • Mass (g) = 0.1 mol/L × 0.1 L × 378.48 g/mol = 3.7848 g

    • Inside an inert atmosphere glovebox to prevent moisture absorption, accurately weigh out the calculated mass of dried TPABr using an analytical balance.

  • Dissolution:

    • Place a clean, dry funnel in the neck of the 100 mL volumetric flask.

    • Carefully transfer the weighed TPABr into the volumetric flask.

    • Add a portion (approximately 50-60 mL) of the anhydrous solvent to the flask.

    • Swirl the flask gently to dissolve the salt. If necessary, sonication can be used to aid dissolution.[5]

  • Final Volume Adjustment:

    • Once the TPABr is completely dissolved, add more of the anhydrous solvent to bring the volume to the calibration mark of the volumetric flask.

    • Use a pipette or dropper for the final addition to ensure accuracy.

  • Homogenization and Storage:

    • Stopper the volumetric flask and invert it several times to ensure the solution is homogeneous.

    • Store the prepared standard solution in a tightly sealed container, preferably under an inert atmosphere (e.g., in a glovebox or a bottle sealed with a septum and purged with argon or nitrogen). This will prevent the absorption of atmospheric moisture. For short-term storage (up to 1 month), -20°C is recommended; for longer-term storage (up to 6 months), -80°C is advisable.[5]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat when handling TPABr and organic solvents.

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood, especially when using volatile organic solvents.

  • Handling: TPABr is a skin and eye irritant and may cause respiratory irritation.[2] Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store TPABr in a tightly closed container in a dry and well-ventilated place. It is hygroscopic.

  • Disposal: Dispose of the chemical waste according to institutional and local regulations.

Experimental Workflow

The following diagram illustrates the key steps in the preparation of a standard solution of this compound for electrochemical applications.

experimental_workflow cluster_prep Preparation of TPABr Standard Solution start Start drying Dry TPABr Salt (Vacuum Oven, 60-80°C) start->drying 1 weighing Weigh Dried TPABr (Inert Atmosphere) drying->weighing 2 dissolving Dissolve in Anhydrous Solvent weighing->dissolving 3 volume_adj Adjust to Final Volume dissolving->volume_adj 4 homogenize Homogenize Solution volume_adj->homogenize 5 storage Store Under Inert Atmosphere homogenize->storage 6 end Ready for Use storage->end 7

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Alkylation with Tetrapentylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing N-alkylation reactions using Tetrapentylammonium bromide (TPAB) as a phase-transfer catalyst.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during N-alkylation experiments using this compound.

1. Low or No Product Conversion

  • Question: My N-alkylation reaction is showing low or no conversion to the desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low conversion in a phase-transfer catalyzed N-alkylation can stem from several factors. Systematically evaluate the following:

    • Insufficient Mixing: Vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, facilitating the transfer of the nucleophile by the TPAB catalyst.[1] If the stirring is inadequate, the reaction rate will be significantly reduced.

      • Recommendation: Ensure your stirring apparatus is functioning correctly and the stir rate is high enough to create a fine emulsion.

    • Improper Base Selection or Concentration: The strength and concentration of the base are critical for deprotonating the N-H bond to generate the nucleophile.[2][3] A base that is too weak will result in a low concentration of the active nucleophile. Conversely, an excessively high concentration of a strong base can lead to degradation of the substrate or catalyst.[2][3]

      • Recommendation: Screen different inorganic bases such as potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), and potassium carbonate (K₂CO₃). The optimal concentration often needs to be determined empirically; for example, a 50% w/w aqueous solution of KOH is often effective.[2][3]

    • Inappropriate Solvent: The organic solvent must effectively dissolve the substrate and the alkylating agent while being immiscible with the aqueous phase.

      • Recommendation: Toluene (B28343) is a commonly used and effective solvent for these reactions.[2] Other non-polar solvents can also be tested. For substrates with poor solubility, a co-solvent might be necessary, but this can complicate the phase-transfer process.

    • Low Reaction Temperature: While many N-alkylations proceed at room temperature, some substrates may require heating to overcome the activation energy.

      • Recommendation: If the reaction is sluggish at room temperature, try incrementally increasing the temperature (e.g., to 40-60 °C) while monitoring for potential side reactions.[2][3]

    • Catalyst Inactivity or Insufficient Loading: Ensure the this compound is of good quality and used in an appropriate catalytic amount.

      • Recommendation: A typical catalyst loading is 1-10 mol%.[2][3] If you suspect the catalyst is the issue, try a fresh batch or a slightly higher loading.

2. Formation of Side Products

  • Question: I am observing significant amounts of side products in my reaction mixture. How can I improve the selectivity for N-alkylation?

  • Answer: The formation of side products is a common challenge. The nature of the side products will dictate the best troubleshooting strategy.

    • Over-alkylation (Di- or Poly-alkylation): This occurs when the mono-alkylated product is more nucleophilic than the starting material and reacts further with the alkylating agent.[4]

      • Recommendation: To favor mono-alkylation, use a stoichiometric excess of the amine/amide substrate relative to the alkylating agent. Careful control of the reaction time and temperature can also help.

    • O-Alkylation vs. N-Alkylation: For substrates containing both N-H and O-H groups (e.g., amino alcohols, phenolic amines), competitive O-alkylation can occur.

      • Recommendation: The choice of solvent and base can influence the N/O selectivity. Generally, polar aprotic solvents favor N-alkylation. Protecting the hydroxyl group prior to N-alkylation and subsequent deprotection is a common strategy to ensure selectivity.

    • Elimination Reactions: If the alkylating agent is susceptible to elimination (e.g., secondary or tertiary halides), the basic conditions of the reaction can promote the formation of alkenes.

      • Recommendation: Use a milder base or lower the reaction temperature. If possible, choose a primary alkyl halide as the alkylating agent.

3. Difficult Product Purification

  • Question: I am having trouble purifying my N-alkylated product from the reaction mixture. What are some common issues and solutions?

  • Answer: Purification can be complicated by the presence of the phase-transfer catalyst and unreacted starting materials.

    • Removal of this compound: TPAB can sometimes be challenging to remove completely by standard extraction procedures.

      • Recommendation: After the initial aqueous work-up, washing the organic layer multiple times with brine can help remove the catalyst. If the product is stable, a dilute acid wash can also be effective in removing residual catalyst. Column chromatography is often necessary for complete purification.

    • Emulsion Formation during Work-up: The presence of the quaternary ammonium (B1175870) salt can sometimes lead to the formation of stable emulsions during aqueous extraction.

      • Recommendation: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions. Filtering the mixture through a pad of celite can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound (TPAB) in N-alkylation?

A1: this compound acts as a phase-transfer catalyst. In a typical N-alkylation reaction, the deprotonated nitrogen-containing substrate (nucleophile) is in the aqueous phase with an inorganic base, while the alkylating agent is in an immiscible organic solvent. The positively charged tetra-alkylammonium cation of TPAB forms an ion pair with the negatively charged nucleophile. This ion pair is sufficiently lipophilic to be extracted into the organic phase, where it can react with the alkylating agent. The catalyst then returns to the aqueous phase to repeat the cycle.[5]

Q2: How does the structure of the quaternary ammonium salt affect its efficiency?

A2: The efficiency of the phase-transfer catalyst is influenced by the size and nature of the alkyl groups on the nitrogen atom. The cation must be large enough to be lipophilic and effectively transport the anion into the organic phase. However, if the alkyl chains are too bulky, they can hinder the interaction with the anion. Tetrabutylammonium and Tetrapentylammonium salts often represent a good balance for many reactions.[6]

Q3: Can I reuse the this compound catalyst?

A3: In some cases, it may be possible to recover and reuse the TPAB catalyst. After the reaction, the aqueous phase containing the catalyst can be separated and potentially reused in subsequent batches.[2][3] However, the efficiency of the recycled catalyst should be verified, as some degradation may occur under the reaction conditions.

Q4: What are the advantages of using phase-transfer catalysis for N-alkylation compared to traditional methods?

A4: Phase-transfer catalysis offers several advantages over traditional N-alkylation methods that often require strong, hazardous bases (like sodium hydride) and anhydrous, polar aprotic solvents (like DMF or DMSO). PTC allows for the use of milder, less expensive inorganic bases and biphasic solvent systems, which can simplify the work-up procedure and improve the overall safety and environmental profile of the reaction.[5][7]

Data Presentation

Table 1: Effect of Base and Solvent on the N-Alkylation of Hydantoin

EntrySubstrateAlkylating AgentBase (w/w aq.)SolventTemperature (°C)Time (h)Yield (%)
1HydantoinAllyl Bromide50% KOHTolueneRT1898
2HydantoinAllyl Bromide50% NaOHTolueneRT1895
3HydantoinAllyl Bromide10% KOHTolueneRT186
4HydantoinAllyl Bromide50% KOHDichloromethaneRT1875
5Valine-derived HydantoinAllyl Bromide50% KOHTolueneRT18Trace
6Valine-derived HydantoinAllyl Bromide50% NaOHToluene404873

Data adapted from a study on the C5-alkylation of hydantoins using TBAB, which provides a good model for N-alkylation conditions.[2][3]

Table 2: Influence of Catalyst Loading on N-Alkylation Yield

EntrySubstrateAlkylating AgentCatalyst Loading (mol%)Base (50% w/w aq.)SolventTemperature (°C)Time (h)Yield (%)
1HydantoinAllyl Bromide10KOHTolueneRT1898
2HydantoinAllyl Bromide2KOHTolueneRT1898
3HydantoinAllyl Bromide1KOHTolueneRT1837
4HydantoinAllyl Bromide0.5KOHTolueneRT1833

Data adapted from a study on the C5-alkylation of hydantoins using TBAB.[2][3]

Experimental Protocols

General Protocol for N-Alkylation of Azaheterocycles

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the azaheterocycle (1.0 eq.), the alkyl halide (1.2-1.5 eq.), this compound (0.02-0.10 eq.), and an inorganic base such as powdered potassium carbonate (2.0-3.0 eq.).

  • Solvent Addition: Add a suitable organic solvent, such as toluene or acetonitrile, to the flask.

  • Reaction: Stir the mixture vigorously at room temperature or heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with the reaction solvent. Combine the filtrate and washings.

  • Extraction: If a biphasic system with an aqueous base was used, separate the organic layer. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

This protocol is adapted from procedures for the N-alkylation of azaheterocycles using TBAB.[8]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Substrate, Alkylating Agent, TPAB, and Base prep2 Add Organic Solvent prep1->prep2 react1 Vigorous Stirring at Set Temperature prep2->react1 react2 Monitor by TLC/LC-MS react1->react2 workup1 Cool and Filter (if solid base) react2->workup1 Reaction Complete workup2 Aqueous Extraction workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Purify Product (Chromatography/Recrystallization) workup3->workup4

Caption: General workflow for N-alkylation using TPAB.

troubleshooting_guide cluster_mixing Mixing cluster_base Base cluster_temp Temperature cluster_catalyst Catalyst start Low Conversion? mixing_q Is stirring vigorous? start->mixing_q mixing_s Increase stir rate mixing_q->mixing_s No base_q Is base appropriate? mixing_q->base_q Yes base_s Screen bases (KOH, NaOH) and concentrations base_q->base_s No temp_q Is temperature sufficient? base_q->temp_q Yes temp_s Increase temperature temp_q->temp_s No catalyst_q Is catalyst active/sufficient? temp_q->catalyst_q Yes catalyst_s Use fresh catalyst or increase loading catalyst_q->catalyst_s No

Caption: Troubleshooting decision tree for low conversion.

References

Technical Support Center: Purification of Tetrapentylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of tetrapentylammonium (B98587) bromide from a reaction mixture.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of tetrapentylammonium bromide.

Problem 1: The product appears as an oil and does not crystallize.

This is a common issue, particularly with quaternary ammonium (B1175870) salts that can behave as ionic liquids, especially in the presence of impurities.

  • Possible Cause 1: Residual Solvent. The presence of excess solvent can prevent crystallization.

    • Solution: Concentrate the solution further by rotary evaporation to remove any remaining solvent. Be cautious with temperature to avoid decomposition.

  • Possible Cause 2: High Impurity Level. Unreacted starting materials (tripentylamine and 1-bromopentane) or by-products can act as an oily matrix, inhibiting crystallization.

    • Solution 1: Liquid-Liquid Extraction. Before attempting crystallization, perform a liquid-liquid extraction to remove non-polar impurities. A detailed protocol is provided in the Experimental Protocols section.

    • Solution 2: Trituration. Try adding a non-polar solvent in which the product is insoluble, such as cold diethyl ether or hexane (B92381), and vigorously stirring or sonicating the mixture. This can sometimes induce precipitation of the product from the oil.

  • Possible Cause 3: Inappropriate Crystallization Solvent. The chosen solvent may not be suitable for inducing crystallization.

    • Solution: Attempt crystallization with a different solvent system. Good starting points are acetone/diethyl ether mixtures or ethyl acetate.[1]

Problem 2: The purified product is colored (yellow or brown).

Color in the final product typically indicates the presence of impurities, which may arise from side reactions or the degradation of starting materials or the product itself.

  • Possible Cause 1: Impurities from Starting Materials. Commercial starting materials may contain colored impurities.

  • Possible Cause 2: Degradation Products. Quaternary ammonium salts can be susceptible to degradation, especially at elevated temperatures.

    • Solution 1: Activated Carbon Treatment. Dissolve the crude product in a suitable solvent (e.g., ethanol (B145695) or an acetone/water mixture) and add a small amount of activated carbon.[2][3] Heat the mixture gently, then filter the hot solution through celite to remove the carbon. Recrystallize the product from the filtrate. A detailed protocol is provided in the Experimental Protocols section.

    • Solution 2: Recrystallization. Often, multiple recrystallizations can effectively remove colored impurities.

Problem 3: Crystals do not form upon cooling the recrystallization solution.

Several factors can hinder the initiation of crystallization.

  • Possible Cause 1: Solution is Not Saturated. Too much solvent may have been used, preventing the solution from reaching saturation upon cooling.

    • Solution: Re-heat the solution and evaporate a portion of the solvent to increase the concentration. Allow it to cool again.

  • Possible Cause 2: Supersaturation. The solution may be supersaturated, requiring a nucleation site to initiate crystal growth.

    • Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This can create microscopic imperfections that serve as nucleation sites.[4]

    • Solution 2: Seeding. If a small amount of pure this compound is available, add a single, small crystal to the cooled solution. This "seed crystal" will provide a template for further crystal growth.

    • Solution 3: Ice Bath. If crystals still do not form at room temperature, try cooling the solution in an ice bath.

Problem 4: The purified product is hygroscopic and difficult to handle.

Long-chain quaternary ammonium salts like this compound can be hygroscopic, readily absorbing moisture from the atmosphere.[5][6][7]

  • Solution 1: Proper Drying. Dry the purified solid thoroughly under high vacuum, potentially with gentle heating (e.g., 40-50 °C).[1] Ensure the product is a fine, free-flowing powder before storage.

  • Solution 2: Inert Atmosphere Handling. Handle the dried product in a glove box or glove bag under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

  • Solution 3: Appropriate Storage. Store the purified this compound in a tightly sealed container, preferably in a desiccator containing a drying agent.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

The most common impurities are unreacted starting materials: tripentylamine and 1-bromopentane. Side products from the reaction of these starting materials are also possible.

Q2: Which solvents are best for recrystallizing this compound?

Good solvent systems for the recrystallization of this compound include petroleum ether, acetone/diethyl ether mixtures, and ethyl acetate.[1] The choice of solvent will depend on the specific impurities present.

Q3: How can I assess the purity of my final product?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques to assess purity. The absence of signals corresponding to tripentylamine, 1-bromopentane, and other potential impurities is a good indicator of high purity.

  • Melting Point: A sharp melting point range close to the literature value (100-101 °C) suggests high purity.[1][8] Impurities will typically broaden and depress the melting point.

  • Titration: Purity can be determined by titration, for example, by assaying the bromide content.[8]

Q4: My product is a white solid, but the NMR spectrum shows broad peaks. What could be the issue?

Broad peaks in the NMR spectrum can be due to several factors:

  • Residual Water: The presence of water can lead to peak broadening. Ensure the sample is thoroughly dried before NMR analysis.

  • Viscosity: Concentrated solutions of ionic liquids can be viscous, leading to broader signals. Diluting the NMR sample may help to sharpen the peaks.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. If suspected, treatment with a chelating agent or passing through a short plug of silica (B1680970) gel might help.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Dichloromethane (B109758)Soluble[9]
ChloroformSoluble[9]
MethanolSoluble[9]
WaterLimited solubility[9]
Diethyl EtherInsoluble[10]

Table 2: ¹H NMR Chemical Shifts of Potential Impurities

CompoundFunctional GroupChemical Shift (ppm)Multiplicity
Tripentylamine-N-CH₂ -~2.38t
-CH₂-CH₂ -N-~1.4m
-CH₂-CH₂ -CH₂-~1.3m
-CH₂-CH₃ ~0.90t
1-Bromopentane-CH₂ -Br~3.4t
-CH₂-CH₂ -Br~1.85m
-CH₂-CH₂ -CH₂-~1.4m
-CH₂-CH₃ ~0.9t

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is designed to remove non-polar impurities, such as unreacted tripentylamine and 1-bromopentane, from the crude reaction mixture.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a polar solvent in which it is highly soluble, such as dichloromethane.

  • Washing: Transfer the solution to a separatory funnel and wash with a non-polar solvent in which the impurities are soluble but the product is not, such as hexane or diethyl ether. Perform at least three washes, using a volume of the non-polar solvent equal to the volume of the dichloromethane solution for each wash.

  • Separation: After each wash, allow the layers to separate and discard the upper non-polar layer containing the impurities.

  • Drying: Dry the dichloromethane layer containing the purified product over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Concentration: Filter off the drying agent and remove the dichloromethane by rotary evaporation to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol describes the general procedure for recrystallizing this compound.

  • Solvent Selection: Choose a suitable solvent or solvent system. A good starting point is an acetone/diethyl ether mixture.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the more polar solvent (acetone) to dissolve the solid with gentle heating and stirring.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Add the less polar solvent (diethyl ether) dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the more polar solvent (acetone) until the solution is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should be observed. For better yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold, less polar solvent (diethyl ether) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum.

Protocol 3: Decolorization with Activated Carbon

This protocol is for removing colored impurities from the product.

  • Dissolution: Dissolve the colored this compound in a suitable solvent (e.g., ethanol or acetone) with heating.

  • Carbon Addition: Add a small amount of activated carbon (approximately 1-2% by weight of the product) to the hot solution.

  • Heating: Gently heat and stir the mixture for 10-15 minutes.

  • Hot Filtration: While the solution is still hot, filter it through a pad of celite in a fluted filter paper to remove the activated carbon. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to induce crystallization.

  • Isolation and Drying: Isolate the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Steps cluster_end Final Product Crude_Mixture Crude Reaction Mixture Extraction Liquid-Liquid Extraction (to remove non-polar impurities) Crude_Mixture->Extraction Decolorization Activated Carbon Treatment (if colored) Extraction->Decolorization optional Recrystallization Recrystallization Extraction->Recrystallization Decolorization->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Crystallization Start Product is an Oil / No Crystals Form Impurity_Check High Impurity Content? Start->Impurity_Check Solvent_Check Sufficient Solvent Removed? Impurity_Check->Solvent_Check No Extraction Perform Liquid-Liquid Extraction Impurity_Check->Extraction Yes Nucleation_Check Nucleation Issue? Solvent_Check->Nucleation_Check Yes Concentrate Concentrate Solution Further Solvent_Check->Concentrate No Scratch_Seed Scratch Flask / Add Seed Crystal Nucleation_Check->Scratch_Seed Yes Crystals_Form Crystals Form Nucleation_Check->Crystals_Form No, Re-evaluate Solvent Extraction->Solvent_Check Concentrate->Nucleation_Check Scratch_Seed->Crystals_Form

Caption: Troubleshooting decision tree for crystallization issues.

References

Technical Support Center: Stability of Tetrapentylammonium Bromide in the Presence of Strong Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Tetrapentylammonium (B98587) bromide (TPAB) when used in environments containing strong bases.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Tetrapentylammonium bromide (TPAB) in the presence of a strong base?

A1: The primary degradation pathway for TPAB in the presence of a strong base is the Hofmann elimination reaction .[1][2][3][4][5] This is a type of beta-elimination reaction where a quaternary ammonium (B1175870) salt, upon heating with a strong base, decomposes to form a tertiary amine and an alkene.[2][3] In the case of TPAB, the expected products are tripentylamine and 1-pentene.

Q2: What factors can influence the rate of TPAB degradation in a basic solution?

A2: Several factors influence the rate of degradation:

  • Temperature: Higher temperatures significantly accelerate the rate of Hofmann elimination.[5][6][7]

  • Base Strength and Concentration: A stronger and more concentrated base will increase the rate of degradation.[6][7]

  • Solvent: The choice of solvent can affect the stability of quaternary ammonium salts.[6][7]

  • Steric Hindrance: The bulky nature of the tetrapentylammonium cation influences the regioselectivity of the elimination, favoring the formation of the least substituted alkene (Hofmann's rule).[1][4]

Q3: Is TPAB stable in aqueous solutions of strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)?

A3: TPAB is susceptible to degradation in aqueous solutions of strong bases, especially at elevated temperatures.[6][7] The hydroxide ion (OH⁻) acts as the base that initiates the Hofmann elimination reaction. The rate of degradation will depend on the concentration of the base and the temperature of the solution.

Q4: What are the expected degradation products of TPAB under strong basic conditions?

A4: The Hofmann elimination of this compound is expected to yield tripentylamine and 1-pentene .

Q5: How can I monitor the stability of my TPAB solution?

A5: Several analytical techniques can be employed to monitor the stability of TPAB:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for quantitatively monitoring the disappearance of the TPAB signal and the appearance of signals from the degradation products (tripentylamine and 1-pentene).[8][9][10][11]

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate and quantify TPAB from its degradation products.[12][13][14][15] UV detection is commonly used, and ion-pairing agents may be employed for better separation of the quaternary ammonium salt.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity for the detection and quantification of TPAB and its degradation products.[16]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of product yield in a reaction using TPAB as a phase-transfer catalyst in a basic medium. Degradation of TPAB due to the presence of a strong base, especially at elevated temperatures.- Lower the reaction temperature if possible.- Use the minimum effective concentration of the strong base.- Consider a different, more stable phase-transfer catalyst if high temperatures and strong bases are required.- Monitor the concentration of TPAB throughout the reaction using a suitable analytical method (e.g., HPLC, NMR).
Unexpected side-products observed in the reaction mixture. The degradation products of TPAB (tripentylamine and 1-pentene) may be reacting with your starting materials or intermediates.- Characterize the unexpected side-products to confirm if they are derived from tripentylamine or 1-pentene.- If confirmed, take steps to minimize TPAB degradation as mentioned above.
Inconsistent reaction kinetics or catalyst performance. The concentration of the active catalyst (TPAB) is changing over time due to degradation.- Prepare fresh solutions of TPAB in the basic medium immediately before use.- Perform kinetic studies to understand the rate of TPAB degradation under your specific reaction conditions.- Consider adding the TPAB to the reaction mixture in portions over time to maintain a more consistent concentration.

Quantitative Data on TPAB Stability

The degradation of quaternary ammonium salts generally follows pseudo-first-order kinetics in the presence of a large excess of a strong base. The half-life (t₁/₂) is the time required for the concentration of the compound to decrease to half of its initial value.

BaseBase ConcentrationTemperature (°C)SolventIllustrative Half-life (t₁/₂) of TPAB
NaOH1 M60Water~ 48 hours
NaOH1 M80Water~ 12 hours
NaOH5 M80Water~ 2 hours
KOH1 M80Water~ 10 hours

Note: This data is illustrative and intended for estimation purposes only. The actual stability will depend on the specific experimental conditions. Studies on other quaternary ammonium cations have shown that stability is significantly influenced by temperature and base concentration.[6][7]

Experimental Protocols

Protocol 1: Stability Testing of TPAB in a Strong Base Solution using ¹H NMR Spectroscopy

Objective: To quantitatively determine the degradation of TPAB over time in a strong base solution at a specific temperature.

Materials:

  • This compound (TPAB)

  • Strong base solution (e.g., 1 M Sodium Hydroxide in D₂O)

  • Internal standard (e.g., 1,4-dioxane (B91453) or another inert compound with a distinct NMR signal)

  • NMR tubes

  • Constant temperature bath (e.g., oil bath or heating block)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of TPAB in D₂O.

    • Prepare a stock solution of the internal standard in D₂O.

    • In an NMR tube, combine a known volume of the TPAB stock solution, a known volume of the internal standard stock solution, and the strong base solution to achieve the desired final concentrations.

  • Initial Measurement (t=0):

    • Immediately after preparation, acquire a ¹H NMR spectrum of the sample at the desired temperature. This will serve as the baseline measurement.

  • Incubation:

    • Place the NMR tube in the constant temperature bath set to the desired experimental temperature.

  • Time-course Monitoring:

    • At regular time intervals (e.g., every hour for the first few hours, then less frequently), remove the NMR tube from the bath, quickly cool it to room temperature, and acquire a ¹H NMR spectrum.

  • Data Analysis:

    • For each spectrum, integrate the characteristic signal of TPAB (e.g., the α-methylene protons adjacent to the nitrogen) and the signal of the internal standard.

    • Calculate the concentration of TPAB at each time point relative to the constant concentration of the internal standard.

    • Plot the concentration of TPAB versus time to determine the degradation kinetics and calculate the half-life.

Protocol 2: Stability-Indicating HPLC Method for TPAB

Objective: To develop an HPLC method to separate and quantify TPAB in the presence of its degradation products.

Materials:

  • This compound (TPAB)

  • Tripentylamine (degradation product standard)

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase components (e.g., acetonitrile (B52724), water, ion-pairing reagent like sodium dodecyl sulfate, buffer)

Procedure:

  • Method Development:

    • Prepare standard solutions of TPAB and tripentylamine.

    • Experiment with different mobile phase compositions (e.g., varying the ratio of acetonitrile to water, and the concentration of the ion-pairing reagent and buffer) to achieve good separation between the peaks of TPAB and tripentylamine.

    • Optimize the flow rate and column temperature.

  • Forced Degradation Study:

    • Prepare a solution of TPAB in a strong base (e.g., 1 M NaOH) and heat it to induce degradation.

    • Inject the degraded sample into the HPLC system to confirm that the degradation products are well-separated from the parent TPAB peak. This demonstrates the "stability-indicating" nature of the method.

  • Validation:

    • Validate the HPLC method according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and limit of detection/quantification.

  • Sample Analysis:

    • Prepare samples from your stability study at various time points.

    • Inject the samples into the HPLC system and quantify the amount of TPAB remaining by comparing the peak area to a calibration curve generated from standard solutions.

Visualizations

Hofmann_Elimination TPAB This compound (TPAB) Intermediate Transition State TPAB->Intermediate β-proton abstraction Base Strong Base (e.g., OH⁻) Base->Intermediate Heat Heat (Δ) Heat->Intermediate Tripentylamine Tripentylamine (Tertiary Amine) Intermediate->Tripentylamine Leaving group departure Pentene 1-Pentene (Alkene) Intermediate->Pentene Double bond formation

Caption: Degradation of TPAB via Hofmann Elimination.

Stability_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep Prepare TPAB solution in strong base with internal standard Stress Incubate at controlled temperature Prep->Stress Analysis Analyze samples at time intervals using NMR or HPLC Stress->Analysis Data Quantify TPAB degradation and determine kinetics (e.g., half-life) Analysis->Data

Caption: Experimental Workflow for TPAB Stability Testing.

References

Troubleshooting low yields in phase transfer catalysis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phase Transfer Catalysis (PTC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues leading to low yields in their PTC reactions.

Troubleshooting Guide: Low Reaction Yields

This guide addresses the most common causes of low conversion and yield in a systematic, question-and-answer format.

Q1: My reaction yield is poor. How do I determine if I've selected the appropriate phase transfer catalyst?

A: Catalyst selection is critical for a successful PTC reaction. The ideal catalyst must efficiently transfer the reacting anion into the organic phase and ensure the transferred species is highly reactive.[1] If you are experiencing low yields, your catalyst may be the primary issue.

Key Considerations for Catalyst Selection:

  • Catalyst Structure and Lipophilicity: The catalyst must have sufficient organophilicity to be soluble in the organic phase but also enough interfacial activity to facilitate ion exchange.

    • Quaternary Ammonium (B1175870) Salts (Quats): These are the most common and cost-effective PTCs.[1] Their effectiveness is determined by the length of the alkyl chains. A catalyst with short chains (e.g., tetramethylammonium) may be too hydrophilic, remaining in the aqueous phase, while one with very long chains can be too lipophilic, hindering its return to the interface.[2]

    • Quaternary Phosphonium Salts: These are structurally similar to ammonium salts but are more thermally stable, making them suitable for higher temperature reactions.[3][4] However, they can be less stable under strongly basic conditions.[4]

    • Crown Ethers and Cryptands: These are powerful catalysts, particularly for solid-liquid PTC, as they can complex with inorganic cations (like K⁺), bringing the associated anion into the organic phase.[2] They are often more effective but also more expensive than onium salts.[5]

  • Empirical Parameters for Quats: Two useful parameters for selecting quaternary ammonium salts are the total number of carbons ("C#") and the "q-value."

    • C# (Organophilicity): Higher C# values (16-32) are often better when the intrinsic reaction in the organic phase is the rate-determining step.[6]

    • q-value (Mass Transfer): For reactions limited by the transfer of hydrophilic anions (like OH⁻), catalysts with q-values between 1.0 and 2.0 are often optimal.[6]

Troubleshooting Steps:

  • Screen Different Catalysts: If yield is low, screen catalysts with varying lipophilicity. For example, compare tetrabutylammonium (B224687) bromide (TBAB) with a more lipophilic catalyst like Aliquat 336 (methyltrioctylammonium chloride).

  • Adjust Catalyst Concentration: The reaction rate typically increases with catalyst concentration, but only up to a point.[5] For solid-supported catalysts, excessive amounts can sometimes lead to reactant adsorption, which can negatively affect conversion.[7] A typical range is 1-10 mol% relative to the substrate.

Table 1: Comparison of Common Phase Transfer Catalysts

Catalyst TypeTypical StructureAdvantagesDisadvantagesBest For
Quaternary Ammonium R₄N⁺X⁻Cost-effective, widely available, versatile.[1][4]Can decompose at high temperatures via Hofmann elimination.[3][4]General liquid-liquid and solid-liquid PTC.
Quaternary Phosphonium R₄P⁺X⁻More thermally stable than ammonium salts.[3][4]More expensive, can degrade in strong base to phosphine (B1218219) oxide.[3][4]High-temperature reactions.
Crown Ethers 18-Crown-6High catalytic activity, effective for solid-liquid PTC.[5]High cost, potential toxicity.[4]Reactions involving "naked" anions and solid inorganic salts.
Polyethylene Glycols (PEGs) H(OCH₂CH₂)nOHLow cost, good stability, low toxicity.[7]Generally lower activity than onium salts or crown ethers.Applications where cost and low toxicity are paramount.
Q2: My reaction started well but then stalled. Could my catalyst be deactivating or "poisoned"?

A: Yes, catalyst deactivation is a common cause of incomplete reactions.[8] This can happen through decomposition under the reaction conditions or through poisoning by other species in the mixture.

Common Causes of Deactivation:

  • Thermal Decomposition: Quaternary ammonium salts can degrade at temperatures above 120-150°C, and this process is accelerated in the presence of strong bases like NaOH or KOH, where decomposition can occur at temperatures as low as 50-70°C.[2]

  • Catalyst Poisoning by Leaving Groups: Highly lipophilic anions generated during the reaction can outcompete the reactant anion for the catalyst. This "poisons" the catalyst by pairing it with an unreactive anion. Iodide (I⁻) and tosylate (TsO⁻) are well-known catalyst poisons.[6] For example, a reaction using a tosylate leaving group might give a 5% yield, whereas the equivalent mesylate gives a 95% yield because the more hydrophilic mesylate anion does not poison the catalyst.[6]

  • Impurities: Water, oxygen, or other impurities in the reagents or solvents can degrade the catalyst.[9] Peroxides in ethereal solvents are particularly detrimental.[9]

Troubleshooting Steps:

  • Lower the Temperature: If you suspect thermal degradation, try running the reaction at a lower temperature.[2]

  • Change the Leaving Group: If your substrate's leaving group is iodide or tosylate, consider switching to bromide, chloride, or mesylate.[6]

  • Use Purified Reagents: Ensure all solvents and reagents are dry and free of impurities.[9]

DOT Diagram: Catalyst Deactivation Pathways

DeactivationPathways cluster_causes Deactivation Causes ActiveCatalyst Active Catalyst (Q⁺Y⁻) DecomposedCatalyst Decomposed Catalyst (e.g., Amine) ActiveCatalyst->DecomposedCatalyst PoisonedCatalyst Poisoned Catalyst (Q⁺X⁻) ActiveCatalyst->PoisonedCatalyst LowYield Low Yield / Stalled Reaction HighTemp High Temperature HighTemp->DecomposedCatalyst Hofmann Elimination StrongBase Strong Base StrongBase->DecomposedCatalyst Hofmann Elimination PoisonAnion Poisoning Anion (e.g., I⁻, TsO⁻) PoisonAnion->PoisonedCatalyst Preferential Pairing Impurities Impurities (H₂O, O₂) Impurities->DecomposedCatalyst DecomposedCatalyst->LowYield PoisonedCatalyst->LowYield

Caption: Potential pathways for phase transfer catalyst deactivation.

Q3: How critical is the choice of organic solvent for my reaction's success?

A: The solvent choice is extremely important as it influences both the rate of anion transfer and the intrinsic reaction rate in the organic phase.[2][10]

Solvent Effects:

  • Polarity: Polar aprotic solvents (e.g., dichloromethane, acetonitrile) can effectively solubilize the catalyst-anion ion pair and activate the anion for reaction.[2] Nonpolar solvents like toluene (B28343) or hexane (B92381) are also commonly used and can be effective, especially with highly lipophilic catalysts.

  • Water Content: The amount of water co-extracted into the organic phase can affect reactivity. While some water is necessary for the initial ion exchange, excessive water can hydrate (B1144303) the anion, shielding it and reducing its nucleophilicity.[4][11]

Troubleshooting Steps:

  • Screen Solvents: If yields are low, screen a range of solvents with different polarities.

  • Control Water Content: For reactions sensitive to hydration, using a saturated aqueous phase or solid-liquid PTC conditions can minimize the amount of water in the organic phase and enhance reactivity.[4]

Table 2: Influence of Solvent Type on PTC Reaction Parameters

Solvent TypeExamplesEffect on Anion TransferEffect on Intrinsic Reaction RateOverall Impact on Yield
Nonpolar Aprotic Toluene, Hexane, HeptaneModerate; depends heavily on catalyst lipophilicity.Can be high due to low anion solvation.Often effective, especially for "T-reactions".[6]
Polar Aprotic Dichloromethane, AcetonitrileGood; facilitates dissolution of the ion pair.Generally high; activates the anion.[2]Frequently a good choice for "I-reactions".[6]
Protic Solvents Alcohols (as co-solvents)Can increase mutual solubility of phases.Can decrease rate by solvating the anion.Use with caution; may inhibit reaction.[12]
Solvent-Free Reactant is the solventN/AHigh concentration can lead to high rates.A green and efficient option if reactants are liquid.[2][13]
Q4: I'm not seeing a good yield. Is it possible my stirring speed is insufficient?

A: Yes, inefficient agitation is a frequent cause of low yields in PTC. The reaction occurs between two immiscible phases, and the rate of transfer of the catalyst-anion complex across the phase boundary is directly related to the interfacial surface area.[7][14]

Impact of Agitation:

  • Increases Interfacial Area: Increasing the stirring speed breaks the two phases into smaller droplets, dramatically increasing the surface area available for the catalyst to shuttle anions.[7][14]

  • Improves Mass Transfer: Vigorous stirring enhances the mass transfer of reactants and catalysts between the bulk phases and the interface.[5]

  • Reaching a Plateau: The reaction rate will increase with stirring speed up to a certain point. Beyond this threshold, the reaction becomes limited by the intrinsic chemical reaction rate, and further increases in agitation will have no effect on the yield.[15] For many systems, this plateau is reached above 300-350 rpm.[16]

Troubleshooting Steps:

  • Increase Stirring Speed: If you are using a magnetic stir bar, ensure it is providing vigorous agitation and creating a deep vortex. If possible, switch to mechanical overhead stirring for better mixing, especially for larger-scale reactions.

  • Perform a Stirring Study: Run the reaction at several different stirring speeds (e.g., 200, 400, 600, 800 rpm) while keeping all other parameters constant. If the yield increases with speed and then levels off, you have found the optimal agitation range.

DOT Diagram: Troubleshooting Workflow for Low Yields

TroubleshootingWorkflow Start Low Reaction Yield CheckCatalyst 1. Evaluate Catalyst System Start->CheckCatalyst CatalystAction1 Screen different catalysts (e.g., vary lipophilicity) CheckCatalyst->CatalystAction1 Wrong Type? CatalystAction2 Vary catalyst concentration (1-10 mol%) CheckCatalyst->CatalystAction2 Wrong Conc.? CatalystAction3 Check for catalyst poisoning (e.g., switch leaving group from I⁻/TsO⁻) CheckCatalyst->CatalystAction3 Deactivated? CheckConditions 2. Evaluate Reaction Conditions ConditionsAction1 Increase stirring speed (Perform agitation study) CheckConditions->ConditionsAction1 Poor Mixing? ConditionsAction2 Optimize temperature (Run at lower/higher T) CheckConditions->ConditionsAction2 Wrong Temp.? ConditionsAction3 Screen different solvents (Polar vs. Nonpolar) CheckConditions->ConditionsAction3 Wrong Solvent? ConditionsAction4 Check water concentration CheckConditions->ConditionsAction4 Water Effect? CheckReagents 3. Evaluate Reagents ReagentsAction1 Verify substrate purity CheckReagents->ReagentsAction1 Impure? ReagentsAction2 Use dry, degassed solvents CheckReagents->ReagentsAction2 Contaminated? Success Yield Improved CatalystAction1->CheckConditions CatalystAction2->CheckConditions CatalystAction3->CheckConditions ConditionsAction1->CheckReagents ConditionsAction2->CheckReagents ConditionsAction3->CheckReagents ConditionsAction4->CheckReagents ReagentsAction1->Success ReagentsAction2->Success

Caption: A systematic workflow for troubleshooting low yields in PTC.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism of Phase Transfer Catalysis? A: The most widely accepted mechanism, known as the Starks' extraction mechanism, involves the phase transfer catalyst (Q⁺) forming an ion pair with the reactant anion (Y⁻) from the aqueous phase.[14] This new, organophilic ion pair (Q⁺Y⁻) is extracted into the organic phase, where the "naked" and highly reactive anion reacts with the organic substrate (RX). The leaving group anion (X⁻) then pairs with the catalyst (Q⁺X⁻) and is transported back into the aqueous phase, completing the catalytic cycle.[2]

DOT Diagram: The Starks' Extraction Mechanism

PTC_Mechanism Aqueous Phase <-> Organic Phase Interface cluster_organic Organic Phase cluster_aqueous Aqueous Phase RX R-X (Substrate) RY R-Y (Product) RX->RY Reaction! QX_org Q⁺X⁻ RY->QX_org Releases X⁻ QY_org Q⁺Y⁻ QY_org->RX Reacts with NaY_aq Na⁺Y⁻ QY_org->NaY_aq Transfer NaX_aq Na⁺X⁻ QX_org->NaX_aq Return Y_aq Y⁻ X_aq X⁻

Caption: The catalytic cycle in a typical PTC nucleophilic substitution.

Q: How does temperature affect my PTC reaction? A: Temperature has a significant but dual effect. Increasing the temperature generally accelerates both the mass transfer and the intrinsic reaction rate, which can improve yield.[7] However, excessively high temperatures can lead to catalyst decomposition, especially for quaternary ammonium salts in the presence of a strong base, which will cause the yield to decrease.[2][5] Finding the optimal temperature is often a matter of balancing reaction speed against catalyst stability.

Q: Can I run a PTC reaction without any water (solid-liquid PTC)? A: Yes, solid-liquid PTC is a powerful technique, especially when reactants or products are sensitive to hydrolysis.[16] In this setup, an anhydrous organic solvent is used with a solid inorganic salt (e.g., solid K₂CO₃). Catalysts like crown ethers are particularly effective as they can complex the metal cation from the crystal lattice, pulling the anion into the organic phase.[4] This often results in highly reactive "naked" anions.

Experimental Protocols

General Protocol for Optimizing a PTC Reaction

This protocol provides a systematic approach to optimizing reaction conditions when troubleshooting low yields.

  • Objective: To identify the key parameters affecting reaction yield and find the optimal conditions.

  • Baseline Experiment:

    • Substrate (1.0 eq), Reagent (1.5 eq), Catalyst (5 mol%), Solvent (5 mL/mmol substrate).

    • Aqueous phase: Saturated salt solution or 50% w/w base.

    • Temperature: Room temperature (or a literature-reported temperature).

    • Stirring: Vigorous magnetic stirring (~500 rpm).

    • Run for a set time (e.g., 24 hours) and determine yield by GC or LC.

  • Parameter Screening (Vary one parameter at a time):

    • Catalyst Screening: Repeat the baseline experiment with 3-4 different catalysts of varying lipophilicity (e.g., TBAB, TBA-Cl, Aliquat 336, TEBA-Cl).

    • Stirring Speed Study: Using the best catalyst from the previous step, run the reaction at different agitation speeds (e.g., 200, 400, 600, 800 rpm) to determine if the reaction is mass-transfer limited.

    • Temperature Optimization: Run the reaction at different temperatures (e.g., 0°C, RT, 40°C, 60°C). Note any signs of decomposition at higher temperatures.

    • Solvent Screening: Test a small set of representative solvents (e.g., Toluene, Dichloromethane, Acetonitrile).

    • Concentration Effects: Vary the concentration of the aqueous phase (e.g., 25% NaOH, 50% NaOH) and the catalyst loading (1, 2, 5, 10 mol%).

  • Data Analysis:

    • Tabulate the yield for each experimental condition.

    • Identify the optimal catalyst, solvent, temperature, and agitation speed.

    • Consider running a final optimized reaction to confirm the improved yield.

Table 3: Example Data from an Optimization Study (Hypothetical)

EntryVariable ChangedConditionYield (%)
1BaselineTBAB, Toluene, RT, 500 rpm35%
2CatalystAliquat 33662%
3CatalystTEBA-Cl41%
4Stirring (w/ Aliquat 336)200 rpm45%
5Stirring (w/ Aliquat 336)800 rpm63%
6Temperature (w/ Aliquat 336)40°C85%
7Temperature (w/ Aliquat 336)60°C78% (darkened)
8Optimized Aliquat 336, Toluene, 40°C, 800 rpm 85%

References

Technical Support Center: Optimizing Tetrapentylammonium Bromide (TPAB) Efficiency with Respect to Water Content

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the critical role of water content in experiments utilizing Tetrapentylammonium bromide (TPAB). Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, ensuring optimal performance of TPAB as a phase transfer catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of water in a phase transfer catalysis (PTC) reaction using this compound (TPAB)?

A1: In a typical liquid-liquid phase transfer catalysis system, water plays a dual and critical role. Primarily, it serves as the solvent for the inorganic reactant (e.g., a salt), allowing it to be available for interaction with the TPAB catalyst. The TPAB cation then forms an ion pair with the reactant's anion, which is subsequently transferred into the organic phase to react with the organic substrate. However, the amount of water present is a delicate balance. While essential for dissolving the inorganic salt, excessive water can be detrimental to the reaction efficiency.

Q2: How does excess water negatively impact the efficiency of TPAB?

A2: Excess water can significantly reduce the efficiency of TPAB through a process called anion hydration. Water molecules can form a "hydration shell" around the anion that has been paired with the TPAB cation. This hydration shell stabilizes the anion, making it less "naked" and therefore less nucleophilic.[1] This reduced nucleophilicity leads to a slower reaction rate in the organic phase. Essentially, the anion is too "comfortable" in its water cocoon to react effectively with the organic substrate.

Q3: Can a TPAB-catalyzed reaction proceed in the complete absence of water?

A3: In a liquid-liquid PTC system, the complete absence of water would prevent the dissolution of the inorganic reactant, thus halting the initial step of the catalytic cycle. However, in solid-liquid phase transfer catalysis (SLPTC), where the inorganic reactant is a solid, only trace amounts of water are often necessary to facilitate the anion exchange at the solid-liquid interface.[2][3] In some SLPTC systems, an optimal, very low water content has been shown to maximize the reaction rate. For instance, in a chloride-formate exchange, the maximum rate was observed with a 0.2% water content in the formate (B1220265) salt.[2][3]

Q4: What are the signs that improper water content is affecting my reaction?

A4: Several issues can indicate a suboptimal water level in your PTC reaction:

  • Low or no conversion: This could be due to insufficient water to dissolve the inorganic reactant or excessive water hindering the anion's reactivity.[4]

  • Slow reaction rates: If the reaction is proceeding much slower than expected, excess water and subsequent anion hydration could be the culprit.

  • Formation of emulsions: While not directly caused by water content alone, the interplay between the aqueous and organic phases, influenced by factors like catalyst concentration and agitation, can lead to stable emulsions that are difficult to break.

  • Inconsistent results: If you are observing significant variability between batches, inconsistent water content in your reagents or solvents could be a contributing factor.

Q5: How can I control the water content in my reaction system?

A5: Precise control of water content is key to reproducible and efficient PTC reactions. Here are several methods:

  • Use of anhydrous solvents: Always use freshly dried or commercially available anhydrous solvents.

  • Drying of TPAB: If you suspect your TPAB has absorbed moisture, it can be dried. A common procedure is to crystallize it from a suitable solvent mixture (e.g., acetone/ether) and then dry it in a vacuum oven at 40-50°C for 48 hours.

  • Use of saturated aqueous solutions: Using a saturated solution of the inorganic salt can help to minimize the amount of free water in the aqueous phase, which can favor the transfer of the less-hydrated anion into the organic phase.[5]

  • Azeotropic distillation: For reactions where water is produced, a Dean-Stark apparatus can be used to remove it azeotropically.

  • Addition of dehydrating agents: In some cases, adding a dehydrating agent can be beneficial, though this must be carefully considered to avoid unwanted side reactions.

Troubleshooting Guides

Issue 1: Low or No Product Conversion

If you are experiencing low or no conversion in your TPAB-catalyzed reaction, follow this troubleshooting workflow.

LowConversionWorkflow Start Low/No Conversion CheckWater Step 1: Evaluate Water Content Start->CheckWater InsufficientWater Insufficient Water? (Inorganic reactant not dissolved) CheckWater->InsufficientWater Is inorganic reactant fully dissolved? ExcessWater Excess Water? (Slow reaction, potential hydrolysis) InsufficientWater->ExcessWater Yes AddWater Action: Add minimal water to dissolve reactant InsufficientWater->AddWater No ReduceWater Action: Use saturated aqueous phase or dry reagents/solvents ExcessWater->ReduceWater Yes CheckOther Step 2: Investigate Other Factors ExcessWater->CheckOther No End Improved Conversion AddWater->End ReduceWater->End CatalystDeactivation Catalyst Deactivation? CheckOther->CatalystDeactivation ReactionConditions Suboptimal Conditions? (Temp, Stirring, Conc.) CatalystDeactivation->ReactionConditions No UseFreshCatalyst Action: Use fresh, dry TPAB CatalystDeactivation->UseFreshCatalyst Yes OptimizeConditions Action: Optimize temperature, agitation, and concentrations ReactionConditions->OptimizeConditions Yes UseFreshCatalyst->End OptimizeConditions->End

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Steps:

  • Verify Reagent Dissolution: Visually inspect the aqueous phase. If the inorganic reactant is not fully dissolved, there is insufficient water. Incrementally add small amounts of water until the salt is just dissolved.

  • Assess for Excess Water: If the reaction is sluggish despite complete dissolution of the inorganic salt, excess water may be the issue. Consider preparing a new reaction using a saturated aqueous solution of the inorganic salt. Ensure all organic solvents are anhydrous.

  • Check Catalyst Integrity: TPAB is hygroscopic. If it has been stored improperly, it may have absorbed water, which can affect its performance. Use freshly opened or properly dried TPAB.

  • Optimize Other Parameters: If water content does not seem to be the issue, re-evaluate other reaction parameters such as temperature, stirring rate, and reactant concentrations.

Issue 2: Formation of a Stable Emulsion

The formation of a stable emulsion can make product isolation difficult. This is often related to the surfactant-like properties of TPAB.

EmulsionWorkflow Start Stable Emulsion Formed ReduceAgitation Step 1: Reduce Agitation Speed Start->ReduceAgitation CheckConcentration Step 2: Evaluate TPAB Concentration ReduceAgitation->CheckConcentration HighConcentration High TPAB Concentration? CheckConcentration->HighConcentration LowerConcentration Action: Reduce TPAB concentration to 1-5 mol% HighConcentration->LowerConcentration Yes PhaseVolumeRatio Step 3: Adjust Phase Volume Ratio HighConcentration->PhaseVolumeRatio No End Phase Separation LowerConcentration->End AdjustRatio Action: Modify the ratio of aqueous to organic phase PhaseVolumeRatio->AdjustRatio BreakEmulsion Step 4: Post-Reaction Emulsion Breaking AdjustRatio->BreakEmulsion AddBrine Action: Add saturated NaCl solution (Brine) and gently swirl BreakEmulsion->AddBrine AddBrine->End

Caption: Troubleshooting workflow for emulsion formation.

Detailed Steps:

  • Moderate Stirring: Vigorous stirring can promote emulsion formation. Reduce the stirring speed to a level that still ensures adequate mixing at the phase interface without causing excessive shearing.

  • Optimize Catalyst Loading: High concentrations of TPAB can act as a surfactant. Reduce the catalyst loading to the minimum effective amount, typically in the range of 1-5 mol%.

  • Adjust Phase Volumes: The ratio of the aqueous to the organic phase can influence emulsion stability. Experiment with different ratios to find a condition that minimizes emulsification.

  • Breaking the Emulsion: If an emulsion has already formed, adding a saturated aqueous solution of sodium chloride (brine) can often help to break it. The increased ionic strength of the aqueous phase helps to destabilize the emulsion. Gentle swirling after adding brine is often more effective than vigorous shaking.

Quantitative Data on Water Content

While the optimal water content is highly dependent on the specific reaction, the following table provides illustrative data on how water content can affect the yield of a hypothetical TPAB-catalyzed nucleophilic substitution reaction.

Water Content in Organic Solvent (v/v %)Relative Reaction Rate (%)Observed Yield after 4h (%)Notes
< 0.01 (Anhydrous)1015Incomplete dissolution of inorganic reactant in the aqueous phase, limiting catalyst turnover.
0.18075Sufficient water for salt dissolution, minimal anion hydration.
0.5 100 95 Optimal water content, balancing reactant solubility and anion reactivity.
1.06055Increased anion hydration begins to slow the reaction rate.
2.03025Significant anion hydration severely reduces nucleophilicity and reaction rate.
5.05<10Excessive water leads to very low reactivity and potential for hydrolysis side reactions.

This data is illustrative and serves to demonstrate the general trend. The optimal water content for any specific reaction must be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for a TPAB-Catalyzed Williamson Ether Synthesis with Controlled Water Content

This protocol describes the synthesis of benzyl (B1604629) phenyl ether from benzyl bromide and potassium phenoxide, highlighting the control of water content.

Materials:

  • Potassium phenoxide

  • Benzyl bromide

  • This compound (TPAB)

  • Toluene (anhydrous)

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Aqueous Phase: In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium phenoxide (1.0 eq) in a minimal amount of deionized water to create a concentrated, or even saturated, solution. The exact volume of water should be recorded and can be a variable for optimization.

  • Addition of Organic Phase and Catalyst: To the flask, add anhydrous toluene, benzyl bromide (1.0 eq), and TPAB (0.05 eq).

  • Reaction: Heat the biphasic mixture to the desired temperature (e.g., 80°C) and stir at a moderate rate (e.g., 400 rpm) to ensure good mixing without forming a stable emulsion.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by sampling the organic layer.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer. If an emulsion is present, add brine to aid in phase separation.

  • Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography if necessary.

Protocol 2: Determination of Water Content in Organic Solvents

Accurate determination of water content in your organic solvents is crucial for reproducibility. The Karl Fischer titration is the gold standard method.[6][7]

Apparatus:

  • Karl Fischer titrator (volumetric or coulometric)

Procedure:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves flushing the system with a dry solvent and standardizing the titrant.

  • Sample Preparation: In a dry syringe, carefully draw a known volume or weight of the organic solvent to be analyzed.

  • Titration: Inject the sample into the titration cell. The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content, usually in parts per million (ppm) or percentage.

  • Note: For highly accurate results, it is recommended to run the analysis in triplicate.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for optimizing a TPAB-catalyzed reaction with a focus on the impact of water.

OptimizationWorkflow cluster_start Initial Setup cluster_reaction Reaction Environment cluster_catalysis Catalytic Cycle cluster_outcome Reaction Outcome InitialReactants Organic Substrate + Inorganic Salt BiphasicSystem Biphasic System (Aqueous/Organic) InitialReactants->BiphasicSystem InitialSolvents Organic Solvent + Aqueous Phase InitialSolvents->BiphasicSystem InitialCatalyst TPAB InitialCatalyst->BiphasicSystem AnionExchange Anion Exchange at Interface BiphasicSystem->AnionExchange WaterContent Water Content WaterContent->AnionExchange Dissolves Salt NucleophilicAttack Nucleophilic Attack in Organic Phase WaterContent->NucleophilicAttack Hydrates Anion (Inhibitory) SideReactions Side Reactions (e.g., Hydrolysis) WaterContent->SideReactions Promotes PhaseTransfer Transfer of [Q+A-] to Organic Phase AnionExchange->PhaseTransfer PhaseTransfer->NucleophilicAttack CatalystRegen Catalyst Regeneration NucleophilicAttack->CatalystRegen ReactionRate Reaction Rate NucleophilicAttack->ReactionRate CatalystRegen->AnionExchange ProductYield Product Yield ReactionRate->ProductYield SideReactions->ProductYield Reduces

Caption: Logical workflow for optimizing a TPAB-catalyzed reaction.

References

Technical Support Center: Overcoming Reactant Solubility Issues in TPAB-Catalyzed Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TPAB (tetrapropylammonium bromide)-catalyzed reaction systems. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to reactant solubility.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of TPAB in a reaction where reactants have poor solubility?

A1: TPAB is a phase-transfer catalyst (PTC). In reactions with immiscible phases (e.g., a solid inorganic salt and an organic substrate in an organic solvent), TPAB facilitates the transfer of one reactant across the phase boundary to react with the other. The tetrapropylammonium (B79313) cation (TPA+) forms an ion pair with the anion of the inorganic salt (e.g., CN-, Br-, OH-), making it soluble in the organic phase where the organic substrate resides. This dramatically increases the reaction rate.

Q2: My inorganic salt (e.g., K₂CO₃, NaCN) is completely insoluble in my organic solvent. Will the reaction still proceed with TPAB?

A2: Yes, this is a classic solid-liquid phase-transfer catalysis scenario. The TPAB cation exchanges its bromide anion for the anion of the solid salt at the interface of the solid and the organic solvent. This new, more lipophilic ion pair is soluble in the organic phase and can react with the organic substrate.[1] Vigorous stirring is crucial to maximize the surface area of the solid reactant available for this exchange.[2]

Q3: Can TPAB degrade at high reaction temperatures?

A3: Yes, quaternary ammonium (B1175870) salts like TPAB can be susceptible to thermal degradation, primarily through Hofmann elimination, especially under strongly basic conditions. This degradation can lead to the formation of tripropylamine (B89841) and propene, which can act as catalyst poisons or lead to side reactions. It is important to operate within a temperature range that balances a reasonable reaction rate with catalyst stability. For many systems, temperatures above 120°C may lead to significant degradation.

Q4: I am observing the formation of an emulsion, making workup difficult. What could be the cause?

A4: Emulsion formation can occur in liquid-liquid PTC systems, particularly with high concentrations of the phase-transfer catalyst, as quaternary ammonium salts can act as surfactants. Intense agitation can also contribute to the formation of stable emulsions. To mitigate this, consider reducing the catalyst concentration or the stirring speed after an initial mixing period.

Q5: Are there alternatives to TPAB if solubility issues persist?

A5: If TPAB is not effective, you could consider other quaternary ammonium salts with different lipophilicity. For example, tetrabutylammonium (B224687) bromide (TBAB) is slightly more lipophilic and may be more effective in some cases. For highly nonpolar organic phases, catalysts with longer alkyl chains, such as Aliquat 336, might be more suitable. In some instances, the use of crown ethers or polyethylene (B3416737) glycols (PEGs) can also be effective, particularly in solid-liquid PTC.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps
Low or no product yield 1. Poor solubility of the inorganic reactant in the organic phase. 2. Insufficient transfer of the reactant anion into the organic phase. 3. Low intrinsic reactivity of the reactants. 4. Catalyst deactivation.1. Increase Agitation: Ensure vigorous stirring to maximize the interfacial area between the phases.[2] 2. Optimize Solvent: Choose a solvent that provides a balance between the solubility of the organic substrate and the ability of the TPAB-anion ion pair to be solvated. For some reactions, a more polar aprotic solvent like DMF or acetonitrile (B52724) can increase the reaction rate. 3. Add a Co-solvent: A small amount of a polar co-solvent can sometimes enhance the solubility of the inorganic salt without creating a single-phase system. 4. Increase Temperature: Gradually increase the reaction temperature to improve both solubility and reaction rate, but be mindful of potential catalyst degradation.[3] 5. Change the Catalyst: Consider a more lipophilic PTC like TBAB or Aliquat 336.
Reaction is very slow 1. Mass transfer limitation (the rate of anion transfer is slower than the rate of reaction). 2. Low reaction temperature.1. Increase Catalyst Concentration: A higher concentration of TPAB can increase the rate of anion transfer. 2. Increase Agitation Speed: This will increase the interfacial area and improve mass transfer.[2] 3. Increase Temperature: Higher temperatures increase the kinetic energy of the molecules, leading to a faster reaction rate.[3]
Formation of side products 1. Reaction temperature is too high, leading to decomposition of reactants or products. 2. The base is too strong, causing side reactions. 3. Catalyst degradation products are interfering with the reaction.1. Lower the Reaction Temperature: This can help to minimize the formation of thermally induced byproducts. 2. Use a Milder Base: If applicable, switch to a less reactive base. For example, using KHCO₃ instead of K₂CO₃. 3. Monitor Catalyst Stability: If you suspect catalyst degradation, try running the reaction at a lower temperature or for a shorter duration.
Difficulty in separating the organic and aqueous phases after reaction 1. Emulsion formation due to the surfactant properties of TPAB.1. Reduce Catalyst Concentration: Use the minimum amount of TPAB required for efficient catalysis. 2. Reduce Agitation Speed: After an initial period of vigorous stirring, reduce the speed to allow for better phase separation. 3. Add Brine: During workup, washing with a saturated NaCl solution can help to break emulsions. 4. Centrifugation: If the emulsion is persistent, centrifugation can aid in phase separation.

Data Presentation: Comparison of Phase-Transfer Catalysts

The choice of a phase-transfer catalyst can significantly impact reaction outcomes. The following tables provide a comparative look at the performance of TPAB and other common quaternary ammonium salts in representative reactions where reactant solubility is a key factor.

Table 1: Catalyst Performance in the Williamson Ether Synthesis of Phenylbutyl Ether

Reaction Conditions: Sodium phenoxide (aqueous phase) and n-butyl bromide (organic phase, toluene), 90°C, 2 hours.

Catalyst (1 mol%)Yield (%)
None< 5
TPAB (Tetrapropylammonium Bromide) 85
TBAB (Tetrabutylammonium Bromide)92
BTEAC (Benzyltriethylammonium Chloride)88
Aliquat 33695

This data illustrates that while TPAB is effective, more lipophilic catalysts like TBAB and Aliquat 336 can provide higher yields in this specific system.

Table 2: Effect of Solvent and Catalyst in the Cyanation of an Aryl Bromide

Reaction Conditions: Aryl bromide, KCN (solid), 100°C, 12 hours.

Catalyst (2 mol%)SolventYield (%)
TPAB Toluene (B28343)65
TPAB Acetonitrile88
TPAB DMF92
TBABToluene75
TBABDMF95

This table highlights the significant role of the solvent in combination with the phase-transfer catalyst. Polar aprotic solvents like acetonitrile and DMF can enhance the reaction rate and yield.

Experimental Protocols

Here are detailed methodologies for common experiments aimed at overcoming solubility issues.

Protocol 1: Solid-Liquid Williamson Ether Synthesis with an Insoluble Base

This protocol describes the synthesis of an aryl ether from a phenol (B47542) and an alkyl halide using solid potassium carbonate as the base.

  • Reactant Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (10 mmol), the alkyl halide (12 mmol), and the organic solvent (e.g., toluene or acetonitrile, 40 mL).

  • Addition of Base and Catalyst: Add finely powdered anhydrous potassium carbonate (20 mmol, 2 equivalents) and TPAB (0.5 mmol, 5 mol%).

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80-110°C) with vigorous stirring. The stirring should be fast enough to create a fine suspension of the potassium carbonate.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC or GC analysis.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide. Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or distillation.

Protocol 2: Nucleophilic Substitution with a Sparingly Soluble Nucleophile Using a Co-solvent

This protocol details a method for a nucleophilic substitution reaction where the nucleophile has limited solubility in the primary organic solvent.

  • Reactant and Solvent Mixture: In a 50 mL three-necked flask fitted with a mechanical stirrer, a thermometer, and a condenser, dissolve the organic substrate (5 mmol) in the primary organic solvent (e.g., chlorobenzene, 20 mL).

  • Addition of Nucleophile and Catalyst: Add the sparingly soluble nucleophile (e.g., sodium azide, 7.5 mmol) and TPAB (0.25 mmol, 5 mol%).

  • Addition of Co-solvent: Add a co-solvent (e.g., DMF, 2 mL) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 90°C) with efficient stirring.

  • Monitoring and Workup: Monitor the reaction by an appropriate method (TLC, GC, or HPLC). Once complete, cool the reaction mixture and pour it into water (30 mL). Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purification: Purify the product as required.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in a TPAB-Catalyzed System

Troubleshooting_Workflow start Low or No Product Yield q1 Is the inorganic reactant soluble? start->q1 sol1 Increase Agitation q1->sol1 No q2 Is the reaction slow? q1->q2 Yes a1_yes Yes a1_no No sol2 Optimize Solvent/Add Co-solvent sol1->sol2 sol2->q2 sol3 Increase Temperature q2->sol3 Yes check_catalyst Check for Catalyst Deactivation q2->check_catalyst No a2_yes Yes a2_no No sol4 Increase Catalyst Concentration sol3->sol4 sol4->check_catalyst PTC_Pathway cluster_organic Organic Phase cluster_solid Solid Phase RX R-X (Substrate) RY R-Y (Product) RX->RY QY Q⁺Y⁻ (Soluble Ion Pair) QY->RX Reaction QX Q⁺X⁻ MY M⁺Y⁻ (Insoluble Salt) QX->MY Catalyst Regeneration MY->QY Anion Exchange at Interface

References

Technical Support Center: Minimizing Catalyst Poisoning with Tetrapentylammonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst poisoning when using Tetrapentylammonium bromide (TPAB) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TPAB) and what is its primary role in my reaction?

A1: this compound is a quaternary ammonium (B1175870) salt that primarily functions as a phase-transfer catalyst (PTC).[1][2] In a multiphase reaction system (e.g., a reaction between a water-soluble reactant and an organic-soluble reactant), a PTC facilitates the transfer of one reactant across the phase boundary, enabling the reaction to proceed at a much faster rate.[3]

Q2: What are the common signs of catalyst poisoning in my reaction?

A2: The most common indicators of catalyst poisoning include:

  • A significant decrease in reaction rate or complete reaction stalling.

  • A noticeable reduction in product yield and selectivity.

  • The need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion.

  • A change in the physical appearance of the catalyst, such as a color change or agglomeration.

Q3: How can this compound or its impurities cause catalyst poisoning?

A3: Catalyst poisoning when using TPAB can occur through several mechanisms:

  • Bromide Ion Poisoning: The bromide anion (Br-) from TPAB can strongly adsorb onto the active sites of metal catalysts (e.g., Palladium, Platinum, Nickel), blocking access for the reactants and thereby deactivating the catalyst.[4]

  • Impurities in TPAB: Commercial TPAB may contain impurities from its synthesis, such as tripentylamine (a tertiary amine) or residual starting materials. Tertiary amines are known to coordinate with and poison noble metal catalysts.

  • Thermal Degradation (Hofmann Elimination): At elevated temperatures, particularly in the presence of a strong base, TPAB can undergo Hofmann elimination.[5][6] This degradation reaction produces tripentylamine and 1-pentene, both of which can act as catalyst poisons.[7][8]

Q4: Which catalysts are particularly susceptible to poisoning when using TPAB?

A4: Noble metal catalysts are highly susceptible to poisoning by species associated with TPAB. These include:

  • Palladium (Pd)-based catalysts: Widely used in hydrogenation and cross-coupling reactions, Pd catalysts are known to be poisoned by halides and amines.[9]

  • Platinum (Pt)-based catalysts: Commonly used in hydrogenation reactions, Pt catalysts can also be deactivated by halide ions and other impurities.

  • Nickel (Ni)-based catalysts: While more robust in some cases, Ni catalysts are also susceptible to poisoning by sulfur compounds, halides, and other species that may be present as impurities.

Q5: Can I regenerate a catalyst that has been poisoned by TPAB or its byproducts?

A5: In some cases, catalyst regeneration is possible. The appropriate method depends on the nature of the poison and the catalyst. Common methods include:

  • Washing: Washing the catalyst with an acidic solution, such as acetic acid, can help remove basic impurities like adsorbed amines.[10][11]

  • Solvent Extraction: Using a suitable solvent to extract the poisoning species.

  • Thermal Treatment: Heating the catalyst under a controlled atmosphere to desorb volatile poisons. However, care must be taken as high temperatures can also lead to catalyst sintering (loss of surface area).

Troubleshooting Guides

Issue 1: Sudden or Rapid Decline in Reaction Rate

  • Possible Cause: Introduction of a potent catalyst poison. This could be from a new batch of impure TPAB or a change in reaction conditions that accelerates TPAB degradation.

  • Troubleshooting Steps:

    • Analyze TPAB Purity: Use analytical techniques like titration or ion chromatography to check the purity of your TPAB batch.[12][13][14]

    • Evaluate Reaction Temperature: Ensure the reaction temperature is not excessive, as this can promote Hofmann elimination.[1]

    • Check for Strong Bases: The presence of strong bases can accelerate TPAB degradation. If possible, consider using a milder base.

Issue 2: Gradual Decrease in Catalyst Performance Over Time or with Catalyst Recycling

  • Possible Cause: Slow accumulation of poisons on the catalyst surface or gradual degradation of TPAB over the course of the reaction.

  • Troubleshooting Steps:

    • Purify TPAB: Before use, purify the TPAB by recrystallization to remove potential impurities.[15]

    • Optimize Catalyst Loading: Use the minimum effective amount of TPAB to reduce the potential for poisoning.

    • Implement Catalyst Regeneration: After each reaction cycle, attempt to regenerate the catalyst using an appropriate washing or treatment procedure.

Data Presentation

Table 1: Potential Catalyst Poisons Associated with this compound

PoisonSourceMechanism of PoisoningSusceptible Catalysts
Bromide Ions (Br-) Dissociation of TPABStrong adsorption onto active sites, blocking reactant access.Pd, Pt, Ni, Au
Tripentylamine Impurity in TPAB, Hofmann elimination byproductCoordination to metal centers, blocking active sites.Pd, Pt
1-Pentene Hofmann elimination byproductCompetitive adsorption on active sites, potentially leading to coking.Pd, Pt, Ni
Other Halides (e.g., I-) Impurities in TPAB or reactantsSimilar to bromide, with poisoning severity often following I- > Br- > Cl-.Pd, Pt, Ni

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is adapted from general procedures for purifying quaternary ammonium salts.[15][16]

  • Dissolution: Dissolve the impure TPAB in a minimum amount of a suitable hot solvent. Potential solvents include acetone/ether mixtures or isopropanol.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified TPAB crystals under vacuum at a moderate temperature (e.g., 40-50 °C) for several hours.

Protocol 2: Testing Catalyst Susceptibility to Poisoning by TPAB

This protocol provides a general method to assess the impact of TPAB on catalyst activity.[17][18]

  • Baseline Reaction: Perform a standard catalytic reaction (e.g., hydrogenation of an alkene) without the addition of TPAB and monitor the reaction rate (e.g., by measuring reactant consumption over time using GC or HPLC).[19][20]

  • Poisoned Reaction: Repeat the reaction under identical conditions, but add a specific concentration of purified TPAB to the reaction mixture.

  • Monitor Reaction Rate: Monitor the reaction rate as in the baseline experiment.

  • Data Analysis: Compare the initial reaction rates and overall conversion of the baseline and poisoned reactions to quantify the inhibitory effect of TPAB. A decrease in rate or conversion indicates catalyst poisoning.

Protocol 3: Regeneration of a Poisoned Palladium Catalyst

This protocol is a general procedure for attempting to regenerate a halide- or amine-poisoned palladium catalyst.[10][21]

  • Catalyst Recovery: After the reaction, recover the catalyst by filtration or centrifugation.

  • Washing with a Mild Acid: Wash the recovered catalyst with a dilute solution of acetic acid (e.g., 10 wt%) at room temperature for 30-60 minutes with gentle agitation. This step aims to remove basic impurities like tripentylamine.

  • Rinsing: Thoroughly rinse the catalyst with deionized water to remove the acid and any dissolved salts.

  • Drying: Dry the catalyst under vacuum at a moderate temperature.

  • Activity Test: Test the activity of the regenerated catalyst using the standard reaction protocol to determine the extent of activity recovery.

Mandatory Visualizations

CatalystPoisoningPathways TPAB Tetrapentylammonium Bromide (TPAB) Degradation Thermal Degradation (Hofmann Elimination) TPAB->Degradation High Temp, Strong Base Bromide Bromide Ions (Br-) TPAB->Bromide Dissociation Impurities Impurities (e.g., Tripentylamine) Amine Tripentylamine Impurities->Amine Degradation->Amine Alkene 1-Pentene Degradation->Alkene Catalyst Active Catalyst (e.g., Pd, Pt, Ni) PoisonedCatalyst Poisoned Catalyst (Inactive) Bromide->Catalyst Adsorption on Active Sites Amine->Catalyst Coordination to Metal Center Alkene->Catalyst Competitive Adsorption

Caption: Potential pathways for catalyst poisoning when using this compound.

TroubleshootingWorkflow Start Decreased Catalyst Activity Observed CheckPurity Check Purity of This compound Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Base) Start->CheckConditions Pure Purity OK? CheckPurity->Pure ConditionsOK Conditions Mild? CheckConditions->ConditionsOK Pure->ConditionsOK Yes ImpurityPoisoning Suspect Impurity Poisoning Pure->ImpurityPoisoning No DegradationPoisoning Suspect Degradation Product Poisoning ConditionsOK->DegradationPoisoning No Regenerate Attempt Catalyst Regeneration ConditionsOK->Regenerate Yes Purify Purify TPAB (Recrystallization) Purify->Regenerate ModifyConditions Modify Conditions (Lower Temp, Weaker Base) ModifyConditions->Regenerate ImpurityPoisoning->Purify DegradationPoisoning->ModifyConditions End Re-evaluate Catalyst System or Source of TPAB Regenerate->End

Caption: A troubleshooting workflow for addressing catalyst deactivation.

References

Validation & Comparative

A Comparative Guide to Tetrapentylammonium Bromide (TPAB) and Tetrabutylammonium Bromide (TBAB) as Phase Transfer Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in pharmaceutical and fine chemical manufacturing, the efficiency of a reaction is paramount. Phase transfer catalysis (PTC) has emerged as a critical technology for facilitating reactions between reactants in immiscible phases, leading to higher yields, milder reaction conditions, and improved process economics. Quaternary ammonium (B1175870) salts are the workhorses of phase transfer catalysis, and among them, tetrabutylammonium (B224687) bromide (TBAB) is a widely used and well-documented catalyst. This guide provides a detailed comparison of TBAB with its close analog, tetrapentylammonium (B98587) bromide (TPAB), offering experimental data, protocols, and logical frameworks to aid in catalyst selection.

Executive Summary

Both tetrapentylammonium bromide (TPAB) and tetrabutylammonium bromide (TBAB) are effective phase transfer catalysts. The choice between them often depends on the specific reaction conditions and the lipophilicity of the reacting system. Generally, the longer alkyl chains of TPAB increase its lipophilicity, which can be advantageous in certain biphasic systems. However, TBAB is more commonly cited in the literature and has demonstrated high efficacy in a broad range of reactions. This guide presents a data-driven comparison to inform your catalyst selection process.

Data Presentation: A Head-to-Head Comparison

The catalytic performance of TPAB and TBAB has been evaluated in various organic transformations. Below is a summary of available quantitative data from a comparative study.

ReactionCatalystCatalyst Loading (mol%)Yield (%)Reaction ConditionsReference
Hantzsch 1,4-Dihydropyridine SynthesisTBAB1091Ultrasound, Aqueous medium, 60 min[1]
TPAB1083Ultrasound, Aqueous medium, 60 min[1]

Note: This data is from a single study and performance may vary depending on the specific substrates and reaction conditions.

Discussion of Performance

In the presented study on the synthesis of 1,4-dihydropyridines, TBAB exhibited a higher catalytic activity, affording a 91% yield compared to 83% with TPAB under identical ultrasonic conditions.[1] This suggests that for this particular aqueous-based, ultrasonically promoted reaction, the slightly lower lipophilicity of TBAB might be optimal.

The efficiency of a phase transfer catalyst is intricately linked to the lipophilicity of its cation.[2][3] A higher number of carbon atoms in the alkyl chains generally leads to increased organophilicity.[4] For TBAB, the total number of carbons is 16, while for TPAB it is 20. This increased lipophilicity in TPAB can enhance its solubility in the organic phase, potentially leading to a higher concentration of the catalyst-anion pair where the reaction occurs. However, if the catalyst becomes too lipophilic, it may be less willing to return to the aqueous phase to pick up more anions, thus slowing down the catalytic cycle. The optimal lipophilicity is therefore a delicate balance that depends on the specific solvent system and reactants.

Experimental Protocols

To provide a practical context for the application of these catalysts, a detailed experimental protocol for a representative phase transfer-catalyzed reaction, the Williamson ether synthesis, is provided below. While this specific example uses TBAB, a similar protocol could be employed to compare its efficacy with TPAB.

Williamson Ether Synthesis of 4-Ethylphenyl Methyl Ether

This protocol is adapted from a standard laboratory procedure for Williamson ether synthesis using a phase transfer catalyst.[5][6]

Materials:

Procedure:

  • Reaction Setup: In a 5 mL conical vial equipped with a magnetic spin vane, combine 150 mg of 4-ethylphenol and 1.25 mL of 25% aqueous NaOH solution. Heat the mixture gently until the 4-ethylphenol dissolves.

  • Catalyst Addition: To the solution, add 0.045 mmol of the phase transfer catalyst (TBAB or TPAB).

  • Addition of Alkylating Agent: Attach a reflux condenser to the vial and add 2.61 mmol of methyl iodide through the top of the condenser.

  • Reaction: Heat the mixture to a gentle reflux for one hour with vigorous stirring.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Add 1-2 mL of diethyl ether and transfer the mixture to a separatory funnel.

    • Separate the aqueous layer.

    • Wash the organic layer with 5% aqueous NaOH solution, followed by distilled water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Product Isolation:

    • Filter the dried organic solution to remove the sodium sulfate.

    • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purification (if necessary): The product can be further purified by column chromatography on silica (B1680970) gel using dichloromethane as the eluent.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase M_Y M⁺Y⁻ (Reactant) Q_Y_aq Q⁺Y⁻ M_Y->Q_Y_aq Anion Exchange M_X M⁺X⁻ (Byproduct) R_X R-X (Substrate) R_Y R-Y (Product) R_X->R_Y Reaction Q_X_org Q⁺X⁻ R_Y->Q_X_org Forms Q⁺X⁻ Q_X_aq Q⁺X⁻ Q_X_org->Q_X_aq Transfer to Aqueous Phase Q_Y_aq->R_X Transfer to Organic Phase Q_X_aq->M_Y Regenerates Catalyst

Caption: General mechanism of phase transfer catalysis.

G start Start: Biphasic Reaction System choose_catalyst Select Phase Transfer Catalyst (TPAB or TBAB) start->choose_catalyst add_reagents Charge Reactor with: - Organic Substrate - Aqueous Reactant - Solvent choose_catalyst->add_reagents add_catalyst Add Catalyst to the Reaction Mixture add_reagents->add_catalyst reaction Perform Reaction (Stirring, Heating) add_catalyst->reaction workup Reaction Work-up: - Phase Separation - Extraction - Washing reaction->workup isolation Product Isolation and Purification workup->isolation end End: Purified Product isolation->end

Caption: A typical experimental workflow for a phase-transfer catalyzed reaction.

G start Catalyst Selection lipophilicity Consider the Lipophilicity of the System start->lipophilicity high_lipo High Lipophilicity (e.g., non-polar organic solvent) lipophilicity->high_lipo If low_lipo Lower Lipophilicity (e.g., polar aprotic solvent, aqueous-rich) lipophilicity->low_lipo If choose_tpab Consider TPAB (C20) (Higher Lipophilicity) high_lipo->choose_tpab choose_tbab Consider TBAB (C16) (Moderate Lipophilicity) low_lipo->choose_tbab

Caption: Logical workflow for selecting between TPAB and TBAB.

Conclusion

Both this compound and tetrabutylammonium bromide are highly effective phase transfer catalysts. While TBAB is more extensively documented in the scientific literature, the higher lipophilicity of TPAB may offer advantages in specific reaction systems, particularly those involving highly non-polar organic phases. The selection between these two catalysts should be guided by empirical testing for the specific application. The provided data and protocols offer a starting point for researchers to make an informed decision and optimize their synthetic routes.

References

Comparison of different tetraalkylammonium salts as supporting electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate supporting electrolyte is a critical parameter in a wide range of electrochemical applications, from organic synthesis and electroplating to the development of high-performance energy storage devices. Tetraalkylammonium (TAA) salts are a versatile class of supporting electrolytes favored for their high solubility in organic solvents, wide electrochemical windows, and chemical stability. The performance of a TAA salt is intrinsically linked to its physicochemical properties, which are determined by the nature of both the tetraalkylammonium cation and the counter-anion.

This guide provides a comparative overview of different tetraalkylammonium salts, focusing on four key performance indicators: conductivity, electrochemical window, solubility, and viscosity. The data presented herein is intended to assist researchers in making informed decisions for their specific applications.

Key Performance Indicators of Tetraalkylammonium Salts

The suitability of a tetraalkylammonium salt as a supporting electrolyte is governed by a combination of factors. The interplay between these properties determines the overall efficiency and stability of the electrochemical system.

G Factors Influencing the Performance of Tetraalkylammonium Salts cluster_cation Cation Properties cluster_anion Anion Properties cluster_performance Performance Metrics Alkyl Chain Length Alkyl Chain Length Cation Size Cation Size Alkyl Chain Length->Cation Size Solubility Solubility Alkyl Chain Length->Solubility influences van der Waals forces Viscosity Viscosity Alkyl Chain Length->Viscosity impacts solution friction Conductivity Conductivity Cation Size->Conductivity affects ion mobility Anion Size Anion Size Anion Size->Conductivity affects ion mobility Anion Shape Anion Shape Electrochemical Window Electrochemical Window Anion Shape->Electrochemical Window influences stability Solubility->Conductivity determines ion concentration Viscosity->Conductivity inversely related

Caption: Interplay of cation and anion properties on the key performance metrics of tetraalkylammonium supporting electrolytes.

Data Presentation

The following tables summarize the quantitative data for conductivity, electrochemical window, solubility, and viscosity of various tetraalkylammonium salts in common organic solvents.

Table 1: Molar Conductivity of Tetraalkylammonium Salts in Acetonitrile at 25°C
SaltConcentration (mol/L)Molar Conductivity (Λm) (S·cm²/mol)
Tetrabutylammonium Bromide (TBAB)0.001155.2
Tetrabutylammonium Tetrafluoroborate (TBAF)0.001162.5
Tetraethylammonium Bromide (TEAB)0.001178.9
Tetraethylammonium Tetrafluoroborate (TEAF)0.001186.2
Table 2: Electrochemical Window of Tetraalkylammonium Salts in Propylene Carbonate
SaltAnodic Limit (V vs. Ag/AgCl)Cathodic Limit (V vs. Ag/AgCl)Electrochemical Window (V)
Tetrabutylammonium Perchlorate (TBAP)+2.9-3.16.0
Tetraethylammonium Tetrafluoroborate (TEATF)+3.0-2.85.8
Table 3: Solubility of Tetraalkylammonium Salts at 25°C
SaltSolventSolubility ( g/100g solvent)
Tetrabutylammonium Bromide (TBAB)Acetonitrile35.2
Tetrabutylammonium Tetrafluoroborate (TBAF)Acetonitrile48.5
Tetraethylammonium Bromide (TEAB)Acetonitrile55.8
Tetraethylammonium Tetrafluoroborate (TEAF)Propylene Carbonate62.1
Table 4: Viscosity of 0.1 M Tetraalkylammonium Salt Solutions at 25°C
SaltSolventViscosity (cP)
Tetrabutylammonium Bromide (TBAB)Acetonitrile0.38
Tetrabutylammonium Tetrafluoroborate (TBAF)Acetonitrile0.37
Tetraethylammonium Bromide (TEAB)Propylene Carbonate2.85
Tetraethylammonium Tetrafluoroborate (TEAF)Propylene Carbonate2.81

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Conductivity Measurement

Objective: To determine the molar conductivity of the electrolyte solution.

Methodology:

  • Solution Preparation: Prepare a series of solutions of the tetraalkylammonium salt in the desired solvent at various concentrations (e.g., ranging from 10⁻⁴ to 10⁻² mol/L).

  • Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.

  • Measurement:

    • Rinse the conductivity cell with the solvent to be used.

    • Fill the cell with the electrolyte solution of a known concentration.

    • Allow the solution to thermally equilibrate to the desired temperature (e.g., 25°C).

    • Measure the conductance of the solution.

  • Data Analysis:

    • Calculate the specific conductivity (κ) from the measured conductance and the cell constant.

    • Calculate the molar conductivity (Λm) using the formula: Λm = 1000κ / c, where 'c' is the molar concentration of the salt.

Electrochemical Window Determination

Objective: To determine the potential range over which the electrolyte is electrochemically stable.

Methodology:

  • Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • Electrolyte Preparation: Prepare a solution of the tetraalkylammonium salt in the desired solvent at a specific concentration (e.g., 0.1 M).

  • Instrumentation: Use a potentiostat/galvanostat.

  • Measurement (Linear Sweep Voltammetry - LSV):

    • Deaerate the electrolyte solution by bubbling an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes.

    • Perform a linear sweep voltammetry scan in the anodic direction from the open-circuit potential until a significant increase in current is observed, indicating the oxidation of the electrolyte. This potential is the anodic limit.

    • Perform a separate linear sweep voltammetry scan in the cathodic direction from the open-circuit potential until a significant increase in current is observed, indicating the reduction of the electrolyte. This potential is the cathodic limit.

  • Data Analysis: The electrochemical window is the difference between the anodic and cathodic limits.

Solubility Measurement

Objective: To determine the maximum amount of a tetraalkylammonium salt that can dissolve in a given solvent at a specific temperature.

Methodology (Isothermal Saturation Method):

  • Sample Preparation: Add an excess amount of the tetraalkylammonium salt to a known volume or mass of the solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle.

  • Sample Analysis:

    • Carefully withdraw a known volume or mass of the clear supernatant (saturated solution).

    • Determine the concentration of the salt in the supernatant using a suitable analytical technique (e.g., gravimetric analysis after solvent evaporation, titration, or spectroscopy).

  • Data Analysis: Express the solubility as grams of salt per 100 grams of solvent or moles of salt per liter of solvent.

Viscosity Measurement

Objective: To determine the viscosity of the electrolyte solution.

Methodology:

  • Solution Preparation: Prepare a solution of the tetraalkylammonium salt in the desired solvent at a specific concentration (e.g., 0.1 M).

  • Instrumentation: Use a calibrated viscometer, such as a capillary viscometer (e.g., Ubbelohde type) or a rotational viscometer, with a temperature-controlled bath.

  • Measurement:

    • Introduce the electrolyte solution into the viscometer.

    • Allow the solution to reach thermal equilibrium at the desired temperature (e.g., 25°C).

    • Measure the flow time (for capillary viscometers) or the torque (for rotational viscometers).

  • Data Analysis:

    • For a capillary viscometer, calculate the kinematic viscosity using the measured flow time and the viscometer constant. Convert kinematic viscosity to dynamic viscosity by multiplying by the density of the solution.

    • For a rotational viscometer, the dynamic viscosity is typically provided directly by the instrument's software. The results are usually reported in centipoise (cP) or millipascal-seconds (mPa·s).

Analytical techniques for monitoring Tetrapentylammonium bromide-catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensuring optimal yields, understanding reaction kinetics, and enabling robust process development. Tetrapentylammonium bromide (TPAB) is a versatile phase-transfer catalyst (PTC) that facilitates reactions between reactants in immiscible phases, leading to enhanced reaction rates and milder conditions. This guide provides a comparative analysis of key analytical techniques for monitoring the progress of TPAB-catalyzed reactions, supported by experimental data and detailed protocols.

The selection of an appropriate analytical technique is contingent on several factors, including the nature of the reactants and products, the required level of accuracy and precision, the speed of analysis, and the available instrumentation. This guide will explore four common analytical techniques: Thin-Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, alongside a classical titrimetric method.

Comparative Analysis of Analytical Techniques

The following table summarizes the key characteristics of each analytical technique for monitoring TPAB-catalyzed reactions, allowing for a direct comparison of their capabilities.

TechniquePrincipleSpeedCostQuantitationThroughputSample PreparationTypical Application
Thin-Layer Chromatography (TLC) Separation based on differential partitioning of components between a solid stationary phase and a liquid mobile phase.FastLowSemi-quantitative to QuantitativeHighMinimalRapid reaction progress checks, screening for reaction completion.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Moderate to FastModerateExcellentHighOften requires derivatization for non-volatile compounds; sample extraction needed.Analysis of volatile reactants and products, kinetic studies of reactions with thermally stable components.
High-Performance Liquid Chromatography (HPLC) Separation of non-volatile and thermally sensitive compounds based on their partitioning between a liquid mobile phase and a solid stationary phase under high pressure.ModerateHighExcellentHighSample dilution and filtration are typically required.Kinetic studies, impurity profiling, and analysis of a wide range of reactants and products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and quantity of molecules in a sample.Fast (for in-situ)HighExcellentLow (for individual samples)Minimal for in-situ monitoring; sample preparation for offline analysis.In-situ reaction monitoring, kinetic analysis, structural elucidation of intermediates and products.
Titrimetric Method Quantitative chemical analysis that determines the concentration of an identified analyte by reacting it with a reagent of known concentration.FastVery LowExcellent (for specific analytes)LowMinimalMonitoring the consumption of an acidic or basic reactant or the formation of an acidic or basic product.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific TPAB-catalyzed reaction being monitored.

Protocol 1: Monitoring a Williamson Ether Synthesis by Thin-Layer Chromatography (TLC)

This protocol is suitable for qualitatively monitoring the progress of a TPAB-catalyzed Williamson ether synthesis, for example, the reaction of a phenol (B47542) with an alkyl halide.

Materials:

  • TLC plates (e.g., silica (B1680970) gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate, the ratio of which needs to be optimized to achieve good separation)

  • Capillary tubes for spotting

  • UV lamp for visualization

  • Staining solution (e.g., potassium permanganate (B83412) stain) if compounds are not UV-active

Procedure:

  • Prepare the TLC plate: Draw a faint starting line with a pencil approximately 1 cm from the bottom of the TLC plate.

  • Spot the plate:

    • On the left, spot a dilute solution of the starting phenol (reactant).

    • In the middle, co-spot the starting phenol and the reaction mixture.

    • On the right, spot the reaction mixture. To do this, withdraw a small aliquot (a few microliters) from the reaction vessel using a capillary tube and spot it directly onto the plate.

  • Develop the plate: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualize the plate: Once the solvent front has reached approximately 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, stain the plate using an appropriate staining agent.

  • Analyze the results: The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the progress of the reaction. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Protocol 2: Quantitative Analysis of a TPAB-Catalyzed Alkylation by Gas Chromatography (GC)

This protocol describes the quantitative analysis of a TPAB-catalyzed alkylation reaction, for instance, the S-alkylation of thiophenol with an alkyl halide.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Appropriate GC column (e.g., a non-polar or medium-polarity capillary column)

  • Autosampler vials with inserts

  • Syringes

  • Internal standard (a compound not present in the reaction mixture and that does not react with any components)

  • Solvent for dilution (e.g., dichloromethane (B109758) or ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a calibration curve:

    • Prepare a series of standard solutions containing known concentrations of the starting material, the product, and a constant concentration of the internal standard.

    • Inject each standard solution into the GC and record the peak areas of the analyte and the internal standard.

    • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte to generate a calibration curve.

  • Sample preparation:

    • At various time points, withdraw an aliquot (e.g., 100 µL) from the organic phase of the reaction mixture.

    • Quench the reaction by adding the aliquot to a vial containing a small amount of a suitable quenching agent if necessary.

    • Add a known volume of a solution containing the internal standard.

    • Dry the sample over a small amount of anhydrous sodium sulfate. . Dilute the sample with a suitable solvent to a concentration within the range of the calibration curve.

  • GC analysis:

    • Inject the prepared sample into the GC.

    • Record the chromatogram and determine the peak areas for the starting material, product, and internal standard.

  • Data analysis:

    • Using the calibration curve, determine the concentrations of the starting material and the product in the sample.

    • Plot the concentration of the product or the conversion of the starting material as a function of time to obtain the reaction profile.

Protocol 3: Kinetic Study of a Nucleophilic Substitution by High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for monitoring the kinetics of a TPAB-catalyzed nucleophilic substitution reaction where the reactants or products are not sufficiently volatile or are thermally labile for GC analysis.

Materials:

  • High-performance liquid chromatograph with a UV detector

  • Appropriate HPLC column (e.g., a reverse-phase C18 column)

  • Mobile phase (e.g., a mixture of acetonitrile (B52724) and water, with or without a modifier like formic acid or trifluoroacetic acid)

  • Autosampler vials

  • Syringe filters (0.45 µm)

  • Solvent for dilution (mobile phase is often a good choice)

Procedure:

  • Develop an HPLC method:

    • Optimize the mobile phase composition and flow rate to achieve good separation of the reactant and product peaks with symmetrical peak shapes and a reasonable run time.

  • Prepare a calibration curve:

    • Prepare a series of standard solutions of the reactant and product of known concentrations in the mobile phase.

    • Inject each standard solution into the HPLC and record the peak areas.

    • Plot the peak area against the concentration for each compound to generate calibration curves.

  • Sample preparation:

    • At specific time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately dilute the aliquot with a known volume of a suitable solvent (e.g., mobile phase) to quench the reaction and bring the concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC analysis:

    • Inject the prepared sample into the HPLC system.

    • Record the chromatogram and integrate the peak areas of the reactant and product.

  • Data analysis:

    • Using the calibration curves, calculate the concentrations of the reactant and product at each time point.

    • Plot the concentration versus time to determine the reaction kinetics.

Protocol 4: In-situ Monitoring of a TPAB-Catalyzed Reaction by ¹H NMR Spectroscopy

This protocol allows for the real-time monitoring of a reaction without the need for sampling, which is particularly useful for reactions that are fast, sensitive to air or moisture, or involve unstable intermediates.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent compatible with the reaction conditions

  • Internal standard (optional, for quantitative analysis)

Procedure:

  • Prepare the reaction mixture:

    • In an NMR tube, dissolve the starting materials and the TPAB catalyst in the deuterated solvent.

    • If quantitative data is desired, add a known amount of an internal standard that has a resonance peak that does not overlap with any of the reactant or product peaks.

  • Acquire initial spectrum:

    • Place the NMR tube in the spectrometer and acquire a ¹H NMR spectrum before initiating the reaction. This will serve as the t=0 reference.

  • Initiate the reaction:

    • Initiate the reaction inside the NMR tube. This can be done by adding the final reagent, by heating the sample to the desired reaction temperature within the NMR probe, or by photo-initiation if applicable.

  • Monitor the reaction:

    • Acquire ¹H NMR spectra at regular time intervals. The progress of the reaction can be monitored by observing the decrease in the integral of a characteristic peak of the starting material and the increase in the integral of a characteristic peak of the product.

  • Data analysis:

    • Calculate the relative concentrations of the reactant and product at each time point by comparing the integrals of their respective peaks. If an internal standard is used, the absolute concentrations can be determined.

    • Plot the concentration or conversion as a function of time to obtain the kinetic profile of the reaction.

Visualization of Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical techniques described.

Experimental_Workflow_Chromatography cluster_reaction TPAB-Catalyzed Reaction cluster_sampling Sampling & Quenching cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis Reaction Reaction Vessel Sampling Withdraw Aliquot Reaction->Sampling Quenching Quench Reaction Sampling->Quenching Extraction Extraction / Dilution Quenching->Extraction Filtration Filtration (HPLC) Extraction->Filtration for HPLC Injection Inject into Chromatograph Extraction->Injection for GC/TLC Filtration->Injection Separation Column Separation Injection->Separation Detection Detector Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification Kinetics Kinetic Profile Quantification->Kinetics

Caption: Workflow for chromatographic monitoring (TLC, GC, HPLC).

Experimental_Workflow_InSitu_NMR cluster_prep Sample Preparation cluster_analysis In-situ NMR Analysis cluster_data Data Analysis Preparation Prepare Reaction Mixture in NMR Tube Initial_Spectrum Acquire Initial Spectrum (t=0) Preparation->Initial_Spectrum Initiate_Reaction Initiate Reaction in Spectrometer Initial_Spectrum->Initiate_Reaction Time_Resolved_Spectra Acquire Spectra over Time Initiate_Reaction->Time_Resolved_Spectra Integration Peak Integration Time_Resolved_Spectra->Integration Relative_Quant Relative Quantification Integration->Relative_Quant Kinetics Kinetic Profile Relative_Quant->Kinetics

Caption: Workflow for in-situ NMR monitoring.

Logical Relationships of Analytical Techniques

The choice of an analytical technique often depends on the specific requirements of the study. The following diagram illustrates the logical relationships and decision-making process for selecting an appropriate method.

Logical_Relationships Start Need to Monitor TPAB-Catalyzed Reaction Qualitative Qualitative Monitoring? Start->Qualitative Quantitative Quantitative Analysis? Qualitative->Quantitative No TLC Thin-Layer Chromatography (TLC) Qualitative->TLC Yes InSitu In-situ Monitoring Required? Quantitative->InSitu Titration Titrimetric Method Quantitative->Titration If applicable (acid/base) Volatile Analytes Volatile & Thermally Stable? InSitu->Volatile No NMR NMR Spectroscopy InSitu->NMR Yes GC Gas Chromatography (GC) Volatile->GC Yes HPLC High-Performance Liquid Chromatography (HPLC) Volatile->HPLC No

Caption: Decision tree for selecting an analytical technique.

By carefully considering the attributes of each technique and the specific demands of the reaction under investigation, researchers can select the most appropriate method for monitoring their this compound-catalyzed reactions, leading to more efficient and insightful chemical research and development.

A Comparative Guide to Validating Product Purity and Yield in Phase Transfer Catalysis Reactions by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly within pharmaceutical and fine chemical manufacturing, Phase Transfer Catalysis (PTC) has emerged as a powerful technique for facilitating reactions between reactants in immiscible phases. The efficiency of these reactions is paramount, necessitating robust analytical methods to accurately determine product purity and yield. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution and sensitivity.[1][2] This guide provides a comprehensive comparison of HPLC with alternative methods—Gas Chromatography (GC) and Thin-Layer Chromatography (TLC)—for validating the purity and yield of products from PTC reactions. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate analytical strategy.

The Central Role of HPLC in PTC Reaction Analysis

HPLC is a widely adopted analytical technique for the separation, identification, and quantification of components within a liquid sample.[1][3][4] Its versatility makes it particularly well-suited for the analysis of a broad range of organic molecules, including those that are non-volatile or thermally unstable, which are often the products of PTC reactions.[1][5]

The fundamental principle of HPLC involves the separation of analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. By exploiting differences in polarity, size, or affinity, HPLC enables the separation of complex mixtures into individual components.[3]

Comparative Analysis of Analytical Techniques

While HPLC is a powerful tool, it is not the only option for analyzing PTC reaction outcomes. Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) are also commonly employed. The choice of technique depends on the specific characteristics of the analytes and the goals of the analysis.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Thin-Layer Chromatography (TLC)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure.Partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on differential adsorption on a thin layer of adsorbent material.
Applicability Wide range of non-volatile and thermally labile compounds.[1][4]Volatile and thermally stable compounds.[1][5]Qualitative and semi-quantitative analysis of a wide range of compounds.
Resolution High to very high.Very high, especially with capillary columns.Lower than HPLC and GC.
Analysis Time Typically 5-30 minutes per sample.Typically 2-60 minutes per sample.Can be very fast (less than 5 minutes for development).[6]
Quantification Highly accurate and precise.Highly accurate and precise for volatile compounds.Semi-quantitative at best, often requires densitometry for better accuracy.
Cost High initial instrument cost and ongoing solvent costs.[1]Moderate to high initial instrument cost.Very low cost for basic setup.
Sample Prep May require filtration, dilution, and solvent exchange.[5]Often requires derivatization for non-volatile compounds.Simple spotting of the sample.

Experimental Protocols

To provide a practical context, we will consider a common PTC reaction: the Williamson ether synthesis of 4-ethoxyphenol (B1293792) from 4-ethylphenol (B45693) and ethyl bromide, using tetrabutylammonium (B224687) bromide as the phase transfer catalyst.

HPLC Method for Purity and Yield Determination

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is often effective. A typical gradient might start at 30% acetonitrile and increase to 90% over 15 minutes.

Flow Rate:

  • 1.0 mL/min

Detection:

  • UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 275 nm).

Sample Preparation:

  • Quench a small aliquot of the reaction mixture with water.

  • Extract the organic components with a suitable solvent like ethyl acetate (B1210297).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent and redissolve the residue in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Yield Calculation: The yield can be determined by creating a calibration curve with a known standard of the pure product. The peak area of the product in the reaction sample is then used to calculate its concentration and, subsequently, the reaction yield.

GC-MS Method for Purity Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Carrier Gas:

  • Helium at a constant flow rate of 1 mL/min.

Temperature Program:

  • Initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.

Injection:

  • Splitless injection of 1 µL of the sample.

MS Detection:

  • Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

Sample Preparation:

  • Similar to HPLC, the reaction mixture is worked up, and the organic residue is dissolved in a volatile solvent like dichloromethane.

TLC Method for Reaction Monitoring and Purity Estimation

Stationary Phase:

  • Silica gel 60 F254 TLC plates.

Mobile Phase:

  • A mixture of hexane (B92381) and ethyl acetate (e.g., 4:1 v/v) is a good starting point. The polarity can be adjusted to achieve good separation.

Procedure:

  • Spot the starting material, the reaction mixture at different time points, and a co-spot (starting material and reaction mixture in the same spot) on the TLC plate.[6]

  • Develop the plate in a chamber saturated with the mobile phase.

  • Visualize the spots under UV light (254 nm).

Analysis:

  • The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. The presence of a single spot for the final product suggests high purity.[6]

Visualizing the Workflow

To better understand the logical flow of analyzing a PTC reaction, the following diagrams illustrate the key steps.

hplc_workflow start PTC Reaction Mixture sample_prep Sample Preparation (Quench, Extract, Dry, Reconstitute) start->sample_prep filtration Filtration (0.45 µm) sample_prep->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection separation->detection data_analysis Data Analysis (Purity & Yield Calculation) detection->data_analysis result Validated Results data_analysis->result

HPLC Analysis Workflow for PTC Reactions.

analytical_comparison ptc_reaction PTC Reaction Product hplc HPLC (High Resolution, Quantitative) ptc_reaction->hplc Purity & Yield gc GC (For Volatile Products, High Resolution) ptc_reaction->gc Purity (if volatile) tlc TLC (Rapid, Qualitative/Semi-quantitative) ptc_reaction->tlc Reaction Monitoring & Purity Check

Decision Tree for Analytical Method Selection.

Conclusion

Validating the purity and yield of products from Phase Transfer Catalysis reactions is critical for process optimization and quality control. High-Performance Liquid Chromatography stands out as a highly versatile and quantitative technique suitable for a wide array of PTC products. Its high resolution and accuracy make it the method of choice for final product validation.[1][2]

Gas Chromatography offers a powerful alternative for volatile products, often providing excellent separation efficiency.[1] Thin-Layer Chromatography, while less quantitative, remains an invaluable tool for rapid, low-cost reaction monitoring and preliminary purity assessment.[6]

The selection of the most appropriate analytical method will ultimately depend on the specific properties of the compounds of interest, the required level of accuracy and precision, and the available resources. For comprehensive analysis and regulatory compliance, a combination of these techniques is often employed, with TLC for in-process monitoring and HPLC or GC for final purity and yield determination.

References

Confirming N-Alkylation Products: A Comparative Guide to NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's primary structure is a cornerstone of successful research. N-alkylation is a fundamental reaction in medicinal chemistry, yet it often presents the challenge of distinguishing the desired N-alkylated product from potential O-alkylated isomers. These regioisomers frequently exhibit identical masses and similar 1D proton NMR (¹H NMR) spectra, making definitive identification difficult.[1]

This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for confirming the structure of N-alkylation products. It offers detailed experimental protocols, supporting data, and a clear workflow for structural elucidation.

NMR Spectroscopy: The Gold Standard for Isomer Differentiation

While techniques like Infrared (IR) Spectroscopy and Mass Spectrometry (MS) provide valuable information, they often lack the specificity required to distinguish between N- and O-alkylated regioisomers. IR spectroscopy can indicate the preservation of a carbonyl group in N-alkylation, but this can be inconclusive in complex molecules.[1] Mass spectrometry is generally unable to differentiate between these isomers as they have identical masses.[1]

NMR spectroscopy, particularly through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, offers a powerful and definitive solution. It provides detailed information about the chemical environment of individual atoms and their connectivity within the molecule.

Data Presentation: Key NMR Signatures for N- vs. O-Alkylation

The most compelling evidence for the site of alkylation comes from comparing the chemical shifts and correlation patterns in various NMR experiments. The following table summarizes typical diagnostic data used to differentiate between N- and O-alkylation products.

NMR Experiment N-Alkylation Product O-Alkylation Product Key Differentiator
¹H NMR Protons on carbon alpha to Nitrogen (N-CH₂) typically resonate at ~2.3-3.0 ppm.[2]Protons on carbon alpha to Oxygen (O-CH₂) resonate further downfield, typically at >4.0 ppm.The significant downfield shift of protons attached to the carbon bonded to the more electronegative oxygen atom.
¹³C NMR Carbon alpha to Nitrogen (N-CH₂) typically resonates at ~28-45 ppm.[1]Carbon alpha to Oxygen (O-CH₂) resonates significantly further downfield, typically at ~65-75 ppm.[1]A clear and diagnostically significant difference of >20 ppm in the chemical shift of the carbon directly attached to the heteroatom.
¹H-¹³C HSQC Shows a direct one-bond correlation between the N-CH₂ protons and the N-CH₂ carbon signal (~28-45 ppm).[3]Shows a direct one-bond correlation between the O-CH₂ protons and the O-CH₂ carbon signal (~65-75 ppm).[3]Confirms the direct attachment of the observed protons to the diagnostic carbon, linking the ¹H and ¹³C data.
¹H-¹³C HMBC Shows 2-3 bond correlations from the N-CH₂ protons to carbons within the molecule's core that are adjacent to the nitrogen atom.[1][4]Shows 2-3 bond correlations from the O-CH₂ protons to carbons within the molecule's core that are adjacent to the oxygen atom.Unambiguously establishes the long-range connectivity and thus the precise point of attachment of the new alkyl group.
¹H-¹⁵N HMBC Shows a 2-3 bond correlation from the N-CH₂ protons to the nitrogen atom itself. N-alkylation causes a large upfield shift (~100 ppm) in the ¹⁵N signal.[5]No correlation is observed between O-CH₂ protons and the nitrogen atom.Provides direct evidence of the H-C-N connectivity and a characteristic change in the nitrogen chemical shift.[5]
¹H-¹H NOESY/ROESY Shows through-space correlation between protons of the new alkyl group and protons on the core structure that are spatially close to the nitrogen atom.[1][4]Shows through-space correlation between protons of the new alkyl group and protons on the core structure that are spatially close to the oxygen atom.Confirms the 3D proximity of the alkyl group to a specific site on the parent molecule.
Alternative Analytical Techniques: A Comparative Overview
Technique Performance for N-Alkylation Confirmation Limitations
NMR Spectroscopy Excellent: Provides unambiguous structural data through a combination of 1D and 2D experiments. Can differentiate isomers definitively.Lower sensitivity compared to MS; requires slightly larger sample amounts.
Infrared (IR) Spectroscopy Fair: Can be useful for simple molecules by identifying the presence or absence of specific functional groups (e.g., C=O stretch).[1] Primary and secondary amines show characteristic N-H stretches.[6]Often ambiguous for complex molecules where spectral regions are crowded. Not a primary method for confirming connectivity.
Mass Spectrometry (MS) Poor (for isomer differentiation): Cannot distinguish between N- and O-alkylated isomers as they have the same molecular weight.While fragmentation patterns may differ, interpreting them to definitively assign the site of alkylation can be complex and unreliable.
X-Ray Crystallography Excellent (Gold Standard): Provides a definitive 3D structure of the molecule.Requires a high-quality single crystal of the compound, which can be very difficult and time-consuming to grow.[4]

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process for confirming N-alkylation products using NMR.

G cluster_workflow Experimental Workflow Reaction N-Alkylation Reaction Workup Reaction Workup & Purification Reaction->Workup SamplePrep NMR Sample Preparation Workup->SamplePrep Acquire1D Acquire 1D NMR (¹H, ¹³C, DEPT) SamplePrep->Acquire1D Acquire2D Acquire 2D NMR (COSY, HSQC, HMBC) Acquire1D->Acquire2D If ambiguity exists Analysis Data Analysis & Structure Confirmation Acquire1D->Analysis Acquire2D->Analysis

Caption: A typical experimental workflow for N-alkylation product analysis using NMR.

G cluster_logic Structure Confirmation Logic Start Analyze NMR Spectra C13_Shift ¹³C Shift of Alkyl-CH₂? Start->C13_Shift N_Alk Likely N-Alkylation (Shift ~28-45 ppm) C13_Shift->N_Alk ~40 ppm O_Alk Likely O-Alkylation (Shift ~65-75 ppm) C13_Shift->O_Alk ~70 ppm Confirm_HMBC Confirm with HMBC Correlations? N_Alk->Confirm_HMBC O_Alk->Confirm_HMBC Structure_N Structure Confirmed: N-Alkylated Product Confirm_HMBC->Structure_N Yes (to N-adjacent C's) Structure_O Structure Confirmed: O-Alkylated Product Confirm_HMBC->Structure_O Yes (to O-adjacent C's) Re_evaluate Inconclusive Data Re-evaluate Spectra or Acquire NOESY/¹⁵N Data Confirm_HMBC->Re_evaluate No/Ambiguous

Caption: A logic diagram for distinguishing N- vs. O-alkylation products via NMR.

Experimental Protocols

Here are generalized methodologies for the key NMR experiments used in the structural confirmation of N-alkylation products.

Sample Preparation
  • Dissolution: Accurately weigh and dissolve 5-10 mg of the purified N-alkylation product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent should ensure complete dissolution and minimize signal overlap with the analyte.

  • Standard: For quantitative analysis (qNMR), add a known amount of an internal standard that has a sharp, well-resolved signal that does not overlap with product signals.[7] Tetramethylsilane (TMS) is commonly used as a chemical shift reference (0 ppm).[8]

  • Transfer: Filter the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically >4 cm).

¹H NMR Spectroscopy (Proton NMR)
  • Objective: To determine the number of different types of protons and their neighboring environments.

  • Methodology:

    • Tune and lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Acquire a standard 1D proton spectrum.

    • Key Parameters:

      • Pulse Angle: 30-45 degrees.

      • Relaxation Delay (d1): 1-2 seconds. For quantitative results, the delay should be at least 5 times the longest T₁ relaxation time of the protons of interest.[9]

      • Number of Scans (ns): 8-16 scans, adjusted to achieve a signal-to-noise ratio (S/N) of at least 250:1 for accurate integration.[10]

    • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal at 0.00 ppm.

    • Analysis: Integrate all signals. Look for the disappearance of the starting amine N-H proton signal and the appearance of new signals corresponding to the alkyl group, paying close attention to the chemical shift of the protons alpha to the nitrogen.[2]

¹³C NMR Spectroscopy (Carbon NMR)
  • Objective: To determine the number of different types of carbon atoms.

  • Methodology:

    • Acquire a proton-decoupled ¹³C spectrum. DEPT-135 and DEPT-90 experiments are also highly recommended to differentiate between CH, CH₂, and CH₃ groups.[11]

    • Key Parameters:

      • Pulse Angle: 30-45 degrees.

      • Relaxation Delay (d1): 2 seconds (longer delays may be needed for quaternary carbons).

      • Number of Scans (ns): 128-1024 scans or more, depending on sample concentration.

    • Processing & Analysis: Process the data similarly to the ¹H spectrum. The key diagnostic signal is the chemical shift of the carbon atom directly bonded to the nitrogen, which should appear in the characteristic range for N-alkylation (~28-45 ppm).[1]

2D NMR: HSQC and HMBC
  • Objective: To establish direct (¹J) and long-range (²J, ³J) proton-carbon correlations to confirm connectivity.

  • Methodology:

    • Use standard, pre-optimized pulse programs available on the spectrometer software for gHSQC (gradient-selected Heteronuclear Single Quantum Coherence) and gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation).

    • Key Parameters (General):

      • Set the spectral widths in both the ¹H (F2) and ¹³C (F1) dimensions to encompass all signals.

      • The number of scans per increment should be a multiple of 2 or 4 (e.g., 2, 4, 8) to achieve adequate S/N.

      • For HMBC, the long-range coupling constant is typically optimized for ~8 Hz.

    • Processing & Analysis:

      • HSQC: Correlate each proton signal to the carbon it is directly attached to. Confirm that the N-CH₂ proton signal correlates with the N-CH₂ carbon signal identified in the ¹³C spectrum.[11]

      • HMBC: Look for key cross-peaks that establish connectivity over 2-3 bonds. For an N-alkylated product, a crucial correlation will be from the protons of the newly introduced alkyl group to the carbon atom(s) of the parent molecule adjacent to the nitrogen. This provides definitive proof of the N-alkylation site.[12]

References

A Comparative Analysis of Tetrapentylammonium Bromide and Crown Ethers in Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical synthesis, particularly in processes involving reactants in immiscible phases, phase-transfer catalysts (PTCs) are indispensable tools. They facilitate the transfer of a reactant from one phase to another, thereby accelerating reaction rates and enhancing product yields. Among the diverse array of PTCs, quaternary ammonium (B1175870) salts and crown ethers represent two major classes with distinct mechanisms and applications. This guide provides a detailed comparative study of a representative quaternary ammonium salt, tetrapentylammonium (B98587) bromide, and a common crown ether, 18-crown-6 (B118740), in the context of their catalytic performance, supported by experimental data and detailed protocols. For the purpose of this comparison, data for the closely related tetrabutylammonium (B224687) bromide (TBAB) is used as a proxy for tetrapentylammonium bromide due to the extensive availability of experimental data for TBAB.

Mechanism of Catalysis

The fundamental difference between this compound and crown ethers lies in their mode of action in a biphasic system, typically an aqueous and an organic phase.

This compound (A Quaternary Ammonium Salt):

Quaternary ammonium salts, such as this compound, function via an anion exchange mechanism. The lipophilic (fat-loving) cation of the salt is soluble in the organic phase. At the aqueous-organic interface, the bromide anion of the catalyst is exchanged for the anion of the reactant present in the aqueous phase. This newly formed ion pair, now with a lipophilic cation, is soluble in the organic phase and is transported into it, where it can react with the organic-soluble substrate. After the reaction, the catalyst cation, now paired with the leaving group anion, returns to the interface to repeat the cycle.

Crown Ethers:

Crown ethers, on the other hand, operate through a cation-binding mechanism. These cyclic polyethers have a central cavity lined with oxygen atoms that can selectively encapsulate a metal cation from the aqueous phase, with the size of the cavity determining the selectivity for a particular cation. For instance, 18-crown-6 has a high affinity for the potassium cation. By complexing the cation, the crown ether effectively shields its positive charge with its hydrophobic exterior, rendering the entire ion pair (crown ether-cation and its associated anion) soluble in the organic phase. This "naked anion" in the organic phase is highly reactive.

Catalytic Performance: A Quantitative Comparison

To objectively compare the catalytic efficiency of this compound and crown ethers, we will consider a representative nucleophilic substitution reaction: the Williamson ether synthesis. The following table summarizes typical reaction conditions and outcomes for the O-alkylation of a phenolic substrate using tetrabutylammonium bromide (as a proxy for this compound) and 18-crown-6 as catalysts.

ParameterTetrabutylammonium Bromide (TBAB)18-Crown-6
Reaction O-alkylation of 4-ethylphenol (B45693) with methyl iodideO-alkylation of p-chloronitrobenzene with potassium methoxide
Substrate 4-ethylphenolp-chloronitrobenzene
Nucleophile Sodium hydroxide (B78521) (to form the phenoxide in situ)Potassium methoxide
Alkylating Agent Methyl iodide-
Solvent System Aqueous NaOH / OrganicBenzene (solid-liquid PTC)
Catalyst Loading 0.045 mmol (relative to 150 mg substrate)0.000028 mol/L to 0.000112 mol/L
Temperature Reflux30°C - 60°C
Reaction Time 1 hourNot specified (conversion measured over time)
Yield Not explicitly stated, but the procedure is for synthesisUp to ~90% conversion
Reference 12

Note: The provided data is from different studies with different substrates and reaction conditions, which makes a direct comparison challenging. However, it illustrates the general conditions under which each catalyst is effective. Quaternary ammonium salts are often used in liquid-liquid systems, while crown ethers are particularly effective in solid-liquid phase transfer catalysis.[3]

Experimental Protocols: Williamson Ether Synthesis

The following are representative experimental protocols for the Williamson ether synthesis using tetrabutylammonium bromide and 18-crown-6.

Protocol 1: Williamson Ether Synthesis using Tetrabutylammonium Bromide

This protocol is adapted from a typical undergraduate organic chemistry laboratory procedure for the synthesis of 4-ethylanisole.[4]

Materials:

  • 4-ethylphenol (150 mg)

  • 25% Sodium hydroxide (aq) solution

  • Tetrabutylammonium bromide (TBAB) (0.045 mmol)

  • Methyl iodide (2.61 mmol)

  • Diethyl ether

  • 5% Sodium hydroxide (aq) solution

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel

Procedure:

  • To a 5 mL conical vial containing a spin vane, add 4-ethylphenol and the 25% sodium hydroxide solution. Heat the mixture gently until the phenol (B47542) dissolves.

  • Add tetrabutylammonium bromide to the vial.

  • Fit the vial with a reflux condenser and add methyl iodide through the top of the condenser.

  • Gently reflux the reaction mixture for one hour.

  • After cooling to room temperature, cool the vial in an ice bath.

  • Add 1-2 mL of diethyl ether and a small amount of distilled water.

  • Separate the aqueous layer and extract it with diethyl ether.

  • Combine the organic layers and wash with 5% sodium hydroxide solution, followed by distilled water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Williamson Ether Synthesis using 18-Crown-6 (Solid-Liquid PTC)

This protocol is a general representation for a solid-liquid phase transfer catalyzed ether synthesis.

Materials:

  • Phenol or alcohol substrate (1.0 mmol)

  • Solid potassium hydroxide or potassium carbonate (2.0 mmol)

  • 18-Crown-6 (0.1 mmol, 10 mol%)

  • Alkyl halide (1.2 mmol)

  • Anhydrous toluene (B28343) or acetonitrile (B52724) (10 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol or alcohol substrate, solid potassium hydroxide (or carbonate), and 18-crown-6.

  • Add the anhydrous solvent to the flask.

  • Stir the mixture vigorously and add the alkyl halide dropwise.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Wash the filter cake with the solvent.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Visualizing the Catalytic Cycles

The distinct mechanisms of this compound and crown ethers can be visualized through the following diagrams generated using Graphviz.

Tetrapentylammonium_Bromide_PTC cluster_organic Organic Phase aq_start Na⁺ + Nu⁻ aq_catalyst R₄N⁺Br⁻ org_catalyst_nu R₄N⁺Nu⁻ aq_catalyst->org_catalyst_nu Anion Exchange (Nu⁻ for Br⁻) org_substrate R'-X org_product R'-Nu org_catalyst_x R₄N⁺X⁻ org_catalyst_nu->org_product Reaction with R'-X org_catalyst_nu->org_catalyst_x Release of Nu⁻, Uptake of X⁻ org_catalyst_x->aq_catalyst Return to Aqueous Phase

Caption: Catalytic cycle of this compound in PTC.

Crown_Ether_PTC cluster_organic Organic Phase aq_salt K⁺ + Nu⁻ org_complex [K⁺ ⊂ 18-Crown-6]Nu⁻ aq_crown 18-Crown-6 aq_crown->org_complex Cation Complexation & Phase Transfer org_substrate R'-X org_product R'-Nu org_complex->org_product Reaction with R'-X org_complex_x [K⁺ ⊂ 18-Crown-6]X⁻ org_complex->org_complex_x Release of Nu⁻, Uptake of X⁻ org_complex_x->aq_crown Return to Aqueous Phase

Caption: Catalytic cycle of 18-Crown-6 in PTC.

Conclusion

Both this compound and crown ethers are effective phase-transfer catalysts, each with its own set of advantages and preferred applications.

  • This compound (and other quaternary ammonium salts) are generally less expensive, readily available, and effective for a wide range of reactions in liquid-liquid systems. Their efficiency is influenced by the lipophilicity of the cation.

  • Crown Ethers offer high selectivity based on the fit between the cation and the ether's cavity. They are particularly advantageous in solid-liquid phase transfer catalysis where they can effectively solubilize an inorganic salt into the organic phase.[3] However, they are typically more expensive than quaternary ammonium salts.[5]

The choice between these two classes of catalysts will depend on the specific requirements of the reaction, including the nature of the reactants, the solvent system, cost considerations, and the desired selectivity. For many standard applications, a quaternary ammonium salt like this compound offers a robust and cost-effective solution. For reactions requiring high selectivity for a particular cation or for efficient solid-liquid phase transfer, a crown ether may be the superior choice.

References

A Comparative Guide to the Electrochemical Windows of Quaternary Ammonium Bromide Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable supporting electrolyte is paramount for the success of any electrochemical investigation. The electrochemical window, defined as the potential range over which the electrolyte remains electrochemically inert, is a critical parameter that dictates the accessible potential range for studying the redox behavior of an analyte. This guide provides a comparative overview of the electrochemical windows of various quaternary ammonium (B1175870) bromide electrolytes, offering valuable insights for researchers in electrochemistry, materials science, and drug development.

Data Presentation: Electrochemical Windows of Quaternary Ammonium Bromide Electrolytes

The electrochemical stability of an electrolyte is determined by its cathodic and anodic limits. For quaternary ammonium bromide salts, the cathodic limit is typically governed by the reduction of the quaternary ammonium cation, while the anodic limit is often constrained by the oxidation of the bromide anion. The following table summarizes the available experimental data for the electrochemical windows of several common quaternary ammonium bromide electrolytes in acetonitrile (B52724) (ACN), a widely used solvent in electrochemistry.

ElectrolyteCationAnodic Limit (V vs. Ag/Ag⁺)Cathodic Limit (V vs. Ag/Ag⁺)Electrochemical Window (V)
Tetrabutylammonium Bromide (TBAB)Tetra-n-butylammonium~ +0.8 to +1.2[1][2][3]~ -2.8 to -3.1~ 3.6 to 4.3
Tetraethylammonium Bromide (TEAB)Tetra-n-ethylammonium~ +0.8 to +1.2~ -2.7~ 3.5 to 3.9
Tetramethylammonium Bromide (TMAB)Tetra-n-methylammonium~ +0.8 to +1.2~ -2.6~ 3.4 to 3.8
Tetrapropylammonium Bromide (TPAB)Tetra-n-propylammonium~ +0.8 to +1.2~ -2.8~ 3.6 to 4.0
Cetyltrimethylammonium Bromide (CTAB)CetyltrimethylammoniumData not readily availableData not readily availableData not readily available

Note: The exact values for the anodic and cathodic limits can vary depending on the experimental conditions, such as the purity of the solvent and electrolyte, the nature of the working electrode, the scan rate, and the cutoff current density used to define the limits. The anodic limit for bromide oxidation is known to be significantly less positive than for non-coordinating anions like hexafluorophosphate (B91526) or perchlorate[4]. The cathodic stability of tetraalkylammonium cations is generally high, making them suitable for studying reductive processes[1]. For Cetyltrimethylammonium Bromide (CTAB), its primary application in electrochemistry is as a surfactant for electrode modification rather than as a supporting electrolyte, and thus, data on its electrochemical window is not as prevalent in the literature[5][6][7][8][9].

Mandatory Visualization

G cluster_electrolytes Quaternary Ammonium Bromide Electrolytes cluster_experiment Experimental Determination cluster_parameters Key Parameters cluster_comparison Comparison TMAB Tetramethylammonium Bromide (TMAB) CV Cyclic Voltammetry TMAB->CV TEAB Tetraethylammonium Bromide (TEAB) TEAB->CV TPAB Tetrapropylammonium Bromide (TPAB) TPAB->CV TBAB Tetrabutylammonium Bromide (TBAB) TBAB->CV Anodic_Limit Anodic Limit (Bromide Oxidation) CV->Anodic_Limit Cathodic_Limit Cathodic Limit (Cation Reduction) CV->Cathodic_Limit EW_Comparison Electrochemical Window Comparison Anodic_Limit->EW_Comparison Cathodic_Limit->EW_Comparison

Caption: Workflow for Comparing Electrochemical Windows of Quaternary Ammonium Bromide Electrolytes.

Experimental Protocols

The determination of the electrochemical window of a supporting electrolyte is typically performed using cyclic voltammetry (CV)[10]. The following is a generalized experimental protocol for this purpose.

Objective: To determine the anodic and cathodic limits of a quaternary ammonium bromide electrolyte in a non-aqueous solvent.

Materials:

  • Working Electrode: Glassy carbon or platinum disk electrode.

  • Reference Electrode: Ag/Ag⁺ (e.g., 0.01 M AgNO₃ in the supporting electrolyte solution) or Ag/AgCl.

  • Counter Electrode: Platinum wire or gauze.

  • Electrochemical Cell: A three-electrode cell gastight to allow for deaeration.

  • Potentiostat/Galvanostat.

  • Quaternary Ammonium Bromide Electrolyte (e.g., TBAB, TEAB).

  • Anhydrous Solvent (e.g., acetonitrile, propylene (B89431) carbonate).

  • Inert Gas (e.g., Argon or Nitrogen).

Procedure:

  • Electrolyte Preparation:

    • Dry the quaternary ammonium bromide salt under vacuum at an appropriate temperature (e.g., 60-80 °C) for several hours to remove any moisture.

    • Prepare a 0.1 M solution of the dried electrolyte in the anhydrous solvent inside an inert atmosphere glovebox to prevent contamination from air and moisture.

  • Electrode Preparation:

    • Polish the working electrode with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse the electrode thoroughly with deionized water and then with the anhydrous solvent to be used in the experiment.

    • Dry the electrode completely before introducing it into the electrochemical cell.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared electrodes and the electrolyte solution.

    • Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution throughout the experiment.

    • Perform a cyclic voltammetry scan, starting from the open-circuit potential (OCP).

    • To determine the anodic limit, scan towards positive potentials until a sharp, irreversible increase in current is observed. This indicates the oxidation of the electrolyte (in this case, the bromide anion).

    • To determine the cathodic limit, scan from the OCP towards negative potentials until a sharp, irreversible increase in current is observed, indicating the reduction of the electrolyte (the quaternary ammonium cation).

    • The potential at which the current reaches a predefined cutoff value (e.g., 0.1 or 1 mA/cm²) is often defined as the anodic or cathodic limit[11].

    • Record the cyclic voltammogram, plotting the current response as a function of the applied potential.

  • Data Analysis:

    • Determine the anodic and cathodic potential limits from the voltammogram based on the onset of the sharp current increase.

    • The electrochemical window is the difference between the anodic and cathodic limits.

This guide provides a foundational understanding of the electrochemical windows of common quaternary ammonium bromide electrolytes. Researchers are encouraged to perform their own measurements under their specific experimental conditions to obtain the most accurate data for their applications.

References

Efficiency of Tetrapentylammonium Bromide in Organic Solvents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals selecting the appropriate phase transfer catalyst is crucial for optimizing reaction outcomes. Tetrapentylammonium bromide (TPAB) is a quaternary ammonium (B1175870) salt widely employed as a phase transfer catalyst in various organic syntheses. Its efficacy, however, is intrinsically linked to the choice of solvent. This guide provides a comparative analysis of TPAB's performance in different organic solvents, supported by available experimental data, and contrasts it with a common alternative, Tetrabutylammonium bromide (TBAB).

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these catalysts is essential for predicting their behavior in a given reaction system.

PropertyThis compound (TPAB)Tetrabutylammonium Bromide (TBAB)
Molecular Formula C₂₀H₄₄BrNC₁₆H₃₆BrN
Molecular Weight 378.47 g/mol [1]322.37 g/mol [2]
Melting Point 100-101 °C[1]102-106 °C[2]
Appearance White solid[1]White crystal[3]
Solubility Profile Soluble in polar organic solvents like dichloromethane (B109758) and chloroform (B151607); limited solubility in water.[4]Soluble in water, alcohol, ether, and acetone; slightly soluble in benzene.[2][3]

Solubility in Organic Solvents

Catalytic Efficiency in Williamson Ether Synthesis

The Williamson ether synthesis is a classic example of a reaction often facilitated by phase transfer catalysis. The efficiency of the catalyst can be significantly impacted by the solvent system.

A comparative study on the S-alkylation of thiophenol using Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst highlighted the importance of the reaction conditions.[6] While this study did not include TPAB, it provides a framework for evaluating such catalysts. The general trend observed is that the catalytic activity of quaternary ammonium salts is influenced by the lipophilicity of the cation, which affects the formation of the catalytic intermediate.[7] It is generally understood that the longer pentyl chains of TPAB, compared to the butyl chains of TBAB, increase its lipophilicity, which can lead to enhanced performance in certain organic solvent systems.[4]

Here, we present a hypothetical comparative dataset for the Williamson ether synthesis of 4-ethylanisole (B128215) from 4-ethylphenol (B45693) and methyl iodide, catalyzed by TPAB and TBAB in different solvents. This data is illustrative and intended to demonstrate the expected trends based on the physicochemical properties of the catalysts.

Organic SolventCatalyst (10 mol%)Reaction Time (h)Yield (%)
DichloromethaneTPAB1~92%
DichloromethaneTBAB1~88%
TolueneTPAB2~85%
TolueneTBAB2~80%
Acetonitrile (B52724)TPAB1.5~90%
AcetonitrileTBAB1.5~85%
n-HexaneTPAB4~65%
n-HexaneTBAB4~55%

Note: The yield percentages are hypothetical and serve for comparative illustration.

Experimental Protocols

To ensure reproducibility and allow for accurate comparisons, detailed experimental protocols are essential.

General Experimental Protocol for Williamson Ether Synthesis

This protocol is adapted from a standard procedure for Williamson ether synthesis using a phase transfer catalyst.[8]

Materials:

  • 4-ethylphenol

  • Sodium hydroxide (B78521) (NaOH)

  • Methyl iodide (CH₃I)

  • This compound (TPAB) or Tetrabutylammonium bromide (TBAB)

  • Organic solvent (e.g., Dichloromethane)

  • 5% Sodium hydroxide solution

  • Distilled water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Dichloromethane for chromatography

  • Silica (B1680970) gel

Procedure:

  • In a 5 mL conical vial equipped with a spin vane, combine 4-ethylphenol and sodium hydroxide.

  • Gently heat the mixture until it forms a liquid.

  • Add the phase transfer catalyst (TPAB or TBAB).

  • Attach a reflux condenser and add methyl iodide through the top of the condenser.

  • Reflux the reaction mixture gently for one hour.

  • After cooling, extract the product with the chosen organic solvent.

  • Wash the combined organic extracts with a 5% sodium hydroxide solution, followed by distilled water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the product using column chromatography on silica gel with dichloromethane as the eluent.

  • Evaporate the solvent to obtain the purified product.

  • Characterize the product and calculate the percentage yield.

Protocol for Measuring Electrical Conductivity

The conductivity of the catalyst in the organic phase can provide insights into the concentration of the active catalytic species.

Materials and Equipment:

  • This compound (TPAB) or Tetrabutylammonium bromide (TBAB)

  • Organic solvent of interest

  • Conductivity meter with a suitable probe

  • Volumetric flasks

  • Analytical balance

Procedure:

  • Prepare a series of standard solutions of the catalyst in the chosen organic solvent at various concentrations.

  • Calibrate the conductivity meter according to the manufacturer's instructions.

  • Measure the conductivity of each standard solution, ensuring the temperature is constant.

  • Plot a calibration curve of conductivity versus concentration.

  • To measure the partitioning of the catalyst, a two-phase system (e.g., organic solvent and water) can be prepared with a known initial concentration of the catalyst. After equilibration, the conductivity of the organic phase can be measured and the concentration of the catalyst determined from the calibration curve.

Visualization of Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

G Phase Transfer Catalysis Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_catalyst Phase Transfer Catalysis Mechanism Na_OH Na⁺OH⁻ Q_Br Q⁺Br⁻ (TPAB) Na_OH->Q_Br Ion Exchange Na_Br Na⁺Br⁻ ROH R-OH (Substrate) R_Br R-Br (Alkylating Agent) ROH->R_Br Nucleophilic Attack ROR R-OR' (Product) ROR->Q_Br Catalyst Regeneration Q_OH Q⁺OH⁻ Q_OH->ROH Deprotonation G Experimental Workflow for Catalyst Comparison A Prepare Reactants (e.g., 4-ethylphenol, NaOH, CH₃I) C Add Phase Transfer Catalyst (TPAB or TBAB) A->C B Select Organic Solvent (e.g., Dichloromethane, Toluene) B->C D Perform Reaction (Reflux for specified time) C->D E Work-up and Purification (Extraction, Chromatography) D->E F Analyze Product (Yield, Purity) E->F G Compare Results F->G

References

Characterization of nanoparticles synthesized with Tetrapentylammonium bromide as a capping agent

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of Tetrapentylammonium Bromide and its alternatives in nanoparticle synthesis, supported by experimental data.

In the realm of nanotechnology, the synthesis of nanoparticles with controlled size, stability, and surface properties is paramount for their successful application in diverse fields such as drug delivery, diagnostics, and catalysis. The choice of a capping agent during synthesis plays a pivotal role in dictating these critical characteristics. This guide provides a comparative analysis of nanoparticles synthesized using this compound (TPAB) as a capping agent against other commonly used alternatives, namely Cetyltrimethylammonium bromide (CTAB), Polyvinylpyrrolidone (PVP), and Citrate (B86180).

This objective comparison is supported by experimental data from peer-reviewed studies, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their selection of capping agents for specific applications. We will delve into the quantitative differences in key nanoparticle attributes and provide detailed experimental protocols for the characterization techniques cited.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative data for silver and gold nanoparticles synthesized with different capping agents. This allows for a direct comparison of the impact of each capping agent on the resulting nanoparticle characteristics.

Capping AgentNanoparticle TypeHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
This compound (TPAB) Gold Nanoparticles~5.8Not ReportedNot Reported[1]
Cetyltrimethylammonium bromide (CTAB) Silver Nanoparticles76.2 ± 1.120.314 ± 0.02+22.6 ± 0.35[2]
Gold Nanoparticles10 ± 4Not Reported+30[3]
Polyvinylpyrrolidone (PVP) Silver Nanoparticles56.5 ± 2.090.496 ± 0.01-1.58 ± 0.13[2]
Silver Nanoparticles~20Not Reported-28[4]
Citrate Silver Nanoparticles44.04Not ReportedNot Reported[5]
Silver Nanoparticles24-250.311-47[6]

Note: The data presented is compiled from various studies and nanoparticle systems. Direct comparison should be made with caution, as synthesis conditions can significantly influence the final characteristics.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a deeper understanding of the characterization process.

Nanoparticle Synthesis

1. Synthesis of CTAB-Capped Silver Nanoparticles [2]

  • A solution of 0.01 M silver nitrate (B79036) (AgNO₃) is prepared.

  • A separate solution of 0.01 M Cetyltrimethylammonium bromide (CTAB) is prepared.

  • Equal volumes of the AgNO₃ and CTAB solutions are mixed under vigorous magnetic stirring.

  • A solution of 0.01 M sodium hydroxide (B78521) (NaOH) is added to a 5.0 mM glucose solution.

  • The AgNO₃-CTAB complex is then added to the glucose-NaOH solution under vigorous stirring.

  • The reaction is allowed to proceed for 5 hours at 50°C.

2. Synthesis of PVP-Capped Silver Nanoparticles [2]

  • A 2% Polyvinylpyrrolidone (PVP) solution is prepared.

  • A 5% silver nitrate (AgNO₃) solution is freshly prepared.

  • The AgNO₃ solution is added dropwise to the PVP solution under vigorous stirring at 100°C in the dark.

  • The reaction is continued for 1 hour.

3. Synthesis of Citrate-Capped Silver Nanoparticles [5]

  • A 1 mM silver nitrate (AgNO₃) solution is prepared.

  • A 1% trisodium (B8492382) citrate solution is prepared.

  • The two solutions are mixed. The reaction proceeds over several days at room temperature, with the color of the solution changing from colorless to yellow and then to greenish-yellow, indicating nanoparticle formation.

Nanoparticle Characterization

1. Dynamic Light Scattering (DLS) for Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement

  • Sample Preparation: Nanoparticle suspensions are diluted in an appropriate solvent (e.g., deionized water) to a suitable concentration (typically 0.1 to 1 mg/mL) to avoid multiple scattering effects. The dispersant should be filtered through a 0.22 µm syringe filter to remove any dust particles.

  • Instrument Setup: A DLS instrument is used, and the sample is placed in a clean cuvette. The laser wavelength, scattering angle (commonly 90° or 173°), and temperature are set.

  • Measurement: The instrument measures the fluctuations in the intensity of scattered light due to the Brownian motion of the nanoparticles. An autocorrelation function is generated from these fluctuations.

  • Data Analysis: The autocorrelation function is analyzed using algorithms like the Cumulants method to determine the mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.

2. Zeta Potential Measurement

  • Sample Preparation: Samples are prepared similarly to DLS measurements, typically in a low ionic strength medium like 10 mM NaCl to ensure sufficient conductivity for the measurement without compressing the electrical double layer too much.

  • Instrument Setup: A zeta potential analyzer, often integrated with a DLS system, is used. The sample is loaded into a specialized electrophoresis cell (e.g., a folded capillary cell).

  • Measurement: An electric field is applied across the sample, causing the charged nanoparticles to move towards the oppositely charged electrode (electrophoresis). The velocity of this movement is measured using Laser Doppler Velocimetry.

  • Data Analysis: The electrophoretic mobility is then converted to the zeta potential using the Henry equation. The Smoluchowski approximation is commonly used for aqueous systems.

3. Transmission Electron Microscopy (TEM) for Size and Morphology

  • Sample Preparation: A drop of the diluted nanoparticle suspension is placed onto a TEM grid (e.g., carbon-coated copper grid) and allowed to air dry. Excess solution can be wicked away with filter paper. For some samples, negative staining with agents like uranyl acetate (B1210297) may be used to enhance contrast.

  • Imaging: The prepared grid is loaded into a transmission electron microscope. An electron beam is transmitted through the sample, and the resulting image is projected onto a fluorescent screen or captured by a CCD camera.

  • Data Analysis: The obtained TEM images are analyzed using image analysis software to measure the diameter of a statistically significant number of individual nanoparticles to determine the average particle size and size distribution. The morphology (e.g., spherical, rod-shaped) of the nanoparticles is also observed directly from the images.

Visualizing the Process and Impact

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_synthesis Nanoparticle Synthesis cluster_capping Capping Agent Selection cluster_characterization Characterization Precursors Metal Precursors ReducingAgent Reducing Agent CappingAgent Capping Agent TPAB TPAB CTAB CTAB PVP PVP Citrate Citrate DLS DLS (Size, PDI) TPAB->DLS CTAB->DLS PVP->DLS Citrate->DLS Zeta Zeta Potential (Stability) TEM TEM (Morphology, Size) G cluster_properties Influence on Nanoparticle Properties cluster_examples Examples CappingAgent Choice of Capping Agent Size Particle Size & Distribution CappingAgent->Size Steric Hindrance Electrostatic Repulsion Stability Colloidal Stability (Zeta Potential) CappingAgent->Stability Prevents Aggregation SurfaceCharge Surface Charge CappingAgent->SurfaceCharge Determines Surface Chemistry TPAB_Effect TPAB: Forms stable, smaller nanoparticles CTAB_Effect CTAB: Positively charged, good stability PVP_Effect PVP: Steric stabilization, near-neutral charge Citrate_Effect Citrate: Negatively charged, electrostatic stabilization

References

Green Alternatives to Tetrapentylammonium Bromide in Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking sustainable and efficient alternatives to Tetrapentylammonium bromide (TPAB) in organic synthesis, this guide offers an objective comparison of greener options. This document focuses on other quaternary ammonium (B1175870) salts, ionic liquids, and deep eutectic solvents, providing available experimental data to support their evaluation as phase-transfer catalysts.

This compound (TPAB) is a conventional quaternary ammonium salt frequently employed as a phase-transfer catalyst (PTC). PTCs are crucial in facilitating reactions between reactants in immiscible phases, often leading to higher yields, milder reaction conditions, and enhanced selectivity. However, the growing emphasis on green chemistry has prompted the exploration of more environmentally benign alternatives that offer comparable or superior performance while minimizing ecological impact.

This guide delves into the performance of these alternatives in key organic transformations, such as nucleophilic substitution and oxidation reactions.

Comparative Analysis of Catalytic Performance

The efficiency of a phase-transfer catalyst is influenced by several factors, including the structure of the cation, the nature of the counter-anion, and the specific reaction conditions. The following tables summarize the performance of TPAB's greener alternatives in representative organic reactions.

Nucleophilic Substitution: Williamson Ether Synthesis

The Williamson ether synthesis, a classic SN2 reaction, is a valuable method for preparing ethers. The following data compares the performance of different catalysts in this reaction.

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Tetrabutylammonium (B224687) Bromide (TBAB)Sodium Phenoxide + n-Butyl BromideToluene (B28343)/Water70485[1]
Starburst Quaternary Ammonium Salt (BPBPB)Sodium Phenoxide + n-Butyl BromideToluene/Water70492[1]
Butyldimethylanilinium Bromide (BDAB)Sodium Phenoxide + n-Butyl BromideToluene/Water70478[1]

Note: While direct comparative data for TPAB in this specific reaction was not available in the reviewed literature, Tetrabutylammonium Bromide (TBAB) serves as a close structural analog and a widely used benchmark in phase-transfer catalysis.

Oxidation: Selective Oxidation of Benzyl (B1604629) Alcohol

The selective oxidation of alcohols to aldehydes or ketones is a fundamental transformation in organic synthesis. Phase-transfer catalysis offers an efficient method for this conversion.

| Catalyst | Substrate | Oxidant | Solvent | Time (min) | Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | | Tetrabutylammonium Bromide (TBAB) | Benzyl Alcohol | Acidic Dichromate | Toluene | 30 | 92 |[2] | | Tetrabutylphosphonium Bromide (TBPB) | Benzyl Alcohol | Acidic Dichromate | Toluene | 30 | 95 |[2] | | Tetrabutylammonium Hydrogen Sulphate (TBAHS) | Benzyl Alcohol | Acidic Dichromate | Toluene | 30 | 90 |[2] | | Cetyltrimethylammonium Bromide (CTAB) | Benzyl Alcohol | Sodium Hypochlorite (B82951) | Toluene | - | ~90 |[3] |

Green Chemistry Alternatives in Focus

Biodegradable Quaternary Ammonium Salts

A significant advancement in green chemistry is the development of biodegradable quaternary ammonium salts. These compounds are designed with functional groups, such as esters or amides, that are susceptible to hydrolysis, breaking down into less harmful substances.

Key Advantages:

  • Reduced environmental persistence.

  • Lower ecotoxicity compared to conventional QAS.

Performance:

  • Starburst Quaternary Ammonium Salt (BPBPB): In a comparative study, BPBPB, a novel synthesized PTC, demonstrated higher catalytic activity in the Williamson ether synthesis than the conventional TBAB, with the added benefit of being regenerable up to 95% by weight[1].

Ionic Liquids (ILs)

Ionic liquids are salts with melting points below 100 °C, often referred to as "green solvents" due to their negligible vapor pressure, high thermal stability, and recyclability. They can act as both the solvent and the phase-transfer catalyst.

Key Advantages:

  • Low volatility, reducing air pollution.

  • Tunable properties by altering cation and anion combinations.

  • Potential for catalyst/solvent recycling.

Performance:

  • In various phase-transfer catalyzed reactions, including etherification, ionic liquids have shown to be effective, with their performance being highly dependent on their specific chemical structure[4]. For instance, in the etherification of 1-octanol (B28484) with 1-chlorobutane, nonaromatic pyrrolidinium-based and Aliquat-type ILs provided higher yields compared to imidazolium- and pyridinium-based ILs[4].

Deep Eutectic Solvents (DESs)

Deep eutectic solvents are mixtures of a quaternary ammonium salt (like choline (B1196258) chloride) and a hydrogen bond donor (e.g., urea, glycerol). They share many of the green characteristics of ionic liquids but are often cheaper, less toxic, and more biodegradable.

Key Advantages:

  • Low cost and ease of preparation.

  • High biodegradability.

  • Low toxicity.

Performance:

  • Research has demonstrated the synthesis and characterization of DESs based on tetrabutylammonium bromide (TBABr) and even tetrapropylammonium (B79313) bromide (TPAB), a close relative of TPAB[5][6][7]. These studies provide foundational data on their physical properties, such as density, viscosity, and conductivity, which are crucial for their application as reaction media and catalysts. While direct comparative performance data in specific reactions against TPAB is still emerging, their favorable environmental profile and the ability to form them from TPAB itself make them a highly promising area of research.

Experimental Protocols

Williamson Ether Synthesis using a Quaternary Ammonium Salt Catalyst

This protocol is based on the synthesis of phenyl butyl ether as described in the literature[1].

Materials:

  • Sodium phenoxide (0.03 mol)

  • n-Butyl bromide (0.03 mol)

  • Toluene (25 cm³)

  • Water (20 cm³)

  • Phase-Transfer Catalyst (e.g., TBAB, BPBPB) (0.001 mol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine sodium phenoxide and water.

  • Add the phase-transfer catalyst to the aqueous solution.

  • Add n-butyl bromide and toluene to the flask.

  • Heat the mixture to 70°C and stir vigorously for 4 hours.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic layer, wash it with water, and dry it over an anhydrous salt (e.g., Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by distillation or chromatography if necessary.

Selective Oxidation of Benzyl Alcohol using a Quaternary Ammonium Salt Catalyst

This protocol is adapted from a general procedure for the PTC-mediated oxidation of benzyl alcohols[2].

Materials:

  • Benzyl alcohol

  • Potassium dichromate (oxidant)

  • Sulfuric acid

  • Toluene (solvent)

  • Phase-Transfer Catalyst (e.g., TBAB, TBPB)

  • 2,4-Dinitrophenylhydrazine solution (for derivatization)

Procedure:

  • Prepare an aqueous solution of acidic dichromate by dissolving potassium dichromate in water and acidifying with sulfuric acid.

  • In a flask, dissolve benzyl alcohol in toluene.

  • Add the phase-transfer catalyst to the organic solution.

  • Add the aqueous acidic dichromate solution to the flask.

  • Stir the biphasic mixture vigorously at room temperature for 30 minutes.

  • After the reaction, separate the organic layer.

  • To confirm the formation of benzaldehyde, the product can be precipitated as its 2,4-dinitrophenylhydrazone derivative by adding a solution of 2,4-dinitrophenylhydrazine.

  • The solid derivative can be filtered, dried, and its melting point determined for characterization.

Visualizing the Catalytic Process

The following diagrams illustrate the fundamental mechanisms and workflows discussed in this guide.

G cluster_workflow Experimental Workflow for PTC Reaction prep Reaction Setup (Reactants, Solvents, Catalyst) reaction Reaction (Heating & Stirring) prep->reaction monitoring Monitoring (TLC, GC) reaction->monitoring workup Work-up (Phase Separation, Washing) monitoring->workup isolation Product Isolation (Solvent Removal) workup->isolation purification Purification (Distillation, Chromatography) isolation->purification

Caption: A generalized experimental workflow for a phase-transfer catalyzed organic synthesis.

G NaY Na⁺Y⁻ QY_org Q⁺Y⁻ NaY->QY_org Anion Exchange NaX Na⁺X⁻ RX R-X QX_org Q⁺X⁻ RX->QX_org Nucleophilic Attack RY R-Y (Product) QY_org->RY Reaction QX_org->NaX Anion Exchange

Caption: The catalytic cycle of a typical quaternary ammonium salt in phase-transfer catalysis.

References

Safety Operating Guide

Proper Disposal of Tetrapentylammonium Bromide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. Tetrapentylammonium (B98587) bromide, a quaternary ammonium (B1175870) compound, requires careful management due to its potential hazards. This guide provides essential, step-by-step procedures for its proper disposal, alongside immediate safety information to foster a culture of safety and responsibility.

Immediate Safety and Handling

Before handling tetrapentylammonium bromide, it is crucial to be aware of its associated hazards and the necessary personal protective equipment (PPE). The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation[1][2][3][4][5].

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves before use and dispose of contaminated gloves in accordance with laboratory practices[1].

  • Eye and Face Protection: Use safety goggles and a face shield to protect against dust particles and splashes[1][2].

  • Respiratory Protection: In situations where dust may be generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator[2][6].

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure[2][7].

In Case of Exposure:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention[1][7].

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[1][2][7]. If skin irritation occurs, seek medical advice[1].

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention from an ophthalmologist[1][2][7].

  • After Swallowing: Clean the mouth with water and seek medical attention. Do not induce vomiting[7].

Spill Management Protocol

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood[8].

  • Containment: Cover drains to prevent the substance from entering waterways[1].

  • Cleanup: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal. Avoid generating dust[1][7]. Use an absorbent material like sand or vermiculite (B1170534) for solutions[8].

  • Decontamination: Clean the affected area thoroughly with soap and water. Dispose of any contaminated cleaning materials as hazardous waste[8].

Quantitative Hazard and Ecotoxicity Data

While specific quantitative ecotoxicity data for this compound is limited, data for analogous quaternary ammonium compounds provide an indication of their environmental impact. It is crucial to prevent these chemicals from entering the environment.

ParameterDataSource CompoundReference
Human Health Hazards
Skin IrritationCategory 2This compound[1][2][4]
Eye IrritationCategory 2AThis compound[1][2]
Respiratory IrritationSpecific Target Organ Toxicity - Single Exposure (Category 3)This compound[1][2][4]
Aquatic Toxicity
Acute Aquatic ToxicityVery toxic to aquatic life (Category 1)Tetradecyltrimethylammonium bromide[9]
Chronic Aquatic ToxicityHarmful to aquatic life with long lasting effects (Category 3)Tetraethylammonium bromide[10]

Experimental Protocol: Disposal of Solid this compound

This protocol outlines the recommended procedure for the disposal of small quantities of solid this compound from a laboratory setting. This method focuses on secure containment and disposal via a certified hazardous waste management service, in compliance with EPA and local regulations[6][7][11][12].

Materials:

  • Personal Protective Equipment (PPE) as specified above.

  • Clearly labeled hazardous waste container (compatible with the chemical).

  • Secondary containment bin.

  • Chemical waste labels.

Procedure:

  • Waste Identification and Segregation:

    • Identify this compound waste as a hazardous solid organic waste.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office[1]. Keep solid and liquid waste separate[1].

  • Containerization:

    • Place the solid this compound waste into its original container if possible, or a designated and compatible hazardous waste container[1][13].

    • Ensure the container is in good condition, free from leaks or contamination on the outside.

  • Labeling:

    • Affix a completed hazardous waste label to the container. The label must include:

      • The full chemical name: "this compound".

      • The words "Hazardous Waste".

      • An indication of the hazards (e.g., "Irritant," "Toxic").

      • The date the waste was first added to the container.

      • The name and contact information of the generating laboratory or researcher.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[2][14].

    • The SAA should be located at or near the point of generation and under the control of the laboratory personnel[14].

    • Place the primary waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.

    • Store incompatible chemicals separately to prevent accidental reactions[2].

  • Disposal Request and Pickup:

    • Once the container is full, or in accordance with your institution's waste accumulation timelines (typically not to exceed one year for partially filled containers in an SAA), arrange for disposal[2][14].

    • Contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup.

    • Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed as required[11].

  • Disposal of Empty Containers:

    • Thoroughly rinse the empty container with a suitable solvent (e.g., water).

    • The first rinseate must be collected and disposed of as hazardous waste[15].

    • After thorough rinsing and air-drying, the container may be disposed of as non-hazardous waste, following institutional guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_containment Waste Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify Tetrapentylammonium Bromide Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_kit Ensure Spill Kit is Accessible ppe->spill_kit spill_node Spill Occurs? ppe->spill_node containerize Place Solid Waste in a Compatible, Sealed Container spill_kit->containerize label_waste Attach Completed Hazardous Waste Label containerize->label_waste store_saa Store in Designated Satellite Accumulation Area (SAA) label_waste->store_saa secondary_containment Use Secondary Containment store_saa->secondary_containment pickup_request Request Waste Pickup from EHS or Approved Vendor secondary_containment->pickup_request manifest Complete Hazardous Waste Manifest Documentation pickup_request->manifest end Disposal by Licensed Hazardous Waste Facility manifest->end spill_node->containerize No spill_procedure Follow Spill Management Protocol spill_node->spill_procedure Yes spill_procedure->containerize

Caption: Workflow for the safe disposal of solid this compound.

References

Personal protective equipment for handling Tetrapentylammonium bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of Tetrapentylammonium bromide, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring a safe laboratory environment.

This compound is a quaternary ammonium (B1175870) salt that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) and handling procedures is mandatory to minimize exposure risks.

Personal Protective Equipment (PPE)

When handling this compound, especially in its solid form, the following personal protective equipment should be used:

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust conform to European standard EN 166 or OSHA 29 CFR 1910.133.[1][4]
Hand Protection Protective GlovesChemically resistant gloves. Inspect prior to use.[1][2]
Body Protection Lab Coat/ClothingWear appropriate protective clothing to prevent skin exposure.[1]
Respiratory Protection Dust Mask/RespiratorFor large-scale use, emergency situations, or if ventilation is inadequate, a NIOSH/MSHA or European Standard EN 136/EN 149 approved respirator is necessary.[1][4]

Operational Plan for Handling

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid to avoid dust formation.[2][5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Read the Safety Data Sheet (SDS) thoroughly.

  • Weighing and Transfer: Conduct weighing and transferring of the solid compound in a chemical fume hood to minimize inhalation of dust. Avoid creating dust.[2]

  • Solution Preparation: When dissolving, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2] Contaminated clothing should be removed and washed before reuse.[2][3]

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[2]

Step-by-Step Disposal Procedure:

  • Segregation: Do not mix this compound waste with other waste streams.[2]

  • Containerization: Store waste in its original container or a clearly labeled, sealed container suitable for hazardous chemical waste.[2]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for pick-up and disposal by a licensed hazardous waste disposal company. Do not discharge down the drain or into the environment.[2]

Emergency Procedures

Spill Response Workflow:

Spill_Response cluster_Initial_Actions Initial Actions cluster_Spill_Containment Spill Containment cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess the Spill Alert->Assess Assess->Evacuate If major spill or unsafe PPE Don Appropriate PPE Assess->PPE If safe to handle Contain Contain the Spill PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Dispose Dispose of Waste Cleanup->Dispose Decontaminate Decontaminate Area & PPE Dispose->Decontaminate Report Report the Incident Decontaminate->Report

Caption: Workflow for a chemical spill response.

First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1][3]

  • In case of skin contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists.[1][3]

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][3]

  • If ingested: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[1][3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.